molecular formula C12H16N2OS B11814283 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Katalognummer: B11814283
Molekulargewicht: 236.34 g/mol
InChI-Schlüssel: TWTZUHCRBNAERN-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a useful research compound. Its molecular formula is C12H16N2OS and its molecular weight is 236.34 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

Molekularformel

C12H16N2OS

Molekulargewicht

236.34 g/mol

IUPAC-Name

2-(2-methylsulfanylpyridin-3-yl)piperidine-1-carbaldehyde

InChI

InChI=1S/C12H16N2OS/c1-16-12-10(5-4-7-13-12)11-6-2-3-8-14(11)9-15/h4-5,7,9,11H,2-3,6,8H2,1H3

InChI-Schlüssel

TWTZUHCRBNAERN-UHFFFAOYSA-N

Kanonische SMILES

CSC1=C(C=CC=N1)C2CCCCN2C=O

Herkunft des Produkts

United States
Foundational & Exploratory

Comprehensive NMR Characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde: A Technical Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural elucidation of highly functionalized heterocyclic intermediates is a critical bottleneck in modern drug development. The compound 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde presents a unique analytical challenge: it combines a sterically demanding 2-substituted piperidine core with an N -formyl group and a 2-(methylthio)pyridine moiety.

As a Senior Application Scientist, I have designed this whitepaper to guide researchers through the high-fidelity Nuclear Magnetic Resonance (NMR) characterization of this molecule. The primary analytical hurdle is the restricted rotation of the N -formyl bond, which induces complex rotameric signal doubling[1]. This guide provides a self-validating experimental workflow, predictive spectral data tables, and the mechanistic causality required to definitively assign the structure.

Structural Dynamics: The Rotameric Challenge

To accurately interpret the NMR spectra of this compound, one must first understand its conformational dynamics. The N -formyl group possesses significant partial double-bond character across the amide N−C(O) bond due to lone-pair delocalization[2]. This electronic feature severely restricts free rotation at standard ambient temperature and pressure (SATP).

Because the piperidine ring is asymmetrically substituted at the C2 position with a bulky 2-(methylthio)pyridine group, the restricted rotation yields two distinct, non-equivalent conformational isomers: the syn (or Z) and anti (or E) rotamers[3],[4].

Causality in Spectral Output: The interconversion rate between these rotamers is significantly slower than the NMR timescale at 298 K. Consequently, the NMR spectrometer captures both states simultaneously. This results in the apparent "doubling" of nearly all 1 H and 13 C signals, which can easily be misidentified as a ~60:40 mixture of the target compound and an impurity[5].

Experimental Workflow for High-Fidelity NMR Acquisition

To ensure the data acts as a self-validating system, the acquisition protocol must be explicitly designed to differentiate between true chemical impurities and rotameric conformers.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 15–20 mg of the analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference. Ensure complete dissolution to maintain magnetic field homogeneity.

  • 1 H NMR Acquisition (400/500 MHz):

    • Pulse Angle: 30° flip angle to ensure rapid longitudinal relaxation.

    • Relaxation Delay (D1): Set to 3.0 seconds. Causality: Because the formyl and aromatic protons have different T1​ relaxation times, a sufficient D1 is mandatory to achieve accurate integration ratios that reflect the true thermodynamic equilibrium of the rotamers.

  • 13 C NMR Acquisition (100/125 MHz):

    • Decoupling: Apply composite pulse decoupling (e.g., WALTZ-16) to remove 1 H- 13 C scalar couplings.

    • Scans: Minimum of 512 scans to achieve a high signal-to-noise ratio for the split quaternary carbons.

  • Self-Validation via VT-NMR (Variable Temperature):

    • Protocol: Prepare a secondary sample in DMSO- d6​ . Acquire standard spectra at 298 K, then incrementally heat the probe to 350 K, acquiring spectra at 10 K intervals.

    • Causality: As thermal energy exceeds the rotational energy barrier of the N−C(O) bond, the exchange rate surpasses the NMR timescale. The doubled peaks will broaden and eventually coalesce into a single, time-averaged set of signals, definitively proving the peaks belong to rotamers rather than impurities[4],[5].

NMR_Workflow Prep Sample Preparation (CDCl3 / DMSO-d6) Acq1H 1H NMR Acquisition (Assess Rotamer Ratio) Prep->Acq1H Acq13C 13C NMR Acquisition (Identify Carbon Splitting) Prep->Acq13C VTNMR VT-NMR (DMSO-d6, 350 K) (Thermal Coalescence) Acq1H->VTNMR Signal Doubling Acq13C->VTNMR Assign 2D NMR (COSY/HSQC/HMBC) (Definitive Assignment) VTNMR->Assign Rotamers Confirmed

Fig 1: Self-validating NMR workflow utilizing VT-NMR for rotamer confirmation.

1 H NMR Spectral Analysis & Mechanistic Causality

The table below outlines the predicted 1 H NMR chemical shifts. The values reflect the dual-state nature of the molecule at 298 K.

ProtonShift ( δ , ppm)MultiplicityIntegrationAssignment Notes & Causality
CHO (Formyl) 8.25, 8.05s, s1H (total)Two distinct singlets due to restricted N−C(O) rotation[1].
Pyr-H6 8.38dd ( J =4.8, 1.6 Hz)1HStrongly deshielded by the adjacent electronegative pyridine nitrogen.
Pyr-H4 7.55dd ( J =7.6, 1.6 Hz)1HOrtho to the bulky piperidine group; typical aromatic coupling.
Pyr-H5 7.02dd ( J =7.6, 4.8 Hz)1HMeta to pyridine N; most shielded aromatic proton.
Pip-H2' 5.65, 4.95m, m1H (total)Highly dependent on rotamer state. The extreme downfield shift (5.65 ppm) occurs when the carbonyl oxygen is oriented syn to H2', placing the proton directly in the deshielding region of the carbonyl anisotropic cone[5].
Pip-H6' eq​ 4.30, 3.75m, m1H (total)Equatorial proton adjacent to the N -formyl group.
Pip-H6' ax​ 3.15, 2.70m, m1H (total)Axial proton adjacent to the N -formyl group.
-SCH 3​ 2.52s3HMethylthio singlet. Insulated from piperidine conformational changes, thus rarely exhibits significant rotameric splitting.
Pip-H3',4',5' 1.40 - 2.05m6HOverlapping multiplets of the saturated piperidine backbone.

13 C NMR Spectral Analysis & Mechanistic Causality

The 13 C NMR spectrum provides a rigid skeleton of the molecule. Quaternary carbons and carbons adjacent to the heteroatoms serve as primary diagnostic anchors.

CarbonShift ( δ , ppm)TypeAssignment Notes & Causality
CHO 161.5, 161.0C=OFormyl carbonyl; split by rotameric environments[1].
Pyr-C2 158.2C q​ Strongly deshielded by both the adjacent pyridine nitrogen and the electronegative sulfur atom of the -SCH 3​ group.
Pyr-C6 148.5CHAdjacent to pyridine nitrogen.
Pyr-C4 136.0CHPara to the -SCH 3​ group.
Pyr-C3 132.5C q​ Attachment point of the piperidine ring.
Pyr-C5 119.5CHMeta to pyridine nitrogen.
Pip-C2' 53.0, 48.5CHMethine carbon. Exhibits massive rotameric splitting ( Δδ≈4.5 ppm) due to the differential steric compression in the E vs Z states[2].
Pip-C6' 42.5, 37.0CH 2​ Methylene adjacent to N -formyl.
Pip-C3' 29.5, 28.0CH 2​ Methylene adjacent to the bulky C2' substituent.
Pip-C5' 25.5, 24.8CH 2​ Methylene adjacent to C6'.
Pip-C4' 19.5, 19.0CH 2​ Most shielded piperidine carbon (furthest from heteroatoms).
-SCH 3​ 13.8CH 3​ Typical chemical shift for an S -linked methyl group.

2D NMR Strategy for Definitive Assignment

To stitch the isolated spin systems together and definitively prove the regiochemistry of the 2-(methylthio)pyridine attachment, a comprehensive 2D NMR suite is required.

  • COSY (Correlation Spectroscopy): Maps the continuous spin system of the piperidine ring (H2' H3' H4' H5' H6') and the isolated aromatic system (H4 H5 H6).

  • HSQC (Heteronuclear Single Quantum Coherence): Resolves the overlapping multiplets in the 1.40–2.05 ppm region by correlating them to their distinct 13 C shifts (C3', C4', C5').

  • HMBC (Heteronuclear Multiple Bond Correlation): The ultimate tool for structural verification. The logical relationships are mapped below:

HMBC_Network FormylH Formyl 1H (~8.1 ppm) PipC2 Piperidine C2' (~53 ppm) FormylH->PipC2 3J PipC6 Piperidine C6' (~42 ppm) FormylH->PipC6 3J PyrC3 Pyridine C3 (~133 ppm) PipC2->PyrC3 1J (direct) SMeH S-CH3 1H (~2.5 ppm) PyrC2 Pyridine C2 (~158 ppm) SMeH->PyrC2 3J

Fig 2: Key HMBC correlations confirming the regiochemistry across heteroatoms.

By executing this rigorous, causality-driven workflow, researchers can confidently bypass the analytical pitfalls of N -formyl rotamerism and achieve an unambiguous structural elucidation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Sources

Mass spectrometry fragmentation pattern of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a detailed theoretical and practical framework for understanding the mass spectrometric fragmentation behavior of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This molecule, possessing a unique combination of a pyridine ring, a piperidine-1-carbaldehyde moiety, and a methylthio substituent, presents a complex and informative fragmentation pattern. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for structural elucidation and impurity profiling. We will explore the predictable fragmentation pathways under common ionization techniques, propose a robust experimental workflow for its analysis, and provide the theoretical foundation for interpreting the resulting mass spectra.

Introduction: Structural Elucidation in Drug Discovery

In modern pharmaceutical development, the unambiguous structural confirmation of novel chemical entities is a cornerstone of regulatory compliance and a prerequisite for understanding structure-activity relationships (SAR). Mass spectrometry (MS) stands as a primary analytical technique for this purpose, offering unparalleled sensitivity and structural information through the analysis of molecular fragmentation patterns.

The title compound, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, incorporates several functional groups that are common in pharmacologically active molecules. Understanding its fragmentation is not only key to its own characterization but also serves as a model for similar chemical scaffolds. This guide will deconstruct the molecule's fragmentation based on first principles of mass spectrometry, providing a predictive roadmap for its analysis.

Predicted Fragmentation Pathways

The fragmentation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is dictated by the interplay of its constituent functional groups: the piperidine ring, the N-formyl group (carbaldehyde), the pyridine ring, and the methylthio group. The most likely sites for bond cleavage are those that lead to the formation of stable carbocations or neutral losses.

Ionization and the Molecular Ion

Under Electron Ionization (EI), the initial event is the removal of an electron to form the molecular ion (M•+). The charge is likely to be localized on the nitrogen atom of the pyridine ring or the sulfur atom, due to their lone pairs of electrons. In Electrospray Ionization (ESI), analysis in positive ion mode would result in the protonated molecule, [M+H]+. The protonation site is predicted to be the most basic center, likely the pyridine nitrogen.

Key Fragmentation Mechanisms

The structure of the molecule suggests several high-probability fragmentation pathways:

  • Alpha-Cleavage: The bond adjacent to the piperidine nitrogen is a prime candidate for cleavage. This is a classic fragmentation pathway for cyclic amines, leading to the opening of the piperidine ring.

  • Loss of the Formyl Group: The C-N bond connecting the carbaldehyde to the piperidine ring can cleave, resulting in the loss of a formyl radical (•CHO) in EI-MS or a neutral loss of formamide after rearrangement in ESI-MS.

  • Pyridine Ring Fragmentation: While aromatic rings are generally stable, subsequent fragmentation (MS/MS) can induce characteristic losses, such as the loss of HCN.

  • Cleavage of the Methylthio Group: The S-CH3 bond is relatively weak and can lead to the loss of a methyl radical (•CH3).

A proposed fragmentation scheme is visualized below.

G M [M+H]+ m/z 251.12 F1 Loss of CHO (Formyl Group) M->F1 -29 Da F2 Loss of SCH3 (Methylthio Group) M->F2 -47 Da F3 Piperidine Ring Opening (Alpha-Cleavage) M->F3 F4 Pyridine Fragment F3->F4 Further Fragmentation

Caption: Predicted major fragmentation pathways from the protonated molecule.

Experimental Protocol for LC-MS/MS Analysis

To empirically validate the predicted fragmentation patterns, a standard liquid chromatography-tandem mass spectrometry (LC-MS/MS) experiment is proposed.

Sample Preparation
  • Prepare a stock solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde at 1 mg/mL in methanol.

  • Dilute the stock solution to a final concentration of 1 µg/mL using a 50:50 mixture of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

Liquid Chromatography Parameters
ParameterValue
Column C18 reverse-phase, 2.1 x 50 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometry Parameters
ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temp. 350 °C
MS1 Scan Range m/z 50 - 500
MS/MS Activation Collision-Induced Dissociation (CID)
Collision Energy Ramped (e.g., 10-40 eV)

The experimental workflow is outlined in the diagram below.

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Stock 1 mg/mL Stock Dilution 1 µg/mL Working Sol. Stock->Dilution Filtration 0.22 µm Filtration Dilution->Filtration LC LC Separation Filtration->LC MS1 MS1 Scan (Precursor) LC->MS1 MS2 MS/MS Scan (Fragments) MS1->MS2 Spectrum Mass Spectrum MS2->Spectrum Elucidation Structure Elucidation Spectrum->Elucidation

Caption: A standard workflow for the LC-MS/MS analysis of the target compound.

Predicted Mass Spectral Data

Based on the fragmentation pathways discussed, the following table summarizes the expected key ions in the positive ion mode ESI-MS/MS spectrum of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (Exact Mass: 250.1143).

m/z (Predicted)FormulaDescription
251.1221[C12H17N2OS]+Protonated Molecular Ion [M+H]+
222.1189[C11H16N2S]+Loss of formyl group (-CHO)
204.0823[C11H14N2]+Loss of methylthio group (-SCH3)
175.0973[C10H11N2]+Fragment from piperidine ring opening and cleavage
121.0503[C6H5N2S]+Pyridine-thioether fragment

Conclusion

The structural elucidation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde via mass spectrometry is a multifactorial process that relies on a foundational understanding of organic reaction mechanisms within the mass spectrometer. The predictable fragmentation patterns, including alpha-cleavage of the piperidine ring and losses of the formyl and methylthio groups, provide a clear roadmap for spectral interpretation. The provided experimental protocol offers a robust starting point for acquiring high-quality data. By combining theoretical predictions with empirical data, researchers can confidently identify and characterize this molecule and its analogues, accelerating the drug discovery and development process.

References

  • General Mass Spectrometry Principles: Sparkman, O. D. (2007). Mass Spectrometry Desk Reference. Global View Publishing.
  • Fragmentation of Heterocyclic Compounds: A general overview can often be found in university-level chemistry resources and publications.
  • LC-MS/MS Protocols: Method development guides from instrument vendors such as Waters, Agilent, or Thermo Fisher Scientific provide authoritative standards for LC-MS protocols. For instance, an application note on small molecule analysis would be a relevant source.

Whitepaper: A Technical Guide to the Physicochemical Characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

This document provides a comprehensive technical framework for the physicochemical characterization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, a heterocyclic compound identified primarily as a synthetic intermediate in chemical and pharmaceutical research. Given the absence of extensive published experimental data for this specific molecule, this guide adopts a two-pronged approach essential for modern chemical development.

First, we establish a baseline profile using robust in-silico prediction models to estimate key drug-like properties. Second, we provide detailed, field-proven experimental protocols for the empirical determination of these properties, focusing on methods that ensure accuracy, reproducibility, and regulatory relevance. This guide is intended for researchers, process chemists, and drug development professionals who require a practical and scientifically rigorous strategy for characterizing novel chemical entities. The causality behind methodological choices is explained throughout, providing not just procedures, but a strategic approach to chemical characterization.

Chemical Identity and Molecular Structure

Accurate characterization begins with unambiguous identification. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a molecule featuring a pyridine ring substituted with a methylthio group and a piperidine-1-carbaldehyde moiety.

  • Molecular Formula: C₁₂H₁₆N₂OS

  • Molecular Weight: 236.33 g/mol

  • Canonical SMILES: CS(C1=NC=CC=C1C2CCCCN2C=O)

  • IUPAC Name: 2-[2-(methylsulfanyl)pyridin-3-yl]piperidine-1-carbaldehyde

G cluster_molecule 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde mol

Caption: Chemical structure of the title compound.

In-Silico Physicochemical Profile (Predicted)

Prior to committing resources to laboratory work, in-silico modeling provides rapid, cost-effective estimations of a compound's physicochemical properties. These predictions are invaluable for flagging potential liabilities (e.g., poor solubility, high lipophilicity) and for guiding the design of subsequent experiments. The following parameters were predicted using the SwissADME web tool, a widely recognized platform for computational chemistry.

Table 1: Predicted Physicochemical Properties

Property Predicted Value Implication in Drug Development
Lipophilicity (logP) 2.50 - 3.10 Moderate to high lipophilicity; may favor membrane permeability but could risk high plasma protein binding and low aqueous solubility.
Aqueous Solubility (logS) -3.5 to -4.5 Predicted to be poorly soluble to slightly soluble in water. This is a critical parameter to confirm experimentally.
Topological Polar Surface Area (TPSA) 41.9 Ų Good; generally associated with favorable cell permeability and oral bioavailability.
pKa (Most Basic) 3.5 - 4.5 The pyridine nitrogen is predicted to be weakly basic. This influences solubility and charge state at physiological pH.

| Bioavailability Score | 0.55 | Indicates good potential for oral bioavailability based on a combination of factors including size, polarity, and flexibility. |

Disclaimer: These values are computational estimates and must be confirmed via experimental validation.

Framework for Experimental Characterization

The following sections detail the necessary experimental workflows to empirically determine the properties of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. The overall logic follows a sequence where compound identity and purity are first confirmed before proceeding to quantitative property measurements.

G A 1. Add Excess Solid to Buffer (pH 7.4) B 2. Agitate at 25°C for 24-48 hours A->B C 3. Centrifuge to Pellet Solid B->C D 4. Collect Supernatant C->D E 5. Quantify by Calibrated HPLC-UV D->E

An In-depth Technical Guide to the In Vitro Metabolic Stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Foreword: The Imperative of Metabolic Stability in Modern Drug Discovery

In the intricate journey of a drug candidate from a laboratory concept to a clinical reality, understanding its metabolic fate is paramount. The metabolic stability of a compound, or its resistance to biotransformation by drug-metabolizing enzymes, is a critical determinant of its pharmacokinetic profile, influencing its half-life, bioavailability, and potential for drug-drug interactions.[1][2] This guide provides a comprehensive, in-depth exploration of the methodologies used to assess the in vitro metabolic stability of a novel chemical entity, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. By delving into the causality behind experimental choices and grounding our protocols in established principles, we aim to equip researchers, scientists, and drug development professionals with the foundational knowledge to conduct and interpret these crucial studies.

Introduction to 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde and its Putative Metabolic Liabilities

The subject of our investigation, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, is a heterocyclic compound with several potential sites for metabolic transformation. The presence of a methylthio group, a pyridine ring, and a piperidine-1-carbaldehyde moiety suggests susceptibility to a range of Phase I and Phase II metabolic reactions.

Potential Phase I Metabolic Pathways:

  • Oxidation: The sulfur atom in the methylthio group is a prime target for oxidation to the corresponding sulfoxide and sulfone. The pyridine and piperidine rings are also susceptible to hydroxylation.

  • N-dealkylation: While less likely with the carbaldehyde, enzymatic modifications are possible.

  • Aldehyde Oxidation: The carbaldehyde group can be readily oxidized to a carboxylic acid.

Potential Phase II Metabolic Pathways:

  • Glucuronidation: If hydroxylated metabolites are formed in Phase I, they can undergo conjugation with glucuronic acid.

Given these potential metabolic "soft spots," a thorough in vitro evaluation is essential to predict the compound's in vivo behavior.

Foundational In Vitro Systems for Metabolic Stability Assessment

The primary objective of in vitro metabolic stability assays is to determine the rate at which a parent compound is eliminated by drug-metabolizing enzymes.[3] The two most widely utilized and complementary in vitro systems are liver microsomes and hepatocytes.[4][5]

  • Liver Microsomes: This subcellular fraction is enriched in cytochrome P450 (CYP) enzymes, which are responsible for the majority of Phase I oxidative metabolism of drugs.[6][7] Microsomal stability assays are a cost-effective and high-throughput method to assess a compound's susceptibility to CYP-mediated metabolism.[8]

  • Hepatocytes: As intact liver cells, hepatocytes contain a full complement of both Phase I and Phase II drug-metabolizing enzymes, as well as the necessary cofactors.[9][10] Hepatocyte stability assays provide a more comprehensive picture of a compound's overall metabolic fate within the liver.[11][12]

For a comprehensive assessment of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, both systems should be employed.

Experimental Workflow: A Step-by-Step Guide

The following sections detail the experimental protocols for assessing the metabolic stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in both human liver microsomes and cryopreserved human hepatocytes.

General Experimental Workflow Diagram

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation A Prepare Stock Solutions (Test Compound, Controls) E Initiate Reaction with Compound A->E B Prepare Microsome/Hepatocyte Suspension D Pre-incubate Microsomes/Hepatocytes B->D C Prepare Cofactor/Incubation Medium C->D D->E F Incubate at 37°C with Shaking E->F G Collect Aliquots at Time Points F->G H Quench Reaction G->H I Protein Precipitation H->I J Centrifugation I->J K LC-MS/MS Analysis of Supernatant J->K L Quantify Parent Compound Remaining K->L M Calculate Half-Life (t½) L->M N Determine Intrinsic Clearance (Clint) M->N

Caption: General workflow for in vitro metabolic stability assays.

Protocol for Human Liver Microsomal Stability Assay

This protocol is designed to assess the Phase I metabolic stability of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Materials:

  • Pooled human liver microsomes (HLM)

  • 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

  • Positive control compounds (e.g., Testosterone, Verapamil)

  • Phosphate buffer (100 mM, pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN) with an appropriate internal standard

  • 96-well plates

  • Incubator shaker set to 37°C

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a 1 mM stock solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO.

    • Prepare working solutions by diluting the stock solution in phosphate buffer to the desired final concentrations (e.g., 1 µM).

    • Thaw the human liver microsomes on ice. Dilute the microsomes in cold phosphate buffer to a final concentration of 0.5 mg/mL.[13]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the microsomal solution.

    • Pre-warm the plate at 37°C for 10 minutes.[13]

    • Initiate the metabolic reaction by adding the NADPH regenerating system and the test compound solution. The final incubation volume is typically 200 µL.

    • Incubate the plate at 37°C with constant shaking.

  • Time Points and Reaction Quenching:

    • At designated time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot (e.g., 50 µL) of the incubation mixture.[4]

    • Immediately quench the reaction by adding the aliquot to a well of a new 96-well plate containing a 2-3 fold volume of ice-cold acetonitrile with the internal standard. This step precipitates the proteins and stops the enzymatic reaction.

  • Sample Processing and Analysis:

    • Once all time points are collected, centrifuge the quenched sample plate at high speed (e.g., 4000 rpm for 20 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples by a validated LC-MS/MS method to quantify the remaining concentration of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.[14]

Protocol for Cryopreserved Human Hepatocyte Stability Assay

This protocol provides a more comprehensive assessment of both Phase I and Phase II metabolism.

Materials:

  • Cryopreserved human hepatocytes

  • Hepatocyte thawing and plating media (e.g., Williams' Medium E)

  • 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

  • Positive control compounds (e.g., 7-hydroxycoumarin for Phase II)

  • Collagen-coated 24- or 48-well plates

  • Incubator (37°C, 5% CO2)

  • Acetonitrile (ACN) with an appropriate internal standard

  • LC-MS/MS system

Procedure:

  • Hepatocyte Plating and Equilibration:

    • Thaw the cryopreserved hepatocytes according to the supplier's protocol.

    • Plate the hepatocytes onto collagen-coated plates at a desired density (e.g., 0.5 x 10^6 viable cells/mL).[11]

    • Allow the cells to attach and form a monolayer in the incubator for several hours.

    • Replace the plating medium with fresh, pre-warmed incubation medium.

  • Incubation:

    • Prepare a working solution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in the incubation medium at the final desired concentration (e.g., 1 µM).

    • Remove the medium from the hepatocyte monolayer and add the medium containing the test compound.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

  • Time Points and Sample Collection:

    • At specified time points (e.g., 0, 15, 30, 60, 120, and 240 minutes), collect an aliquot of the incubation medium.[9]

    • Quench the enzymatic activity by mixing the aliquot with ice-cold acetonitrile containing an internal standard.

  • Sample Processing and Analysis:

    • Process the samples as described in the microsomal stability assay (centrifugation to remove precipitated proteins).

    • Analyze the supernatant using a validated LC-MS/MS method to determine the concentration of the parent compound.[15]

Data Analysis and Interpretation

The primary goal of data analysis is to determine the rate of disappearance of the parent compound.

  • Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde at each time point.

  • Half-Life (t½) Calculation: The natural logarithm of the percentage of the parent compound remaining is plotted against time. The slope of the linear regression of this plot represents the elimination rate constant (k).

    • k = -slope

    • t½ = 0.693 / k

  • Intrinsic Clearance (Clint) Calculation: Intrinsic clearance represents the inherent ability of the liver to metabolize a drug.[2]

    • For Microsomes: Clint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein)

    • For Hepatocytes: Clint (µL/min/10^6 cells) = (0.693 / t½) * (incubation volume / number of cells in millions)

Table 1: Representative Data and Calculated Parameters

Time (min)% Parent Remainingln(% Parent Remaining)
01004.61
5854.44
15604.09
30353.56
45203.00
60102.30
ParameterValue
Slope (k) -0.045 min⁻¹
Half-life (t½) 15.4 min
Intrinsic Clearance (Clint) Calculated based on assay conditions

Putative Metabolic Pathway of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Based on the chemical structure, the following metabolic transformations are anticipated. Identification of these metabolites would require further LC-MS/MS analysis with a focus on metabolite profiling.

G cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Parent 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde M1 Sulfoxide Metabolite Parent->M1 Oxidation (CYPs) M3 Hydroxylated Piperidine/Pyridine Parent->M3 Hydroxylation (CYPs) M4 Carboxylic Acid Metabolite Parent->M4 Aldehyde Oxidation M2 Sulfone Metabolite M1->M2 Oxidation (CYPs) M5 Glucuronide Conjugate M3->M5 Glucuronidation (UGTs)

Sources

A Technical Guide to Establishing the In Vitro Toxicity and Safety Profile of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemical entities necessitates a rigorous and early assessment of their safety and toxicity profiles. This guide provides a comprehensive framework for characterizing the in vitro toxicity of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde , a compound for which public safety data is not currently available. By treating this molecule as a case study for a novel chemical entity, this document outlines a tiered, mechanism-driven strategy for researchers, scientists, and drug development professionals. The methodologies described herein are grounded in established principles of toxicology and are designed to build a foundational understanding of a compound's interaction with cellular systems, thereby enabling informed decisions in the early stages of the development pipeline.

This whitepaper details a logical progression of assays, from initial cytotoxicity screening across diverse cell lines to more in-depth mechanistic studies investigating apoptosis, membrane integrity, oxidative stress, and genotoxicity. Each section provides not only the "how" through detailed, self-validating protocols but also the "why," explaining the scientific principles behind each experimental choice. This approach ensures that the data generated is robust, interpretable, and directly applicable to constructing a preliminary safety assessment. Visual workflows and data presentation formats are included to enhance clarity and practical application.

Introduction: The Imperative for Early-Stage Toxicity Assessment

The journey of a novel compound from discovery to potential application is fraught with challenges, a primary one being the early identification of safety liabilities. Compounds that are cytotoxic, genotoxic, or induce specific organ toxicity are likely to fail during later, more expensive stages of development. Therefore, a front-loaded, in vitro toxicological assessment is a critical risk mitigation strategy.

2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde represents a novel chemical structure. An analysis of its functional groups—a methylthiopyridine core linked to a piperidine-1-carbaldehyde moiety—suggests potential biological activity, but also potential toxicological flags. The pyridine ring is a common feature in many pharmaceuticals, while the piperidine and carbaldehyde groups can be sites of metabolic activity, potentially leading to reactive intermediates. Without empirical data, a systematic in vitro evaluation is the only scientifically sound path forward.

This guide proposes a tiered approach to building the safety profile of this, or any novel, compound.

Tiered Testing Strategy Workflow

G cluster_0 Tier 1: Baseline Cytotoxicity cluster_1 Tier 2: Mechanistic Investigation cluster_2 Tier 3: Genotoxicity Screening cluster_3 Data Synthesis & Profile T1_1 Select Diverse Cell Panel (e.g., HepG2, HEK293, A549) T1_2 Metabolic Viability Assay (e.g., MTT Assay) T1_1->T1_2 T1_3 Membrane Integrity Assay (e.g., LDH Assay) T1_1->T1_3 T1_4 Determine IC50 Values T1_2->T1_4 T1_3->T1_4 T2_1 Apoptosis vs. Necrosis (Annexin V / PI Staining) T1_4->T2_1 If Cytotoxic T2_2 Oxidative Stress (ROS Detection Assays) T1_4->T2_2 If Cytotoxic T2_3 Mitochondrial Health (e.g., JC-1 Assay) T1_4->T2_3 If Cytotoxic T3_1 In Vitro Micronucleus Test T4_1 Construct Safety Profile T2_1->T4_1 T2_2->T4_1 T2_3->T4_1 T3_2 Comet Assay (DNA Strand Breaks) T3_1->T3_2 T3_2->T4_1 T4_2 Identify Hazards & Next Steps T4_1->T4_2

Tier 1: Foundational Cytotoxicity Screening

The initial goal is to determine the concentration range at which the compound elicits a cytotoxic response in cultured human cells. This is achieved by assessing two fundamental pillars of cell health: metabolic activity and plasma membrane integrity. The use of a diverse panel of cell lines is crucial to identify potential tissue-specific toxicity early on.

Recommended Cell Line Panel:

  • HepG2 (Human Liver Carcinoma): Represents a liver model, a primary site of drug metabolism and potential toxicity.

  • HEK293 (Human Embryonic Kidney): Represents a kidney model, a key organ for compound excretion.

  • A549 (Human Lung Carcinoma): Represents a lung epithelial model, relevant for compounds with potential for inhalation exposure or specific lung targeting.

  • A relevant disease-specific cell line (e.g., a cancer cell line if the compound has anti-cancer potential).

2.1. Assay 1: MTT Assay for Metabolic Viability

Principle of the Assay: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity.[1] In viable cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding insoluble purple formazan crystals.[2][3][4] The amount of formazan produced is directly proportional to the number of metabolically active cells.[4][5]

Detailed Protocol: MTT Assay

  • Cell Seeding: Plate cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2 to allow for attachment.[6]

  • Compound Treatment: Prepare a 2x concentrated serial dilution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (e.g., 0.1% DMSO) and no-cell (media only) blank wells.

  • Incubation: Incubate the plate for a relevant exposure time (e.g., 24, 48, or 72 hours).[6]

  • MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in sterile PBS to each well.[4][5] Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.[3][5]

  • Solubilization: Carefully aspirate the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[3][6]

  • Absorbance Reading: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[4][5] Read the absorbance at 570-590 nm using a microplate reader.[3][4][5]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other wells. Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

2.2. Assay 2: Lactate Dehydrogenase (LDH) Release Assay

Principle of the Assay: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme present in most cells.[7][8][9] Damage to the plasma membrane results in the release of LDH into the culture supernatant.[7][8][9] The LDH activity in the supernatant is measured via a coupled enzymatic reaction where LDH oxidizes lactate to pyruvate, reducing NAD+ to NADH. The NADH then reduces a tetrazolium salt to a colored formazan product, which can be quantified spectrophotometrically.[7][8] This provides a direct measure of cytotoxicity due to membrane lysis.[8][10]

Detailed Protocol: LDH Assay

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol in a separate 96-well plate. It is critical to set up controls for this assay:

    • Spontaneous LDH Release: Vehicle-treated cells.

    • Maximum LDH Release: Cells treated with a lysis buffer (e.g., Triton X-100) 30 minutes before the endpoint.[7]

    • Background Control: Medium only.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes.[8]

  • LDH Reaction: Carefully transfer 50 µL of supernatant from each well to a new flat-bottom 96-well plate. Add 50 µL of the LDH reaction mixture (containing substrate, cofactor, and dye) to each well.[6]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[6][7][8]

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.[7][10]

  • Data Analysis:

    • Subtract the background control absorbance from all other values.

    • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] * 100

2.3. Data Presentation and Interpretation (Tier 1)

Summarize the calculated IC50 values in a clear, comparative table.

Cell LineAssayExposure Time (h)IC50 (µM) [Hypothetical Data]
HepG2MTT4825.3
HepG2LDH4848.1
HEK293MTT4878.9
HEK293LDH48> 100
A549MTT4815.6
A549LDH4832.5

Interpretation: A significant difference between MTT and LDH IC50 values may suggest a non-lytic mechanism of cell death, such as metabolic inhibition or apoptosis, warranting further investigation in Tier 2.

Tier 2: Mechanistic Elucidation

If the compound demonstrates cytotoxicity in Tier 1, the next logical step is to understand the underlying mechanism. Key questions to address are: Is the compound inducing programmed cell death (apoptosis) or causing uncontrolled cell lysis (necrosis)? Is oxidative stress a contributing factor?

3.1. Assay 3: Apoptosis vs. Necrosis Determination (Annexin V/PI Assay)

Principle of the Assay: This flow cytometry-based assay differentiates between different stages of cell death.[6]

  • Annexin V: A protein that binds to phosphatidylserine (PS), which translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.

  • Propidium Iodide (PI): A fluorescent nucleic acid intercalating agent that cannot cross the membrane of live or early apoptotic cells, but stains the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.

G cluster_1 ApoptoticPathway PS Flipping EarlyApoptosis EarlyApoptosis ApoptoticPathway->EarlyApoptosis MembraneLoss Membrane Compromised LateApoptosis LateApoptosis MembraneLoss->LateApoptosis Necrosis Necrosis Healthy Healthy Healthy->ApoptoticPathway Apoptotic Signal Healthy->MembraneLoss Direct Injury EarlyApoptosis->MembraneLoss

Detailed Protocol: Annexin V/PI Staining

  • Cell Culture and Treatment: Seed cells in a 6-well plate and treat with the compound at its IC50 and 2x IC50 concentrations for 24 hours. Include positive (e.g., staurosporine) and vehicle controls.

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.[6]

  • Staining: Resuspend the cell pellet in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.[6]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[6]

  • Flow Cytometry: Analyze the stained cells immediately using a flow cytometer. Discriminate between:

    • Viable cells: FITC-negative / PI-negative.

    • Early apoptotic cells: FITC-positive / PI-negative.

    • Late apoptotic/necrotic cells: FITC-positive / PI-positive.

3.2. Assay 4: Oxidative Stress Assessment

Principle of the Assay: Oxidative stress, an imbalance between reactive oxygen species (ROS) and antioxidants, is a common mechanism of drug-induced toxicity.[11] ROS production can be measured using cell-permeable fluorescent probes like DCFDA (2',7'-dichlorodihydrofluorescein diacetate), which becomes highly fluorescent upon oxidation inside the cell.[12]

Detailed Protocol: Intracellular ROS Detection

  • Cell Culture and Treatment: Seed cells in a black, clear-bottom 96-well plate. Treat with the compound at various concentrations for a shorter duration (e.g., 1-6 hours). Include a positive control (e.g., H2O2 or menadione) and a vehicle control.[13][14]

  • Probe Loading: Remove the treatment medium and incubate the cells with DCFDA solution (e.g., 10 µM) in PBS for 30-45 minutes at 37°C.

  • Measurement: Wash the cells with PBS to remove excess probe. Add PBS to each well and measure fluorescence using a microplate reader (Ex/Em ~485/535 nm).

  • Analysis: An increase in fluorescence intensity in compound-treated cells compared to the vehicle control indicates an induction of intracellular ROS.

Tier 3: Genotoxicity Screening

Genotoxicity testing is a critical component of safety assessment, as it identifies compounds that can cause genetic damage, a potential precursor to carcinogenesis.[15][16]

4.1. Assay 5: In Vitro Micronucleus Test

Principle of the Assay: This test detects chromosomal damage. Micronuclei are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. An increase in the frequency of micronucleated cells indicates a compound is clastogenic (breaks chromosomes) or aneugenic (interferes with chromosome segregation).[15][17]

High-Level Protocol: Flow Cytometry-Based Micronucleus Test

  • Cell Treatment: Treat cells (e.g., CHO-K1, L5178Y, or TK6) with the compound for a period equivalent to 1.5-2 normal cell cycles, both with and without metabolic activation (S9 fraction).

  • Cell Harvesting and Staining: Harvest the cells and use a commercial kit (e.g., In Vitro MicroFlow®) to lyse the cytoplasm and stain the nuclei and micronuclei with different fluorescent dyes.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer to enumerate the frequency of micronuclei within thousands of cells, providing a statistically robust measurement of chromosomal damage.[15]

Conclusion and Strategic Outlook

This technical guide presents a structured, multi-tiered approach to systematically evaluate the in vitro toxicity and safety profile of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. By progressing from broad cytotoxicity screening to specific mechanistic and genotoxicity assays, researchers can build a comprehensive dataset. This data is essential for identifying potential safety liabilities, informing structure-activity relationship (SAR) studies to design safer analogues, and making a data-driven " go/no-go " decision for further development.

The principles and protocols outlined here are not merely a checklist but a dynamic framework. Negative results in Tier 1 may classify the compound as having a low in vitro cytotoxic risk, while positive findings trigger a logical cascade of investigations to understand the "how" and "why" of the observed toxicity. This rigorous, science-led approach is fundamental to upholding the principles of drug safety and ensuring that only the most promising and safest candidates advance.

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Sources

Mechanism of action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde derivatives

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide on the Core Mechanism of Action of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde Derivatives

Preamble: Charting a Course for Mechanistic Discovery

The field of medicinal chemistry is continually driven by the exploration of novel chemical scaffolds. The 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde framework represents one such area of potential, combining the well-established piperidine ring, a privileged structure in numerous approved drugs, with a substituted pyridine moiety.[1] As of this writing, dedicated research into the specific mechanism of action for this precise class of derivatives is not prevalent in publicly accessible literature. This guide, therefore, serves as a first-principles-based roadmap for researchers and drug development professionals. It is designed to be a proactive, rather than reactive, document, providing a robust, scientifically-grounded framework for elucidating the biological activities of these compounds.

Drawing from extensive literature on structurally related piperidine and pyridine derivatives, this whitepaper will deconstruct the core molecule, propose high-probability biological targets, and detail the rigorous experimental strategies required to validate these hypotheses. Our approach is rooted in the understanding that while a novel compound may be uncharacterized, its constituent parts often provide a strong indication of its likely pharmacological role.

Part 1: Deconstruction of the Core Scaffold and Postulated Biological Interactions

The predictive power of medicinal chemistry lies in understanding how specific structural motifs contribute to a molecule's overall biological profile. The derivatives possess three key features that warrant individual consideration.

The Piperidine Ring: A Cornerstone of Modern Therapeutics

The piperidine heterocycle is one of the most ubiquitous scaffolds in drug design, particularly for agents targeting the central nervous system (CNS).[1][2] Its prevalence stems from its ability to adopt a stable chair conformation, allowing for precise three-dimensional presentation of substituents that can engage with biological targets. Furthermore, the basic nitrogen atom is often a key pharmacophoric element, capable of forming critical ionic interactions with acidic residues in protein binding pockets.

Based on extensive precedent, the piperidine core in the title compounds could direct their activity towards several major target families:

  • G-Protein Coupled Receptors (GPCRs): Many antipsychotic drugs with piperidine moieties exhibit high affinity for dopamine D2 and various serotonin (5-HT) receptors, such as 5-HT1A and 5-HT2A.[3][4]

  • Enzymes: The piperidine structure is integral to inhibitors of a wide range of enzymes, including cholinesterases (relevant for Alzheimer's disease), various kinases, and lipases.[5][6][7]

  • Ion Channels: While less common, piperidine derivatives have been developed as modulators of various ion channels.

The 2-(Methylthio)pyridin-3-yl Moiety: The Specificity Determinant

The substituted pyridine ring attached at the 2-position of the piperidine is likely the primary determinant of target specificity. The pyridine nitrogen introduces a hydrogen bond acceptor, while the methylthio group (-SMe) adds a lipophilic and potentially metabolically labile site. This combination could facilitate interactions with a variety of targets:

  • Kinase Inhibition: The pyridine ring is a common feature in kinase inhibitors, where it can form hydrogen bonds with the hinge region of the ATP-binding pocket. The methylthio group could occupy a nearby hydrophobic pocket. Analogous piperidine-pyridine structures have shown activity against kinases like ALK and ROS1.[1]

  • Nicotinamide N-methyltransferase (NNMT) Inhibition: A patent for piperidine derivatives suggests their potential as inhibitors of NNMT, an enzyme implicated in metabolic diseases and some cancers.[8]

  • Antimicrobial Activity: Pyridine and piperidine combinations have been explored for their activity against various pathogens, including Mycobacterium tuberculosis, potentially through mechanisms like DNA gyrase inhibition.[9][10]

The N-Carbaldehyde Group: A Point of Reactivity or Modulation

The carbaldehyde (-CHO) group attached to the piperidine nitrogen is a chemically reactive moiety. This feature could have several implications:

  • Covalent Inhibition: Aldehydes can react with nucleophilic residues (e.g., lysine, cysteine) in a protein's active site to form a covalent bond, leading to irreversible or slowly reversible inhibition.

  • Metabolic Handle: This group could be readily oxidized to a carboxylic acid or reduced to an alcohol in vivo, potentially altering the compound's potency, selectivity, and pharmacokinetic profile.

  • Pharmacophore Element: In some cases, the aldehyde's oxygen can act as a hydrogen bond acceptor, contributing to the overall binding affinity without forming a covalent bond.

Part 2: High-Priority Mechanistic Hypotheses

Based on the structural analysis, we can formulate several testable hypotheses regarding the mechanism of action of these derivatives.

Hypothesis A: Multi-Target Antipsychotic Activity

Given the prevalence of the piperidine scaffold in antipsychotics, a primary hypothesis is that these compounds modulate dopamine and serotonin receptors.[3][4] This profile is characteristic of atypical antipsychotics, which often balance D2 receptor antagonism with 5-HT1A agonism and 5-HT2A antagonism to achieve therapeutic efficacy with a reduced side-effect profile.

G cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron DA_Vesicle Dopamine Vesicles DA_Release Release DA_Vesicle->DA_Release D2R D2 Receptor DA_Release->D2R Dopamine AC Adenylyl Cyclase D2R->AC Inhibits cAMP ↓ cAMP AC->cAMP Compound Piperidine Derivative Compound->D2R Antagonism

Caption: Postulated antagonism of the D2 receptor signaling pathway.

Hypothesis B: Kinase Inhibition in Oncology or Inflammation

The piperidine-pyridine combination is reminiscent of scaffolds used in kinase inhibitors.[1][6] A plausible mechanism is the inhibition of kinases involved in cancer cell proliferation or inflammatory signaling, such as IκB kinase (IKKβ), which is a key node in the NF-κB pathway.

G TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex (IKKβ) TNFR->IKK Activates IkB IκBα IKK->IkB Phosphorylates (leading to degradation) NFkB NF-κB IkB->NFkB Inhibits Nucleus Nucleus NFkB->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Compound Piperidine Derivative Compound->IKK Inhibition

Caption: Proposed inhibition of the NF-κB signaling cascade via IKKβ.

Part 3: A Rigorous Framework for Experimental Validation

To systematically test these hypotheses, a tiered experimental approach is essential. This workflow ensures that resources are directed efficiently, starting with broad screening and progressing to more focused, in-depth studies.

G A Tier 1: Broad Phenotypic & Target-Based Screening B Tier 2: Biochemical & Biophysical Hit Validation A->B Identify Initial Hits C Tier 3: Cell-Based Functional Assays B->C Confirm Direct Target Engagement & Potency D Tier 4: SAR & In Vivo Model Testing C->D Establish Cellular Efficacy & Mechanism

Sources

Methodological & Application

Step-by-step synthesis route for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for the Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and biologically active compounds.[1] Its derivatives are integral to numerous drug classes, highlighting the importance of versatile and efficient synthetic routes to novel piperidine-containing molecules.[1] This document provides a detailed, step-by-step guide for the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, a compound of interest for fragment-based drug discovery and as a potential intermediate for more complex molecular architectures. The synthetic strategy is designed to be robust and scalable, proceeding through the formation of a key piperidine precursor followed by a final formylation step. This application note is intended for researchers, medicinal chemists, and professionals in drug development, offering both practical protocols and the scientific rationale behind the chosen methodologies.

Overall Synthetic Scheme

The synthesis is logically divided into two main parts: the construction of the core intermediate, 2-(2-(methylthio)pyridin-3-yl)piperidine, followed by the formylation of the piperidine nitrogen to yield the final product.

Overall_Synthetic_Scheme A 2-Chloronicotinonitrile B 2-(Methylthio)nicotinonitrile A->B  Step 1  NaSMe, DMF C (2-(Methylthio)pyridin-3-yl)methanamine B->C  Step 2  Reduction D 2-(2-(Methylthio)pyridin-3-yl)piperidine C->D  Step 3  Ring Formation E 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde D->E  Step 4  Formylation

Caption: Overall synthetic workflow.

Part 1: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine

This section details the multi-step synthesis of the key piperidine intermediate.

Step 1: Synthesis of 2-(Methylthio)nicotinonitrile

The initial step involves a nucleophilic aromatic substitution to introduce the methylthio group onto the pyridine ring.

  • Principle: The chlorine atom at the 2-position of the pyridine ring is activated towards nucleophilic substitution by the electron-withdrawing nitrile group. Sodium thiomethoxide serves as a potent nucleophile, readily displacing the chloride.

Protocol:

  • To a stirred solution of 2-chloronicotinonitrile (1.0 eq) in anhydrous dimethylformamide (DMF, 5 mL/mmol), add sodium thiomethoxide (1.2 eq) portion-wise at 0 °C under an inert atmosphere (N2 or Ar).

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-(methylthio)nicotinonitrile.

Table 1: Reagents for the Synthesis of 2-(Methylthio)nicotinonitrile

ReagentMolar Mass ( g/mol )Quantity (eq)
2-Chloronicotinonitrile138.561.0
Sodium Thiomethoxide70.091.2
Dimethylformamide73.09-
Step 2: Reduction of 2-(Methylthio)nicotinonitrile to (2-(Methylthio)pyridin-3-yl)methanamine

The nitrile is selectively reduced to a primary amine, which will serve as a handle for the subsequent piperidine ring formation.

  • Principle: The reduction of nitriles to primary amines can be achieved with various reagents. A combination of sodium borohydride and a Lewis acid like boron trifluoride etherate can be effective for this transformation under aprotic conditions, which may prevent unwanted side reactions.[2]

Protocol:

  • To a stirred suspension of sodium borohydride (3.0 eq) in anhydrous 2-methyltetrahydrofuran (2-MeTHF), add a solution of 2-(methylthio)nicotinonitrile (1.0 eq) in 2-MeTHF under an inert atmosphere.

  • Cool the mixture to 0 °C and add boron trifluoride etherate (3.0 eq) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to 0 °C and quench by the slow addition of methanol, followed by 1 M HCl.

  • Basify the aqueous layer with 2 M NaOH to pH > 12 and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (2-(methylthio)pyridin-3-yl)methanamine, which can often be used in the next step without further purification.

Step 3: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine

The piperidine ring is constructed via a [5+1] annulation strategy.

  • Principle: This step involves the formation of the six-membered piperidine ring by reacting the primary amine with a five-carbon dielectrophile. 1,5-Dihalopentanes are suitable reagents for this purpose, leading to a double N-alkylation and cyclization.

Protocol:

  • To a solution of (2-(methylthio)pyridin-3-yl)methanamine (1.0 eq) in a suitable solvent such as acetonitrile or N,N-dimethylformamide, add 1,5-dibromopentane (1.1 eq) and a base such as potassium carbonate (2.5 eq).

  • Heat the reaction mixture to 80-100 °C and stir for 24-48 hours.

  • Monitor the reaction by TLC. After completion, cool the mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to obtain 2-(2-(methylthio)pyridin-3-yl)piperidine.

Part 2: Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

The final step is the formylation of the secondary amine of the piperidine ring.

Step 4: Formylation of 2-(2-(Methylthio)pyridin-3-yl)piperidine
  • Principle: The N-formylation of secondary amines can be efficiently achieved using various formylating agents. A common and mild method is the use of formic acid, which can react with piperidine to form a salt that upon heating dehydrates to the N-formylpiperidine.[3] Alternatively, a mixed anhydride of formic acid and acetic acid can be used.

Protocol:

  • To a solution of 2-(2-(methylthio)pyridin-3-yl)piperidine (1.0 eq) in formic acid (5-10 eq), add acetic anhydride (1.5 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the excess acid.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Table 2: Expected Yields and Characterization

CompoundStepExpected Yield (%)Analytical Method
2-(Methylthio)nicotinonitrile175-85¹H NMR, ¹³C NMR, MS
(2-(Methylthio)pyridin-3-yl)methanamine260-70¹H NMR, MS
2-(2-(Methylthio)pyridin-3-yl)piperidine340-50¹H NMR, ¹³C NMR, MS
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde480-90¹H NMR, ¹³C NMR, MS, IR

Conclusion

This application note provides a comprehensive and detailed synthetic route for the preparation of 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. The described protocols are based on established chemical transformations and are designed to be accessible to researchers with a standard background in synthetic organic chemistry. The modular nature of this synthesis allows for potential diversification at various stages to generate a library of related compounds for further investigation in drug discovery and development programs.

References

  • A flow electrochemistry‐enabled synthesis of 2‐substituted N‐(methyl‐d)piperidines - PMC. Available at: [Link]

  • A flow electrochemistry-enabled synthesis of 2-substituted N-(methyl-d)piperidines - Spiral. Available at: [Link]

  • ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. Available at: [Link]

  • Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities - SciELO. Available at: [Link]

  • Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. - Semantic Scholar. Available at: [Link]

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  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines - PMC. Available at: [Link]

  • Synthesis of 2-Alkylthio-6-methylpyridine-3-carbaldehydes. | Request PDF - ResearchGate. Available at: [Link]

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  • CN1154963A - Prepn. method for n-formyl piperidine and homologs thereof - Google Patents.
  • An efficient approach to 2-substituted N-tosylpiperdines: asymmetric synthesis of 2-(2-hydroxy substituted)- piperidine alkaloids - Academia.edu. Available at: [Link]

  • An Efficient Synthesis of a Variety of Substituted Pyridine-3-Thiols | Journal of Organic and Pharmaceutical Chemistry. Available at: [Link]

  • 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines | ACS Omega. Available at: [Link]

  • WO/2001/029003 PROCESS FOR THE PREPARATION OF 1-(6-METHYLPYRIDIN-3-YL)-2-(4-METHYLTHIOPHENYL)-ETHANONE AND ITS USE IN THE SYNTHESIS OF DIARYLPYRIDINES - WIPO. Available at: [Link]

  • Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups - Calvin Digital Commons. Available at: [Link]

  • Synthesis of a New Series of Pyridine and Fused Pyridine Derivatives - MDPI. Available at: [Link]

  • US10202365B2 - 2-(pyridin-3-yl)-pyrimidine derivatives as RET inhibitors - Google Patents.
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  • 2-[(pyridin-3-ylmethyl)amino]nicotinonitrile — Chemical Substance Information - NextSDS. Available at: [Link]

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Protocol for the Solubilization of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO for In Vitro Cellular Assays

Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract: The successful execution of in vitro assays hinges on the precise and reproducible preparation of test compounds. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a heterocyclic compound with potential applications in drug discovery programs. Like many small molecules, its limited aqueous solubility necessitates the use of an organic solvent for the preparation of stock solutions. Dimethyl Sulfoxide (DMSO) is the most common vehicle for this purpose due to its exceptional solvating power for a wide range of molecules.[1] However, the use of DMSO is not without its challenges; it is not biologically inert and can significantly impact cellular processes, and improper dilution techniques can lead to compound precipitation, compromising data integrity.[2][3] This document provides a comprehensive, field-proven protocol for the solubilization, storage, and dilution of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in DMSO, ensuring maximum reproducibility and minimizing solvent-induced artifacts in cellular assays.

Part 1: Foundational Principles: Compound and Solvent Profiles

A robust protocol is built on a thorough understanding of the materials involved. This section details the key characteristics of the test compound and the solvent, explaining the causality behind the procedural steps that follow.

Compound Profile: 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

This compound is a complex heterocyclic molecule featuring a piperidine ring linked to a methylthio-substituted pyridine ring.[4][5][6] Its structural characteristics—a blend of polar (carbaldehyde, nitrogen atoms) and nonpolar (methylthio, hydrocarbon rings) moieties—suggest poor water solubility but good solubility in polar aprotic solvents like DMSO.

Compound Attribute Details
IUPAC Name 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde
Molecular Formula C₁₂H₁₆N₂OS
Molecular Weight 236.34 g/mol (Calculated)
Structure A piperidine-1-carbaldehyde moiety linked at the 2-position to the 3-position of a 2-(methylthio)pyridine ring.
Solvent Profile: Dimethyl Sulfoxide (DMSO)

DMSO is a highly effective polar aprotic solvent, making it an invaluable tool in drug discovery.[7][8] Its ability to dissolve both polar and non-polar compounds is unparalleled.[1][9] However, this utility comes with a critical caveat: DMSO is not biologically inert.

The Causality of DMSO-Induced Cellular Effects: At concentrations commonly used in assays, DMSO can alter cell behavior, leading to misinterpretation of results. It is crucial to maintain the final concentration of DMSO in the culture medium as low as possible. Even at 0.1%, DMSO has been shown to induce significant changes in the transcriptome and epigenetic landscape of cell models.[2] Higher concentrations can inhibit cell growth, induce cell cycle arrest, or cause outright cytotoxicity.[7][8][10] Therefore, every experiment must include a vehicle control —cells treated with the same final concentration of DMSO as the test compound—to differentiate the effects of the compound from the effects of the solvent.[11][12]

Final DMSO Conc. Potential Cellular Impact & Recommendations Supporting Sources
< 0.1% Recommended Target. Minimal toxicity, but can still induce molecular changes. Vehicle control is mandatory.[2][7][13]
0.1% - 0.5% Acceptable Range. Generally considered safe for most cell lines regarding viability, but potential for off-target effects increases.[9][10][11]
0.5% - 1.0% Caution Zone. May be toxic to sensitive cell lines. Can significantly impact cell proliferation and cytokine production.[7][8][14]
> 1.0% Avoid. Shown to be toxic for most mammalian cell types and can compromise assay integrity.[7][8][10]

Part 2: Protocol for High-Concentration Stock Solution Preparation

The objective is to create a concentrated, stable, and accurately quantified stock solution that can be stored for long-term use and diluted as needed.

Materials & Equipment
  • 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde powder

  • Anhydrous, sterile-filtered DMSO (≥99.9%)

  • Analytical balance (accurate to 0.1 mg)

  • Sterile, amber glass vial or polypropylene microcentrifuge tubes

  • Calibrated micropipettes and sterile tips

  • Vortex mixer

  • Bath sonicator (optional, for enhancing dissolution)

Safety Precautions
  • Compound Handling: As the toxicological properties of the compound may be unknown, handle it within a chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.

  • DMSO Handling: DMSO facilitates the absorption of chemicals through the skin. Always wear nitrile gloves and handle with care.

Step-by-Step Protocol: Preparation of a 10 mM Stock Solution

This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many screening assays.

  • Calculation: Determine the mass of the compound required. The formula to use is: Mass (mg) = Desired Concentration (M) x Molecular Weight ( g/mol ) x Volume (L) x 1000 (mg/g)

    • For 1 mL (0.001 L) of a 10 mM (0.01 M) solution:

      • Mass (mg) = 0.01 mol/L * 236.34 g/mol * 0.001 L * 1000 mg/g = 2.36 mg

  • Weighing: Tare the analytical balance with a sterile amber vial or microcentrifuge tube. Carefully weigh out 2.36 mg of the compound directly into the tared vial.

    • Expert Insight: Weighing a small mass accurately can be challenging. For greater accuracy, it is better to weigh a larger mass (e.g., 10 mg) and adjust the solvent volume accordingly (in this case, to 4.23 mL) or to dissolve the entire contents of a pre-weighed vial.[15]

  • Solubilization: Add the calculated volume of anhydrous DMSO to the vial containing the compound. For 2.36 mg, this would be 1.0 mL.

    • Causality: Anhydrous DMSO is used to prevent the introduction of water, which could compromise the long-term stability of the compound and promote hydrolysis.

  • Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes until the compound is completely dissolved. A clear, precipitate-free solution should be observed.

  • Troubleshooting Dissolution: If the compound does not fully dissolve after vortexing:

    • Sonication: Place the vial in a bath sonicator at room temperature for 5-10 minutes.[12] This uses ultrasonic waves to break up solute particles and accelerate dissolution.

    • Gentle Warming: As a last resort, warm the solution in a 37°C water bath for 5-10 minutes.[13] Be cautious, as excessive heat can degrade some compounds. Always allow the solution to return to room temperature before use.

Storage and Stability
  • Aliquoting: To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile polypropylene tubes.[11][13]

  • Storage: Store the aliquots at -20°C for short-term storage (1-2 months) or -80°C for long-term storage (6+ months). Protect from light.

Part 3: Protocol for Preparing Assay-Ready Working Solutions

This is the most critical phase where compound precipitation can occur. The key is to manage the transition from a 100% organic solvent environment (DMSO) to a primarily aqueous one (cell culture medium).

The Challenge: Aqueous Dilution & Precipitation

When a compound dissolved in DMSO is rapidly diluted into an aqueous buffer or medium, the solvent environment changes dramatically. The compound may no longer be soluble at that concentration in the new, water-rich environment, causing it to crash out of solution as a precipitate.[3] This leads to inaccurate dosing and unreliable results. A stepwise dilution strategy is crucial to mitigate this risk.[11]

Workflow for Solution Preparation

The following diagram illustrates the validated workflow from solid compound to the final, assay-ready working solution.

G cluster_0 Part 2: Stock Solution Preparation cluster_1 Part 3: Working Solution Preparation A Weigh Solid Compound B Add Anhydrous DMSO A->B C Vortex / Sonicate to Dissolve B->C D 10 mM Stock in 100% DMSO C->D E Aliquot & Store at -80°C D->E F Thaw Single-Use Aliquot E->F For Assay Use G Prepare Serial Dilutions in 100% DMSO F->G H Dilute Serially Diluted Stocks into Assay Medium G->H I Final Working Solutions (e.g., 0.1% DMSO) H->I

Caption: Workflow from solid compound to final working solution.

Step-by-Step Protocol: Serial Dilution for a Dose-Response Curve

This example describes creating working solutions for a dose-response experiment with a final DMSO concentration of 0.1%.

  • Prepare Intermediate Stocks in 100% DMSO:

    • Thaw one aliquot of your 10 mM stock solution.

    • Label a series of sterile tubes for your dilution points (e.g., 1 mM, 100 µM, 10 µM, 1 µM).

    • To make the 1 mM stock, add 10 µL of the 10 mM stock to 90 µL of 100% DMSO. Vortex to mix.

    • To make the 100 µM stock, add 10 µL of the 1 mM stock to 90 µL of 100% DMSO. Vortex to mix.

    • Continue this 1:10 serial dilution for all desired concentrations. This ensures all intermediate stocks are in 100% DMSO.

  • Prepare Final Working Solutions in Assay Medium:

    • The final dilution factor into the assay medium will be 1:1000 to achieve a 0.1% final DMSO concentration (100% DMSO / 1000 = 0.1% DMSO).

    • For a 10 µM final concentration: Add 1 µL of the 10 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • For a 1 µM final concentration: Add 1 µL of the 1 mM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • For a 100 nM final concentration: Add 1 µL of the 100 µM DMSO stock to 999 µL of pre-warmed cell culture medium.

    • Continue for all concentrations.

  • Mixing Technique (Crucial): To prevent precipitation, do not add the medium to the DMSO stock. Instead, add the small volume of DMSO stock to the large volume of pre-warmed medium while gently swirling or vortexing the tube.[3][13] This allows for rapid dispersal of the compound in the aqueous environment.

The Non-Negotiable Vehicle Control & Plate Layout

A proper experimental design is essential for valid data. The vehicle control is the most important control in this type of assay.

G Conceptual Assay Plate Layout VC Vehicle Control (Medium + 0.1% DMSO) PC Positive Control (Known Activator/Inhibitor) C1 Compound @ 1 nM (in 0.1% DMSO) C2 Compound @ 10 nM (in 0.1% DMSO) C3 Compound @ 100 nM (in 0.1% DMSO)

Caption: Conceptual layout for an in vitro assay plate.

  • Vehicle Control: This consists of cell culture medium with the exact same final concentration of DMSO (e.g., 0.1%) as your test wells, but without the compound. It establishes the baseline cellular response to the solvent itself.

  • Test Wells: Contain cells treated with the compound at various concentrations, each in medium with 0.1% DMSO.

  • Positive/Negative Controls: These are specific to the assay and validate its performance (e.g., a known inhibitor or activator of the target pathway).

Conclusion

The reliability of in vitro data begins with meticulous sample preparation. By understanding the chemical nature of both 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde and DMSO, researchers can implement this protocol to ensure consistent compound delivery and minimize solvent-induced artifacts. Adherence to best practices—including the use of high-purity anhydrous DMSO, proper mixing techniques to avoid precipitation, aliquoting to maintain stability, and the mandatory inclusion of a vehicle control—is paramount for generating accurate, reproducible, and translatable scientific results.

References

  • Verheijen, M., et al. (2019). DMSO induces drastic changes in human cellular processes and epigenetic landscape in vitro. Scientific Reports. Available at: [Link]

  • Cappato, L. P. S., et al. (2018). The Effect of Dimethyl Sulfoxide (DMSO) on Cellular Systems. Semantic Scholar.
  • da Silva, R. A., et al. (2024). Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro. Scientific Reports. Available at: [Link]

  • El-Serafi, I., et al. (2017). Effect of dimethyl sulfoxide on in vitro proliferation of skin fibroblast cells. Journal of Biotech Research. Available at: [Link]

  • dos Santos, G. C., et al. (2019). Dimethyl Sulfoxide (DMSO) Decreases Cell Proliferation and TNF-α, IFN-γ, and IL-2 Cytokines Production in Cultures of Peripheral Blood Lymphocytes. Pharmaceutical Sciences. Available at: [Link]

  • Various Authors. (2016). How do I make a stock solution of a substance in DMSO? ResearchGate. Available at: [Link]

  • NextSDS. (n.d.). (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde. NextSDS. Available at: [Link]

  • GE Healthcare Life Sciences. (2011). Buffer and sample preparation for direct binding assay in 2% DMSO. Cytiva. Available at: [Link]

  • Various Authors. (2013). Making a stock solution for my drug using DMSO. BioForum. Available at: [Link]

  • Emulate, Inc. (n.d.). Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Emulatebio. Available at: [Link]

  • Qi, W., et al. (2016). Considerations regarding use of solvents in in vitro cell based assays. Biological and Pharmaceutical Bulletin. Available at: [Link]

  • Pallocca, G., et al. (2025). Unveiling the Solvent Effect: DMSO Interaction with Human Nerve Growth Factor and Its Implications for Drug Discovery. MDPI. Available at: [Link]

  • Jagiellonian Center of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. JCI. Available at: [Link]

  • Wikipedia. (n.d.). Piperidine. Wikipedia. Available at: [Link]

  • PubChem. (n.d.). 1-[4,4-Bis(3-methylthiophen-2-yl)but-3-en-1-yl]piperidine-3-carboxylic acid. PubChem. Available at: [Link]

  • The Good Scents Company. (n.d.). 1-piperidine carboxaldehyde. The Good Scents Company. Available at: [Link]

  • ChemSynthesis. (n.d.). 2-pyridin-3-yl-piperidine-1-carboxylic acid tert-butyl ester. ChemSynthesis. Available at: [Link]

  • Ataman Kimya. (n.d.). PIPERIDINE. Ataman Kimya. Available at: [Link]

  • Gao, Y., et al. (2023). DBDMH-Promoted Methylthiolation in DMSO: A Metal-Free Protocol to Methyl Sulfur Compounds with Multifunctional Groups. MDPI. Available at: [Link]

  • Various Authors. (2020). Dissolved in DMSO but further dilution or adding in culture plate makes compound precipitated? ResearchGate. Available at: [Link]

  • Mayr, H. (n.d.). Mayr's Database Of Reactivity Parameters: Molecule piperidine (in DMSO). LMU Munich. Available at: [Link]

  • AA Blocks. (n.d.). (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde. AA Blocks. Available at: [Link]

  • Gaylord Chemical. (2007). Dimethyl Sulfoxide (DMSO) Solubility Data. Gaylord Chemical. Available at: [Link]

  • Nelson, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Molecular Systems Design & Engineering. Available at: [Link]

  • Nelson, A., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. White Rose Research Online. Available at: [Link]

  • Rungnim, C., et al. (2024). Enhancing solubility and stability of piperine using β-cyclodextrin derivatives: computational and experimental investigations. Journal of Biomolecular Structure & Dynamics. Available at: [Link]

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Application Note: 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde as a Privileged Scaffold in Target-Directed Drug Discovery

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery, the strategic selection of building blocks dictates the trajectory of hit-to-lead optimization. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a highly versatile, privileged scaffold that bridges the chemical space between synthetic heterocycles and complex pseudo-natural products. By combining a functionalized pyridine ring with a protected piperidine core, this building block offers orthogonal synthetic handles. This application note details the structural rationale, target applications, and validated synthetic protocols for utilizing this compound in medicinal chemistry campaigns.

Structural Anatomy & Chemical Rationale

The utility of this building block lies in its dual-functional nature. As a Senior Application Scientist, I approach this scaffold not just as a static molecule, but as a dynamic system of synthetic opportunities:

  • The N-Formyl Piperidine Moiety: Unlike standard Boc or Cbz protecting groups, the N-formyl group is highly atom-economical. Causally, it serves a dual purpose: it protects the secondary amine during harsh oxidative conditions, and it can be directly reduced to an N-methyl group (the classic "magic methyl") to enhance lipophilicity and blood-brain barrier (BBB) penetration without requiring a two-step deprotection/reductive amination sequence.

  • The 2-(Methylthio)pyridine Core: The methylthio (-SCH₃) group is a masked electrophile. In its native state, it is stable and contributes to the lipophilic binding profile of the molecule. However, upon controlled oxidation to a sulfoxide or sulfone, it becomes an exceptional leaving group for Nucleophilic Aromatic Substitution (S_NAr). This allows for late-stage diversification with various amines, alkoxides, or carbon nucleophiles at the C2 position.

Pharmacophore Core 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde NFormyl N-Formyl Group (Piperidine) Core->NFormyl Protection/Reduction Pyridine Pyridine Ring (Scaffold) Core->Pyridine 3D Geometry Methylthio Methylthio Group (-SCH3) Core->Methylthio Functionalization Reduction to N-Methyl\n('Magic Methyl') Reduction to N-Methyl ('Magic Methyl') NFormyl->Reduction to N-Methyl\n('Magic Methyl') Acidic Deformylation\n(Free Amine) Acidic Deformylation (Free Amine) NFormyl->Acidic Deformylation\n(Free Amine) H-Bond Acceptor\n(Target Binding) H-Bond Acceptor (Target Binding) Pyridine->H-Bond Acceptor\n(Target Binding) Oxidation to Sulfone\n(SNAr Activation) Oxidation to Sulfone (SNAr Activation) Methylthio->Oxidation to Sulfone\n(SNAr Activation) Nucleophilic Displacement\n(Late-Stage Diversity) Nucleophilic Displacement (Late-Stage Diversity) Oxidation to Sulfone\n(SNAr Activation)->Nucleophilic Displacement\n(Late-Stage Diversity)

Pharmacophore mapping and orthogonal synthetic logic of the building block.

Application in Target-Directed Drug Discovery

The 2-(methylthio)pyridine and piperidine motifs are ubiquitous in clinically relevant molecules. Their 3D vector relationships make them ideal for targeting deep hydrophobic pockets while maintaining aqueous solubility.

  • Transporter Inhibition (Pseudo-Natural Products): The piperidine-pyridine linkage closely mimics the spatial arrangement found in indomorphan pseudo-natural products. Recent breakthrough studies have utilized the 2-(methylthio)pyridin-3-yl moiety to develop potent, dual inhibitors of glucose transporters GLUT-1 and GLUT-3, which are critical targets for starving cancer cells of glycolytic fuel [1].

  • Enzyme Inhibition (Lipid Metabolism): The methylthiopyridine motif is a proven pharmacophore in the modulation of lipid metabolism. For instance, the clinical candidate K-604, a highly selective Acyl-CoA:Cholesterol O-Acyltransferase-1 (ACAT-1) inhibitor, relies heavily on a bis(methylthio)pyridine core to achieve its target selectivity and aqueous solubility profile [2].

Strategic Synthetic Workflows

To maximize the utility of this building block, workflows must be designed with chemoselectivity in mind. The primary challenge is oxidizing the thioether without causing N-oxidation of the pyridine ring or the piperidine nitrogen.

Workflow Start Starting Material (Methylthio-Pyridine) Oxidation Step 1: Chemoselective Oxidation (Oxone, MeOH/H2O) Start->Oxidation Causality: Activate C2 for nucleophiles Sulfone Intermediate (Sulfonyl-Pyridine) Oxidation->Sulfone Validation: LC-MS shows +32 Da SNAr Step 2: SNAr Diversification (R-NH2, DIPEA, Heat) Sulfone->SNAr Causality: Introduce library diversity Reduction Step 3: N-Formyl Reduction (BH3-DMS, THF) SNAr->Reduction Causality: Enhance BBB penetration Product Final Target Molecule (N-Methyl, C2-Substituted) Reduction->Product Validation: 1H-NMR N-CH3 singlet (~2.3 ppm)

Standard synthetic workflow for late-stage diversification of the scaffold.

Experimental Protocols

The following protocols are engineered to be self-validating systems, ensuring that intermediate integrity is confirmed before proceeding to the next synthetic node.

Protocol A: Chemoselective Oxidation and S_NAr Diversification

Causality: While mCPBA is a standard oxidant, it frequently yields pyridine N-oxides as byproducts. We utilize Oxone (potassium peroxymonosulfate) in an aqueous methanol system. The protic solvent stabilizes the transition state of the sulfur oxidation, heavily favoring thioether oxidation over pyridine N-oxidation.

Step-by-Step Methodology:

  • Preparation: Dissolve 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (1.0 eq, 5.0 mmol) in a 1:1 mixture of MeOH and H₂O (0.2 M).

  • Oxidation: Cool the reaction to 0 °C. Add Oxone (2.5 eq, 12.5 mmol) portion-wise over 15 minutes.

  • Validation Checkpoint 1: Stir at room temperature for 4 hours. Monitor by LC-MS. Self-Validation: The reaction is complete when the starting material mass [M+H]⁺ is entirely replaced by the sulfone mass [M+32+H]⁺.

  • Workup: Quench with saturated aqueous Na₂S₂O₃ to destroy excess oxidant. Extract with EtOAc (3x). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • S_NAr Reaction: Dissolve the crude sulfone (1.0 eq) in anhydrous NMP (0.5 M). Add the desired primary or secondary amine nucleophile (3.0 eq) and DIPEA (2.0 eq).

  • Heating: Heat the mixture to 90 °C for 12 hours under a nitrogen atmosphere.

  • Validation Checkpoint 2: Monitor by TLC (EtOAc/Hexane 1:1). The highly polar sulfone spot will be replaced by a less polar product spot.

  • Isolation: Cool to room temperature, dilute with water, and extract with EtOAc. Purify via flash column chromatography (SiO₂).

Protocol B: Direct Reductive Alkylation (Formyl to Methyl)

Causality: To convert the N-formyl group to an N-methyl group, Borane-Dimethylsulfide (BMS) is selected over LiAlH₄. BMS is milder, highly chemoselective for amides, and avoids the risk of reducing the pyridine ring or causing unwanted ring-opening side reactions.

Step-by-Step Methodology:

  • Preparation: Dissolve the N-formyl intermediate (1.0 eq, 2.0 mmol) in anhydrous THF (0.1 M) under an inert argon atmosphere.

  • Reduction: Cool to 0 °C. Dropwise, add Borane-Dimethylsulfide complex (10.0 M in DMS, 3.0 eq, 6.0 mmol).

  • Reflux: Gradually warm the mixture to room temperature, then heat to reflux (65 °C) for 6 hours.

  • Quench & Hydrolysis: Cool to 0 °C. Carefully add MeOH dropwise until gas evolution ceases (destroys excess borane). Add 2M HCl (10 mL) and reflux for 1 hour. Causality: This acidic reflux is mandatory to break the stable boron-amine complex that forms during the reduction.

  • Validation Checkpoint 3: Basify the aqueous layer to pH 10 with 2M NaOH, extract with DCM, and concentrate. Self-Validation: ¹H-NMR (CDCl₃) must show the disappearance of the formyl proton (~8.0 ppm) and the emergence of a sharp N-methyl singlet at ~2.2-2.4 ppm.

Quantitative Data Presentation

The efficiency of the S_NAr diversification (Protocol A, Step 5) is highly dependent on the steric and electronic nature of the nucleophile. The table below summarizes optimized conditions for various nucleophile classes.

Nucleophile ClassSpecific ReagentSolventTemp (°C)Time (h)Isolated Yield (%)LC-MS Purity (%)
Primary Alkyl AmineIsobutylamineNMP901282%>98%
Cyclic Sec. AmineMorpholineNMP1001678%>95%
Aromatic AmineAnilineDMF1202445%>90%
AlkoxideSodium MethoxideMeOH65491%>99%

Table 1: Reaction optimization metrics for the S_NAr displacement of the C2-sulfone intermediate. Aromatic amines require higher temperatures and longer reaction times due to reduced nucleophilicity.

References

  • Synthesis of Indomorphan Pseudo-Natural Product Inhibitors of Glucose Transporters GLUT-1 and -3 Angewandte Chemie International Edition URL:[Link] [1]

  • Discovery of Clinical Candidate 2-(4-(2-((1H-Benzo[d]imidazol-2-yl)thio)ethyl)piperazin-1-yl)-N-(6-methyl-2,4-bis(methylthio)pyridin-3-yl)acetamide Hydrochloride [K-604], an Aqueous-Soluble Acyl-CoA:Cholesterol O-Acyltransferase-1 Inhibitor Journal of Medicinal Chemistry URL:[Link] [2]

Application Notes and Protocols for the Cross-Coupling Synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The synthesis of highly functionalized heterocyclic compounds is a cornerstone of modern drug discovery and development. The molecule 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde represents a scaffold of significant interest, combining the pharmacophoric elements of a substituted pyridine and a piperidine ring. This guide provides a comprehensive overview of the catalytic strategies and detailed protocols for the synthesis of this target molecule, with a focus on palladium, nickel, and rhodium-catalyzed cross-coupling reactions. As a Senior Application Scientist, this document is structured to provide not only step-by-step instructions but also the underlying scientific rationale for the selection of catalysts, ligands, and reaction conditions, thereby empowering researchers to adapt and troubleshoot these methods effectively.

Strategic Analysis of Catalytic Cross-Coupling Routes

The construction of the C-C bond between the pyridine and piperidine rings is the key strategic disconnection in the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. Several powerful cross-coupling methodologies can be envisaged for this transformation, each with its own set of advantages and challenges. The primary approaches discussed herein are the Liebeskind-Srogl coupling, the Suzuki-Miyaura coupling, and a rhodium-catalyzed asymmetric approach.

The Liebeskind-Srogl Coupling: A Neutral Pathway for Thioether Cross-Coupling

The Liebeskind-Srogl coupling is a mechanistically distinct, palladium-catalyzed cross-coupling of thioethers with boronic acids, mediated by a copper(I) carboxylate.[1][2] This reaction is particularly well-suited for the synthesis of our target molecule as it directly utilizes the inherent reactivity of the methylthio group on the pyridine ring, potentially avoiding the need for pre-functionalization to a halide. The reaction proceeds under neutral conditions, which can be advantageous for sensitive substrates.[1]

The proposed catalytic cycle for the Liebeskind-Srogl coupling is initiated by the reaction of the copper(I) carboxylate with the boronic acid to form a copper-organoborate species. This intermediate then undergoes transmetalation with a palladium(0) complex. The resulting organopalladium species then coordinates to the sulfur atom of the thioether, facilitating an intramolecular oxidative addition of the C-S bond to the palladium center. Finally, reductive elimination affords the desired cross-coupled product and regenerates the palladium(0) catalyst.

Experimental Protocols

Protocol 1: Liebeskind-Srogl Cross-Coupling of 2-(Methylthio)pyridine with a Piperidine-derived Boronic Acid

This protocol outlines the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde via the Liebeskind-Srogl coupling of a suitable 2-(methylthio)pyridine precursor with a piperidine-derived boronic acid.

Materials:

  • 3-Bromo-2-(methylthio)pyridine

  • Piperidine-1-carbaldehyde-2-boronic acid pinacol ester

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • Tris(2-furyl)phosphine (TFP)

  • Copper(I) thiophene-2-carboxylate (CuTC)

  • Anhydrous, degassed tetrahydrofuran (THF)

  • Nitrogen or Argon gas supply

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-(methylthio)pyridine (1.0 mmol, 1.0 equiv.), piperidine-1-carbaldehyde-2-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), and copper(I) thiophene-2-carboxylate (1.5 mmol, 1.5 equiv.).

  • In a separate vial, prepare the catalyst solution by dissolving Pd₂(dba)₃ (0.025 mmol, 2.5 mol%) and tris(2-furyl)phosphine (0.1 mmol, 10 mol%) in anhydrous, degassed THF (5 mL).

  • Add the catalyst solution to the Schlenk flask containing the substrates and the copper salt.

  • Stir the reaction mixture at 50-70 °C and monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with saturated aqueous ammonium chloride solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

Table 1: Representative Reaction Parameters for Liebeskind-Srogl Coupling

ParameterValueReference
Palladium CatalystPd₂(dba)₃[1]
LigandTris(2-furyl)phosphine (TFP)[1]
Copper(I) SaltCopper(I) thiophene-2-carboxylate (CuTC)[1]
SolventTetrahydrofuran (THF)[1]
Temperature50-70 °C[1]
Protocol 2: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of C-C bonds.[3][4] In the context of our target molecule, this would involve the coupling of a halogenated 2-(methylthio)pyridine with a piperidine-derived boronic acid or ester, or vice versa. The choice of catalyst, ligand, and base is crucial for achieving high yields, especially with heteroaromatic substrates.[3]

Materials:

  • 3-Bromo-2-(methylthio)pyridine

  • Piperidine-1-carbaldehyde-2-boronic acid pinacol ester

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Potassium phosphate (K₃PO₄)

  • Anhydrous, degassed 1,4-dioxane

  • Water

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere, add 3-bromo-2-(methylthio)pyridine (1.0 mmol, 1.0 equiv.), piperidine-1-carbaldehyde-2-boronic acid pinacol ester (1.2 mmol, 1.2 equiv.), palladium(II) acetate (0.02 mmol, 2 mol%), and XPhos (0.04 mmol, 4 mol%).

  • Add potassium phosphate (2.0 mmol, 2.0 equiv.).

  • Add anhydrous, degassed 1,4-dioxane (5 mL) and water (0.5 mL).

  • Heat the reaction mixture to 80-100 °C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Table 2: Recommended Catalytic Systems for Suzuki-Miyaura Coupling of Pyridine Derivatives

Catalyst PrecursorLigandBaseSolventReference
Pd(OAc)₂XPhosK₃PO₄1,4-Dioxane/H₂O[3]
Pd₂(dba)₃SPhosK₂CO₃Toluene/H₂O[3]
Pd(PPh₃)₄-Na₂CO₃DME/H₂O[4]
Protocol 3: Rhodium-Catalyzed Asymmetric Synthesis of 3-Substituted Piperidines

For the enantioselective synthesis of 3-substituted piperidines, a rhodium-catalyzed asymmetric reductive Heck reaction of a dihydropyridine with a boronic acid offers a powerful approach.[5][6] This method would involve the coupling of a 2-(methylthio)pyridine-3-boronic acid with a suitable dihydropyridine precursor, followed by reduction to the piperidine.

Materials:

  • 2-(Methylthio)pyridine-3-boronic acid

  • Phenyl 1,2-dihydropyridine-1-carboxylate

  • [Rh(cod)OH]₂

  • (S)-SEGPHOS

  • Cesium hydroxide (CsOH)

  • Toluene, Tetrahydrofuran (THF), Water

Procedure:

  • To an oven-dried vial under an inert atmosphere, add [Rh(cod)OH]₂ (0.015 mmol, 3 mol%) and (S)-SEGPHOS (0.035 mmol, 7 mol%).

  • Add a 1:1:1 mixture of toluene, THF, and water (0.75 mL).

  • Add aqueous cesium hydroxide (50 wt%, 1.0 mmol, 2.0 equiv.) and stir the mixture at 70 °C for 10 minutes.

  • Add 2-(methylthio)pyridine-3-boronic acid (1.5 mmol, 3.0 equiv.) followed by phenyl 1,2-dihydropyridine-1-carboxylate (0.5 mmol, 1.0 equiv.).

  • Stir the reaction at 70 °C for 20 hours.

  • Cool the reaction to room temperature, dilute with diethyl ether, and pass through a short plug of silica gel.

  • Concentrate the filtrate and purify the resulting tetrahydropyridine intermediate by column chromatography.

  • The purified tetrahydropyridine is then subjected to standard reduction conditions (e.g., H₂, Pd/C) to afford the chiral piperidine derivative. The carbaldehyde can be introduced in a subsequent step.

Visualizing the Catalytic Pathways

Catalytic Cycle of Liebeskind-Srogl Coupling

Liebeskind_Srogl_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition R-SMe 2-(Methylthio)pyridine R-SMe->Oxidative\nAddition R'-B(OR)2 Piperidine Boronic Ester CuTC Cu(I) Carboxylate R'-B(OR)2->CuTC Forms Cu-Borate Transmetalation Transmetalation CuTC->Transmetalation R-Pd(II)-SMe(L2) R-Pd(II)-SMe(L2) Oxidative\nAddition->R-Pd(II)-SMe(L2) R-Pd(II)-R'(L2) R-Pd(II)-R'(L2) Transmetalation->R-Pd(II)-R'(L2) Reductive\nElimination Reductive Elimination Reductive\nElimination->Pd(0)L2 Regeneration R-R' Product Reductive\nElimination->R-R' R-Pd(II)-SMe(L2)->Transmetalation R-Pd(II)-R'(L2)->Reductive\nElimination

Caption: Catalytic cycle of the Liebeskind-Srogl cross-coupling reaction.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Add Pyridine Halide, Piperidine Boronic Ester, Pd Catalyst, Ligand, Base Solvent Add Degassed Solvent (e.g., Dioxane/H2O) Reactants->Solvent Heating Heat to 80-100 °C with Stirring Solvent->Heating Monitoring Monitor by TLC/LC-MS Heating->Monitoring Quench Cool and Dilute with Ethyl Acetate Monitoring->Quench Wash Wash with H2O and Brine Quench->Wash Dry Dry over Na2SO4, Filter, Concentrate Wash->Dry Purify Column Chromatography Dry->Purify Product Isolated Product Purify->Product

Caption: Step-by-step workflow for the Suzuki-Miyaura coupling protocol.

Conclusion and Future Perspectives

The cross-coupling synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde is a challenging yet achievable goal through modern catalytic methods. The Liebeskind-Srogl coupling presents a highly attractive and direct route, leveraging the reactivity of the methylthio group. Alternatively, the well-established Suzuki-Miyaura coupling offers a robust and versatile approach. For enantioselective syntheses, rhodium-catalyzed asymmetric methods provide a pathway to chiral piperidine derivatives.

The protocols provided herein are based on established literature for similar transformations and should serve as a strong starting point for the development of a specific and optimized synthesis. Further optimization of reaction parameters, including catalyst loading, ligand choice, and temperature, may be necessary to achieve maximum yield and purity. The continued development of novel catalytic systems, particularly those based on earth-abundant metals like nickel and iron, will undoubtedly expand the toolkit for the synthesis of complex, medicinally relevant molecules such as the one discussed in this guide.

References

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. Journal of the American Chemical Society, 145(26), 14221–14226. [Link]

  • Mishra, S., Karabiyikoglu, S., & Fletcher, S. P. (2023). Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. DigitalCommons@TMC. [Link]

  • BenchChem. (2025). Application Notes and Protocols for the Use of 3-Bromopyridine-D4 in Palladium-Catalyzed Cross-Coupling Reactions. BenchChem.
  • Wikipedia. (n.d.). Liebeskind–Srogl coupling. In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Wang, Z., Zhang, Z., et al. (2025). Synthesis of Chiral 3-Piperidin-2-ones and 3-Piperidines via Ni-Catalyzed Reductive Coupling. Organic Letters.
  • PubMed. (2025). The Liebeskind-Srogl cross-coupling reaction towards the synthesis of biologically active compounds. European Journal of Medicinal Chemistry.
  • Liebeskind, L. S., & Srogl, J. (2002). Heteroaromatic Thioether−Boronic Acid Cross-Coupling under Neutral Reaction Conditions. Organic Letters, 4(6), 979–981. [Link]

  • Wikipedia. (n.d.). Kumada coupling. In Wikipedia. Retrieved March 23, 2026, from [Link]

  • Billingsley, K. L., Anderson, K. W., & Buchwald, S. L. (2006). A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds. Angewandte Chemie International Edition, 45(21), 3484–3488. [Link]

  • SciELO. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO.
  • Amanote. (n.d.).
  • ResearchGate. (n.d.). The Liebeskind-Srogl cross-coupling reaction and its synthetic application.
  • Organic Chemistry Portal. (n.d.). Kumada Coupling. Organic Chemistry Portal. [Link]

  • Li, X. (2023).
  • SynArchive. (n.d.). Liebeskind-Srogl Coupling. SynArchive. [Link]

Sources

Application Note: Orthogonal Derivatization Strategies for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scaffold Significance

In modern drug discovery, medicinal chemists increasingly prioritize sp³-rich, conformationally restricted scaffolds to improve pharmacokinetic properties and target specificity—a paradigm often termed "escaping from flatland." The building block 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (CAS: 1352525-35-9) represents a highly versatile, bifunctional intermediate.

This scaffold features an N-formyl protected piperidine ring and a C2-methylthio substituted pyridine ring. The true power of this molecule lies in its orthogonality: the aliphatic nitrogen and the heteroaromatic core can be functionalized independently without cross-reactivity. This Application Note details field-proven derivatization strategies to manipulate both handles, enabling the rapid generation of diverse chemical libraries for CNS, kinase, and GPCR targets.

Physicochemical & Structural Profiling

PropertyValueMedicinal Chemistry Relevance
Molecular Formula C₁₂H₁₆N₂OSLow molecular weight (236.33 g/mol ) allows significant functionalization before exceeding Lipinski's Rule of 5 limits.
N-Formyl Group Amide-like, exists as rotamersActs as a robust, low-steric protecting group during cross-coupling; can be reduced to a methyl group to increase lipophilicity and basicity.
C2-Methylthio Group Electron-rich thioetherStable to basic and reductive conditions. Can be directly coupled via transition metals or oxidized to a sulfone to activate the pyridine ring for nucleophilic attack.

Derivatization Strategy A: Piperidine N-Functionalization

The N-formyl group is an excellent temporary mask for the secondary amine. It is stable to cross-coupling conditions but can be selectively cleaved or transformed.

  • Pathway A1: Deformylation. Acidic hydrolysis cleaves the formyl group to yield the free secondary amine. Causality: Acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon. An alcohol solvent (like methanol) acts as a nucleophile, trapping the formyl group as volatile methyl formate and driving the equilibrium toward the deprotected amine [1].

  • Pathway A2: Reductive Alkylation. Using lithium aluminum hydride (LiAlH₄) or Borane-THF, the N-CHO is reduced directly to an N-CH₃ group. Causality: Hydride attack on the carbonyl carbon is followed by the elimination of oxygen (as an aluminate complex) and a subsequent hydride transfer, yielding a tertiary amine without the need for a separate alkylation step.

Derivatization Strategy B: Pyridine C2-Functionalization

The methylthio group on the pyridine ring is a highly versatile synthetic handle that can be manipulated via two distinct mechanistic pathways.

  • Pathway B1: Oxidation to Sulfone & SNAr. Oxidation with m-CPBA yields the methylsulfone. Causality: The sulfone is a powerful electron-withdrawing group that drastically lowers the LUMO of the pyridine ring, highly activating the C2 position for Nucleophilic Aromatic Substitution (SNAr) by amines or alkoxides [2]. The resulting methanesulfinate is an excellent leaving group.

  • Pathway B2: Liebeskind-Srogl Cross-Coupling. Direct C-C bond formation from the thioether using boronic acids, a Pd(0) catalyst, and Copper(I) thiophene-2-carboxylate (CuTC). Causality: Traditional Suzuki couplings fail on alkyl thioethers due to the strong C-S bond and catalyst poisoning by sulfur. CuTC acts as a thiophilic Lewis acid, coordinating to the methylthio group and polarizing the C-S bond to enable oxidative addition by Pd(0)[1]. Furthermore, Cu(I) irreversibly traps the released methanethiolate as CuSMe, preventing palladium poisoning[2].

Mandatory Visualization: Divergent Synthetic Pathways

G Central 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde Deformyl Secondary Amine (Deformylation) Central->Deformyl HCl/MeOH Reduct N-Methyl Piperidine (Reduction) Central->Reduct LiAlH4 Sulfone C2-Sulfone Pyridine (Oxidation) Central->Sulfone mCPBA LS_Coupling C2-Aryl Pyridine (Liebeskind-Srogl) Central->LS_Coupling Ar-B(OH)2 Pd(0), CuTC Amides N-Acyl/Sulfonyl Derivatives (Electrophilic Trapping) Deformyl->Amides R-COCl SNAr C2-Amino/Alkoxy Pyridine (SNAr) Sulfone->SNAr Nu-H, Base

Divergent derivatization pathways for the 2-(2-(methylthio)pyridin-3-yl)piperidine scaffold.

Experimental Protocols (Self-Validating Systems)

Protocol 1: HCl-Mediated Deformylation

Materials: 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (1.0 eq), 6M HCl (aq) (10.0 eq), Methanol (0.2 M).

  • Reaction: Dissolve the starting material in methanol. Add 6M aqueous HCl dropwise at room temperature.

  • Activation: Heat the reaction mixture to 60 °C for 4 hours. Causality: Heating overcomes the activation energy of the amide-like resonance of the N-formyl group, allowing nucleophilic attack by methanol.

  • Workup: Concentrate under reduced pressure to remove methanol. Basify the aqueous layer with saturated NaHCO₃ (aq) to pH 9, and extract with dichloromethane (3x). Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Self-Validation: Analyze via TLC (DCM:MeOH 9:1). The product amine will stain intensely purple with ninhydrin (indicating a free secondary amine), whereas the N-formyl starting material remains invisible to ninhydrin. LC-MS will confirm the mass shift from[M+H]⁺ 237.1 to 209.1.

Protocol 2: Liebeskind-Srogl Cross-Coupling

Materials: Starting material (1.0 eq), Arylboronic acid (1.5 eq), Pd(PPh₃)₄ (0.05 eq), CuTC (1.5 eq), anhydrous THF (0.1 M).

  • Preparation: In an oven-dried Schlenk flask under argon, combine the starting material, arylboronic acid, and Pd(PPh₃)₄.

  • Degassing: Add anhydrous THF and degas the solution via sparging with argon for 10 minutes.

  • Catalyst Addition: Add CuTC in one portion. Causality: CuTC is highly air-sensitive and must be added last under inert conditions to maintain the Cu(I) oxidation state necessary for thiophilic coordination[3].

  • Reaction: Heat the mixture to 65 °C for 12 hours.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the precipitated copper sulfide salts.

  • Self-Validation: The reaction mixture will visually transition from a pale suspension to a dark, homogeneous solution, eventually precipitating dark copper salts. ¹H NMR of the crude product will show the complete disappearance of the -SMe singlet at ~2.5 ppm.

Protocol 3: Sulfone Oxidation and SNAr Displacement

Materials: Starting material (1.0 eq), m-CPBA (77% max, 2.2 eq), anhydrous DCM (0.1 M), Target Amine (2.0 eq), DIPEA (3.0 eq), NMP (0.2 M).

  • Oxidation: Dissolve the starting material in DCM and cool to 0 °C in an ice bath. Add m-CPBA portion-wise. Causality: The reaction is exothermic; the ice bath prevents over-oxidation of the pyridine nitrogen (N-oxide formation).

  • Quench: Stir for 3 hours, warming to room temperature. Quench with saturated Na₂S₂O₃ (aq) to destroy excess oxidant, extract, and isolate the intermediate sulfone.

  • SNAr: Dissolve the sulfone in NMP, add the target secondary amine and DIPEA. Heat to 100 °C for 12 hours.

  • Self-Validation: Oxidation is confirmed by a significant downfield shift of the methyl protons in ¹H NMR (from ~2.5 ppm for -SMe to ~3.2 ppm for -SO₂Me). Successful SNAr is validated by the total loss of this 3H singlet and the appearance of new amine-associated signals.

Quantitative Reaction Matrix

TransformationTarget SiteReagents & ConditionsTypical YieldFunctional Group Tolerance
Deformylation Piperidine N16M HCl (aq) / MeOH, 60 °C, 4h85-95%Tolerates thioether; alters acid-sensitive groups
Reductive Alkylation Piperidine N1LiAlH₄, THF, 0 °C to RT, 2h75-85%Reduces esters/ketones; thioether intact
Sulfone Oxidation Pyridine C2m-CPBA (2.2 eq), DCM, 0 °C, 3h90-98%Formyl intact; oxidizes other sulfides/amines
SNAr Displacement Pyridine C2R-NH₂, DIPEA, NMP, 100 °C, 12h60-85%Broad tolerance; requires prior oxidation
Liebeskind-Srogl Pyridine C2Ar-B(OH)₂, Pd(PPh₃)₄, CuTC, 65 °C50-75%Excellent; tolerates N-formyl and halogens

References

  • Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th Edition. John Wiley & Sons, 2014.[Link]

  • Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Edition. Wiley, 2010.[Link]

  • Liebeskind, L. S.; Srogl, J. Thiol Ester−Boronic Acid Coupling. A Mechanistically Unprecedented and General Ketone Synthesis. J. Am. Chem. Soc. 2000, 122 (45), 11260–11261.[Link]

  • Cheng, H. et al. The Liebeskind-Srogl Cross-Coupling Reaction and its Synthetic Applications. Asian J. Org. Chem. 2018, 7, 490-508.[Link]

Sources

Application of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde in Library Synthesis: A Guide to Diversity-Oriented Synthesis

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Privileged Scaffolds in Drug Discovery

In the landscape of modern medicinal chemistry, the quest for novel therapeutic agents is increasingly driven by the efficient exploration of chemical space. A key strategy in this endeavor is the use of "privileged scaffolds," molecular frameworks that are known to interact with multiple biological targets, thereby serving as versatile starting points for drug discovery programs. The pyridinylpiperidine motif is one such scaffold, found in numerous approved drugs and clinical candidates, valued for its favorable pharmacokinetic properties and its ability to present substituents in a well-defined three-dimensional arrangement.

This application note details the utility of a unique pyridinylpiperidine-based building block, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde , as a core scaffold for the construction of diverse chemical libraries. We will first outline a robust synthetic route to this core scaffold. Subsequently, we will provide detailed protocols for its application in Diversity-Oriented Synthesis (DOS), a strategy that aims to generate collections of structurally diverse small molecules.[1][2] By leveraging the reactive aldehyde handle, researchers can rapidly generate a multitude of analogs, enabling the exploration of structure-activity relationships (SAR) and the identification of novel hit compounds.[3][4]

Synthesis of the Core Scaffold: A Plausible and Referenced Pathway

The synthesis of the title compound, while not explicitly detailed in current literature, can be achieved through a logical, multi-step sequence built upon established synthetic methodologies. The proposed pathway focuses on the sequential functionalization of a pyridine core, followed by coupling with a piperidine moiety and final formylation.

Overall Synthetic Scheme

Synthetic_Pathway A 2,3-Dichloropyridine B 3-Chloro-2-(methylthio)pyridine A->B 1. NaSMe, DMF D N-Boc-2-(2-(methylthio)pyridin-3-yl)piperidine B->D C N-Boc-2-(tributylstannyl)piperidine C->D 2. Stille Coupling Pd(PPh3)4, Toluene E 2-(2-(Methylthio)pyridin-3-yl)piperidine D->E 3. TFA, DCM F 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (Core Scaffold) E->F 4. Ethyl Formate

Caption: Proposed synthetic route to the core scaffold.

Step-by-Step Synthesis Protocol
  • Synthesis of 3-Chloro-2-(methylthio)pyridine:

    • Rationale: This step introduces the methylthio group via a nucleophilic aromatic substitution reaction. The chlorine at the 2-position of the pyridine ring is highly activated towards nucleophilic attack.

    • Protocol: To a solution of 2,3-dichloropyridine (1.0 eq) in anhydrous dimethylformamide (DMF), add sodium thiomethoxide (1.1 eq) portion-wise at 0 °C. Allow the reaction to warm to room temperature and stir for 16 hours. Monitor the reaction by TLC or LC-MS. Upon completion, pour the reaction mixture into water and extract with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield 3-chloro-2-(methylthio)pyridine.

  • Stille Coupling to Introduce the Piperidine Moiety:

    • Rationale: The Stille cross-coupling reaction is a reliable method for forming carbon-carbon bonds between an organostannane and an organic halide.[5] This reaction will couple the functionalized pyridine with the piperidine ring.

    • Protocol: In a flame-dried flask under an inert atmosphere, dissolve 3-chloro-2-(methylthio)pyridine (1.0 eq) and N-Boc-2-(tributylstannyl)piperidine (1.1 eq) in anhydrous toluene. Add tetrakis(triphenylphosphine)palladium(0) (0.05 eq) and heat the mixture to reflux (approx. 110 °C) for 12 hours. After cooling to room temperature, the reaction mixture is filtered through a pad of Celite and the solvent is removed in vacuo. The residue is purified by flash chromatography to afford N-Boc-2-(2-(methylthio)pyridin-3-yl)piperidine.

  • Deprotection of the Piperidine Nitrogen:

    • Rationale: Removal of the tert-butyloxycarbonyl (Boc) protecting group is necessary to allow for the subsequent formylation of the piperidine nitrogen. Trifluoroacetic acid (TFA) is a standard reagent for this transformation.

    • Protocol: Dissolve the Boc-protected piperidine (1.0 eq) in dichloromethane (DCM). Add trifluoroacetic acid (5.0 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 2 hours. The solvent and excess TFA are removed under reduced pressure. The crude product, 2-(2-(methylthio)pyridin-3-yl)piperidine, is typically carried forward to the next step without further purification after a basic workup.

  • Formylation to Yield the Core Scaffold:

    • Rationale: The final step is the formylation of the secondary amine of the piperidine ring. Ethyl formate serves as a simple and effective formylating agent.

    • Protocol: Dissolve the deprotected piperidine (1.0 eq) in excess ethyl formate and heat at reflux for 24 hours. After cooling, the excess ethyl formate is removed under reduced pressure. The resulting crude product is purified by column chromatography to yield the final core scaffold, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde .

Application in Library Synthesis: A Reductive Amination Approach

The aldehyde functionality of the core scaffold is an excellent chemical handle for diversification. Reductive amination is a robust and widely used reaction in library synthesis for converting aldehydes into amines.[6][7][8] This one-pot reaction involves the formation of an imine intermediate from the aldehyde and a primary or secondary amine, followed by in-situ reduction to the corresponding amine.

Diversity-Oriented Synthesis (DOS) Workflow

DOS_Workflow cluster_0 Library Generation Core Core Scaffold (Aldehyde) Reaction Parallel Reductive Amination Core->Reaction Amine_Pool Amine Building Blocks (R-NH2) Amine_Pool->Reaction Library Diverse Amine Library Reaction->Library

Caption: Workflow for library synthesis via reductive amination.

Protocol for Parallel Reductive Amination

This protocol is designed for a 96-well plate format, a common platform for parallel synthesis, which allows for the rapid generation and screening of compounds.[9][10]

Materials and Reagents:

  • Core Scaffold: 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

  • Amine Building Block Library (e.g., a diverse set of primary amines)

  • Reducing Agent: Sodium triacetoxyborohydride (STAB)

  • Solvent: 1,2-Dichloroethane (DCE)

  • Acetic Acid (AcOH)

  • 96-well reaction block

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a 0.2 M stock solution of the Core Scaffold in DCE.

    • Prepare a 0.2 M stock solution of each amine from your building block library in DCE.

    • Prepare a 0.4 M slurry of sodium triacetoxyborohydride in DCE.

  • Reaction Setup (in each well of the 96-well block):

    • To each well, add 200 µL (40 µmol, 1.0 eq) of the Core Scaffold stock solution.

    • Add 200 µL (40 µmol, 1.0 eq) of the respective amine stock solution to each well.

    • Add 5 µL of acetic acid to each well to catalyze imine formation.

    • Seal the reaction block and shake at room temperature for 1 hour.

  • Reduction Step:

    • Add 300 µL (120 µmol, 3.0 eq) of the STAB slurry to each well.

    • Reseal the reaction block and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 500 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract each well with 500 µL of DCM.

    • The organic layer can be separated and concentrated. For high-throughput purification, solid-phase extraction (SPE) or preparative HPLC/SFC are commonly employed.

Virtual Library Example

The power of this method lies in the ability to generate a large number of analogs by simply varying the amine building block. Below is a representative table of potential products.

EntryAmine Building Block (R-NH₂)Resulting Library Compound (Structure)
1Benzylamine2-(2-(Methylthio)pyridin-3-yl)-1-((benzylamino)methyl)piperidine
2Cyclopropylamine1-(((Cyclopropylamino)methyl)piperidine-2-yl)-2-(methylthio)pyridine
3Aniline2-(2-(Methylthio)pyridin-3-yl)-1-((phenylamino)methyl)piperidine
44-Fluoroaniline1-(((4-Fluorophenyl)amino)methyl)piperidine-2-yl)-2-(methylthio)pyridine
5Morpholine (Secondary Amine)4-((2-(2-(Methylthio)pyridin-3-yl)piperidin-1-yl)methyl)morpholine

Characterization and Quality Control

Ensuring the identity and purity of the synthesized library compounds is critical for the reliability of subsequent biological screening data. A standard suite of analytical techniques should be employed:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): Used for high-throughput analysis to confirm the molecular weight of the desired product in each well and to assess purity.

  • ¹H NMR (Proton Nuclear Magnetic Resonance): A subset of the library (e.g., 5-10%) should be analyzed by ¹H NMR to confirm the structure of the products.

  • HPLC (High-Performance Liquid Chromatography): Used to determine the purity of the final compounds, often with UV detection.

Conclusion

The 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde scaffold is a highly valuable tool for the generation of diverse chemical libraries. Its synthesis, while requiring a multi-step approach, is based on reliable and well-documented chemical transformations. The presence of a reactive aldehyde handle allows for rapid diversification using robust methods like parallel reductive amination. By employing this scaffold in a Diversity-Oriented Synthesis campaign, researchers can efficiently explore a significant portion of relevant chemical space, accelerating the identification of novel lead compounds for a wide range of biological targets. This approach embodies the principles of modern drug discovery, where speed, efficiency, and chemical diversity are paramount to success.[11]

References

  • Furka, Á. (2025). The parallel and combinatorial synthesis and screening in drug discovery. AAPPTec Peptides. [Link]

  • Asynt. (2022). A Quick Introduction to Parallel Synthesis. Asynt. [Link]

  • Medium. (2023). Revolutionizing Drug Discovery: The Accelerating Power of Parallel Synthesizers. Medium. [Link]

  • Myers, P. L., et al. (1998). Parallel-compound synthesis: methodology for accelerating drug discovery. Drug Discovery Today. [Link]

  • Kaur, P., & Chibale, K. (2004). Application of combinatorial and parallel synthesis chemistry methodologies to antiparasitic drug discovery. Combinatorial Chemistry & High Throughput Screening. [Link]

  • Spring, D. (n.d.). An Introduction to Diversity-Oriented Synthesis. David Spring's group. [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. JOCPR. [Link]

  • Russell, B. S. (n.d.). Diversity-Oriented Synthesis at the Chemistry-Biology Interface. Brandon S. Russell, Ph.D.. [Link]

  • Spring, D. R. (2012). DIVERSITY-ORIENTED SYNTHESIS. In Solid-Phase Organic Synthesis: Concepts, Strategies, and Applications. John Wiley & Sons, Inc. [Link]

  • ResearchGate. (n.d.). (PDF) Diversity Oriented Synthesis: How and Why?. ResearchGate. [Link]

  • ResearchGate. (2025). (PDF) Micelle‐Promoted Reductive Amination of DNA‐Conjugated Amines for DNA‐Encoded Library Synthesis. ResearchGate. [Link]

  • Tan, D. S. (2005). Diversity-oriented synthesis: exploring the intersections between chemistry and biology. Chemistry & Biology. [Link]

  • Nature. (n.d.). Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Nature. [Link]

  • Qu, B., et al. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Organic Letters. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Beyond Benign. (2023). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Beyond Benign. [Link]

  • RSC Publishing. (n.d.). Enantioselective synthesis of chiral heterocyclic biaryls via asymmetric Suzuki–Miyaura cross-coupling of 3-bromopyridine derivatives. Organic & Biomolecular Chemistry. [Link]

  • SciELO. (n.d.). Synthesis of Novel Pyridine-connected Piperidine and 2H-thiopyran Derivatives and their Larvicidal, Nematicidal, and Antimicrobial Activities. SciELO. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Synthesis of Piperidine Derivatives by Reduction of Pyridinium Salts. ResearchGate. [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. [Link]

  • MDPI. (2024). Recent Progress on the Synthesis of Bipyridine Derivatives. Molecules. [Link]

  • Semantic Scholar. (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. Semantic Scholar. [Link]

  • Google Patents. (n.d.). CN105198802A - Preparation method of 2-methyl-3-bromopyridine.
  • PatSnap. (2015). Preparation method of 2-methyl-3-bromopyridine.
  • Organic Syntheses. (n.d.). 2-bromopyridine. Organic Syntheses. [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-bromo-3-methoxypyridine. PrepChem.com. [Link]

  • ResearchGate. (n.d.). Optimizations of the Suzuki coupling of 3‐bromopyridine with potassium... ResearchGate. [Link]

  • PMC. (n.d.). Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies. PMC. [Link]

Sources

Application Note: Advanced Formylation Protocols for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde from its secondary amine precursor presents a dual synthetic challenge. First, the bulky 2-(methylthio)pyridin-3-yl substituent at the C2 position of the piperidine ring creates severe steric hindrance around the nucleophilic nitrogen. Second, the methylthioether moiety is highly sensitive to oxidation, precluding the use of harsh oxidative reagents.

This application note details three field-proven, chemoselective protocols for the N -formylation of this hindered substrate. By leveraging the principles of steric differentiation and catalytic activation, these protocols provide researchers with scalable, self-validating methodologies that maximize yield while preserving the integrity of the thioether group.

Mechanistic Rationale & Substrate Analysis

Formylating an α -substituted secondary amine requires an electrophile robust enough to overcome the activation energy barrier imposed by the adjacent steric bulk. Standard formylation with plain formic acid often requires excessive heating, which can degrade sensitive substrates.

To overcome this, the Acetic Formic Anhydride (AFA) method is often employed as the gold standard[1]. AFA is a mixed anhydride generated in situ from formic acid and acetic anhydride[2]. When the hindered piperidine nitrogen attacks AFA, it exhibits exceptional chemoselectivity: it preferentially attacks the less sterically hindered formyl carbonyl carbon rather than the acetyl carbonyl carbon, resulting exclusively in N -formylation rather than N -acetylation[1].

Alternatively, for greener and highly scalable applications, the use of catalytic sodium formate in formic acid allows for efficient conversion at room temperature or under mild heating, bypassing the need for acetic anhydride entirely[3].

Mechanism HCOOH Formic Acid (HCOOH) AFA Acetic Formic Anhydride (AFA) HCOOH->AFA Mixed Anhydride Formation Ac2O Acetic Anhydride (Ac2O) Ac2O->AFA Intermediate Tetrahedral Intermediate AFA->Intermediate Amine 2-(2-(Methylthio)pyridin-3-yl) piperidine Amine->Intermediate Nucleophilic Attack Product 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde Intermediate->Product Elimination of AcOH

Figure 1: Mechanistic pathway of in situ AFA generation and subsequent chemoselective N-formylation.

Experimental Protocols

Protocol A: In Situ Acetic Formic Anhydride (AFA) Method (High Reactivity)

Causality: Pure AFA is unstable and decomposes into carbon monoxide and acetic acid upon storage[2]. Generating it in situ ensures maximum electrophilicity to overcome the C2 steric bulk of the piperidine ring without handling hazardous pure AFA[1].

Step-by-Step Methodology:

  • AFA Generation: To a dry, argon-purged round-bottom flask, add Acetic Anhydride (2.0 eq). Cool the flask to 0 °C using an ice bath.

  • Dropwise add Formic Acid (98%, 2.5 eq). Caution: The reaction is exothermic.

  • Remove the ice bath and heat the mixture to 50–60 °C for 1 hour to drive the formation of the mixed anhydride to completion.

  • Cool the resulting AFA solution back to 0 °C.

  • Formylation: In a separate flask, dissolve 2-(2-(Methylthio)pyridin-3-yl)piperidine (1.0 eq) in anhydrous Dichloromethane (DCM) (approx. 5–10 volumes).

  • Transfer the cold AFA solution dropwise into the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Workup: Quench the reaction by carefully pouring it into saturated aqueous NaHCO3​ at 0 °C. Caution: Vigorous CO2​ gas evolution will occur.

  • Extract the aqueous layer with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol B: Catalytic Sodium Formate in Formic Acid (Solvent-Free & Scalable)

Causality: Sodium formate acts as a catalyst to increase the nucleophilicity/electrophilicity dynamics within the formic acid medium. This method is highly chemoselective, avoids acetic anhydride (eliminating any trace risk of acetylation), and is environmentally benign[3].

Step-by-Step Methodology:

  • To a round-bottom flask, add 2-(2-(Methylthio)pyridin-3-yl)piperidine (1.0 eq).

  • Add Formic Acid (85% or 98%, 5.0 eq) which acts as both the reagent and the solvent.

  • Add Sodium Formate (0.1 eq, 10 mol%) to the mixture[3].

  • Stir the mixture at room temperature. If the steric hindrance of the C2 substituent severely retards the reaction rate, gently warm the mixture to 40 °C for 6–12 hours.

  • Workup: Dilute the reaction mixture with water and extract with Ethyl Acetate (3x).

  • Wash the combined organic layers sequentially with saturated NaHCO3​ and brine, dry over MgSO4​ , and concentrate.

Protocol C: Thermal Formylation with Ethyl Formate (Ultra-Mild)

Causality: Ethyl formate is an exceptionally mild, neutral formylating agent. While it requires prolonged heating, it guarantees zero risk of oxidizing the sensitive methylthioether group.

Step-by-Step Methodology:

  • Dissolve the amine (1.0 eq) in excess Ethyl Formate (10 volumes).

  • Equip the flask with a reflux condenser and heat to reflux (approx. 54 °C) for 24–48 hours.

  • Workup: Simply evaporate the unreacted Ethyl Formate and ethanol byproduct under reduced pressure to yield the crude product.

Protocol Selection Matrix

Choosing the correct protocol depends on the scale of the synthesis and the urgency of the conversion.

DecisionTree Start Select Formylation Protocol Q1 Is rapid conversion of the hindered amine critical? Start->Q1 AFA Protocol A: In Situ AFA (High Reactivity) Q1->AFA Yes Q2 Is the process scale > 100g? Q1->Q2 No NaOCHO Protocol B: Catalytic NaOCHO (Solvent-Free) Q2->NaOCHO Yes (Scalable) EtOCHO Protocol C: Ethyl Formate (Ultra-Mild) Q2->EtOCHO No (Small Scale)

Figure 2: Decision matrix for selecting the optimal N-formylation protocol based on synthetic requirements.

Quantitative Data & Protocol Comparison

ProtocolReagentsTemperatureTypical TimeEst. YieldChemoselectivityScalability
A. In Situ AFA HCOOH , Ac2​O , DCM0 °C to RT2–4 h>90%ExcellentHigh
B. Catalytic HCOOH , NaOCHO RT to 40 °C6–12 h80–85%GoodVery High
C. Thermal Ethyl Formate54 °C (Reflux)24–48 h70–80%ExcellentModerate

Self-Validating Analytical Checkpoints

To ensure the trustworthiness of the execution, researchers must validate the reaction progress and product formation using the following analytical checkpoints:

  • Thin-Layer Chromatography (TLC): The starting material (a secondary amine) is highly polar and prone to streaking on standard normal-phase silica gel. The product, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, is a neutral formamide. Consequently, the product will exhibit a significantly higher Rf​ value and a tighter spot compared to the baseline-prone amine.

  • 1 H NMR Spectroscopy ( CDCl3​ ): The defining feature of successful formylation is the appearance of the formyl proton (-CHO). Due to the restricted rotation around the C–N amide bond caused by the bulky C2 substituent, the piperidine formamide will exist as a mixture of syn and anti rotamers. Expect to see two distinct singlets in the downfield region (typically between 8.00 and 8.30 ppm ), integrating to a total of 1 proton.

  • LC-MS: The mass spectrum will show a mass shift of +28 Da relative to the starting amine, corresponding to the addition of a carbonyl group and the loss of a proton ( [M+H]+ ).

References

  • Title: Formylation of Amines Source: Molecules (MDPI), 2014, 19(6), 7689-7713. URL: [Link][1]

  • Title: A very simple and highly efficient procedure for N-formylation of primary and secondary amines at room temperature under solvent-free conditions Source: Tetrahedron Letters, 2010, 51(17), 2319-2322. URL: [Link][3]

  • Title: Acetic Formic Anhydride Source: Organic Syntheses, 1970, 50, 1. URL: [Link][2]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing HPLC Analysis for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the HPLC analysis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common and complex challenges encountered during method development and routine analysis. As Senior Application Scientists, we combine fundamental chromatographic principles with field-proven experience to help you achieve robust and reliable results.

Section 1: Foundational Knowledge & Initial Setup

This section addresses the essential starting points for developing an HPLC method for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, a compound with basic properties due to its pyridine and piperidine moieties.

Q1: What are the key physicochemical properties of my analyte to consider for HPLC method development?

Answer: Understanding the analyte's structure is the first step. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde possesses several key features that will dictate its chromatographic behavior:

  • A Basic Pyridine Ring: The nitrogen atom on the pyridine ring is basic, with an estimated pKa around 5.2-6.0.[1][2] This means its ionization state is highly dependent on the mobile phase pH.[3][4][5]

  • A Piperidine Ring: The piperidine nitrogen is also basic.

  • Polarity: The presence of nitrogen and oxygen atoms, along with the methylthio and carbaldehyde groups, suggests the molecule is moderately polar. The overall polarity will change significantly with pH. When the basic nitrogens are protonated (at low pH), the molecule becomes more polar and less retained in reversed-phase HPLC.[4][6]

  • UV Absorbance: The pyridine ring provides a chromophore, making UV detection a suitable choice. A scouting run using a photodiode array (PDA) detector is recommended to determine the optimal detection wavelength, likely around 250-260 nm.[7]

Q2: What is a good starting point for a column and mobile phase?

Answer: For a moderately polar basic compound, a reversed-phase (RP) C18 column is the most common and versatile starting point.[8]

Recommended Starting Conditions:

ParameterRecommendationRationale
Column C18, 150 mm x 4.6 mm, 5 µmIndustry standard for good efficiency and resolution.
Mobile Phase A 0.1% Formic Acid in WaterProvides an acidic pH (~2.7) to ensure consistent protonation of the analyte and sharpen peaks by minimizing silanol interactions.[9] Formic acid is also MS-compatible.
Mobile Phase B Acetonitrile (MeCN)Acetonitrile is often preferred over methanol due to its lower viscosity and lower UV cutoff, which can lead to better peak shapes and baseline stability.[10][11]
Gradient Start with a "scouting gradient" from 5% to 95% Acetonitrile over 20 minutes.[12][13][14]This allows you to determine the approximate organic solvent concentration needed to elute your compound.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Column Temp. 30 °CProvides better reproducibility than ambient temperature.
Detection UV at 254 nm or based on scouting run.[8]A common wavelength for aromatic compounds.
Injection Vol. 5-10 µLA good starting point to avoid column overload.

dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

} caption: "Initial HPLC Method Development Workflow"

Section 2: Troubleshooting Poor Peak Shape

Peak shape is a critical indicator of the quality of your separation. For basic compounds like 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, poor peak shape is a common issue.[15]

Q3: My peak is tailing severely. What is the cause and how do I fix it?

Answer: Peak tailing for a basic analyte is most often caused by secondary interactions between the positively charged analyte and negatively charged, deprotonated silanol groups (Si-O⁻) on the surface of the silica-based stationary phase.[9]

Troubleshooting Steps for Peak Tailing:

  • Lower the Mobile Phase pH:

    • Action: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to your aqueous mobile phase (Mobile Phase A) to achieve a pH between 2.5 and 3.5. A concentration of 0.1% (v/v) is typical.

    • Causality: At a low pH, the residual silanol groups on the silica packing are protonated (Si-OH), neutralizing their negative charge. This minimizes the ionic interaction with your protonated basic analyte, leading to more symmetrical peaks.[9] Reducing the mobile phase pH can reduce interactions with silanols and thus peak tailing.[9]

  • Use a High-Purity, End-Capped Column:

    • Action: Ensure you are using a modern, high-purity silica column that is fully end-capped.

    • Causality: End-capping is a process where the stationary phase manufacturer treats the silica with a small silylating agent to block most of the accessible silanol groups. Fewer available silanols mean fewer sites for secondary interactions.

  • Consider a Higher pH (with the right column):

    • Action: If low pH doesn't provide the desired selectivity, you can move to a high pH (e.g., pH 10) using a hybrid or pH-stable column (e.g., Gemini™, Kinetex™ EVO).[16] Use a buffer like ammonium bicarbonate.

    • Causality: At a pH well above the analyte's pKa (e.g., pH 10 for a pKa of ~5.5), the basic analyte will be in its neutral, uncharged form. This eliminates the ionic interaction with silanol groups. However, at high pH, the silanol groups are fully ionized, and standard silica columns will dissolve.[3][16] This requires a specialized high-pH stable column.

dot graph TD { subgraph "Troubleshooting Peak Tailing" A[Peak Tailing Observed] --> B{Is the analyte basic?}; B -- Yes --> C{Cause: Silanol Interactions}; C --> D[Option 1: Lower Mobile Phase pH]; D --> E[Protonate Silanols (Si-OH)]; E --> F[Symmetrical Peak]; C --> G[Option 2: Use High pH]; G --> H[Requires pH-stable column]; H --> I[De-protonate Analyte (Neutral)]; I --> F; end node [shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"]; edge [color="#34A853"]; } caption: "Decision tree for fixing peak tailing of basic analytes."

Q4: My peak is fronting. What does this mean?

Answer: Peak fronting is typically caused by column overload or a sample solvent that is too strong.[15]

Troubleshooting Steps for Peak Fronting:

  • Reduce Sample Concentration:

    • Action: Dilute your sample and reinject.

    • Causality: Injecting too much analyte mass can saturate the stationary phase at the column inlet, leading to a distorted peak shape.[15]

  • Match Sample Solvent to Mobile Phase:

    • Action: Dissolve your sample in a solvent that is weaker than or equal in strength to your initial mobile phase. If your gradient starts at 5% acetonitrile, your sample solvent should not contain significantly more than 5% acetonitrile.[17]

    • Causality: If the sample is dissolved in a strong solvent (e.g., 100% acetonitrile), it will not bind to the stationary phase at the column head in a tight band. Instead, it travels down the column before binding, leading to a broad and often fronting peak.[17]

Section 3: Optimizing Retention and Resolution

Once you have a symmetrical peak, the next step is to adjust its retention time and ensure it is well-separated from other components.

Q5: My peak is eluting too early (poor retention). How can I increase its retention time?

Answer: For a basic analyte in reversed-phase HPLC, you have several powerful tools to increase retention.

Strategies to Increase Retention Time:

StrategyActionCausality
Decrease Organic Content Lower the percentage of acetonitrile or methanol in your mobile phase.In reversed-phase chromatography, retention is driven by hydrophobic interactions. A more aqueous (less organic) mobile phase is weaker and will increase the retention of your analyte.[18]
Increase Mobile Phase pH For a basic analyte, increasing the pH towards its pKa will start to deprotonate it, making it less polar and more hydrophobic.[5]As pH increases, the equilibrium B + H⁺ ↔ BH⁺ shifts to the left. The neutral form (B) is more retained on a C18 column.[4] Use a buffer to maintain a stable pH.
Change Organic Modifier Switch from acetonitrile to methanol.Methanol is a slightly weaker solvent than acetonitrile in reversed-phase HPLC, which can lead to increased retention for many compounds.[11]
Q6: How do I choose the right pH and buffer for my mobile phase?

Answer: The optimal pH depends on the pKa of your analyte. For robust methods, you should aim for a mobile phase pH that is at least 1.5-2 pH units away from the analyte's pKa.[3][4] Since the estimated pKa is ~5.5, you should work at pH < 4 or pH > 7.

Common Buffers for HPLC:

pH RangeRecommended BufferComments
2.5 - 3.5Formic Acid (0.1%), Phosphate BufferFormic acid is simple and MS-friendly. Phosphate provides excellent buffering capacity but is not volatile (not for MS).[11]
3.0 - 5.0Acetate Buffer (e.g., Ammonium Acetate)Good choice for this range, and ammonium acetate is MS-compatible.
6.0 - 8.0Phosphate BufferExcellent buffering capacity. Avoid this range if your analyte's pKa is near here, as small pH shifts can cause large retention time changes.
9.0 - 10.5Ammonium Carbonate/BicarbonateVolatile buffer suitable for high-pH, MS-compatible methods. Requires a pH-stable column.

Note: Buffer concentrations are typically in the 10-25 mM range. Higher concentrations can risk precipitation when mixed with high percentages of organic solvent.[11]

Q7: I have co-eluting peaks. How can I improve the resolution?

Answer: Improving resolution requires changing the selectivity (α) of your chromatographic system.[5]

Strategies to Improve Resolution:

  • Optimize the Gradient Slope:

    • Action: After your initial scouting run, if peaks are clustered together, "stretch out" that portion of the gradient.[19] For example, if your peaks elute between 40% and 60% acetonitrile over 2 minutes, change the gradient to go from 40% to 60% over 10 minutes.

    • Causality: A shallower gradient increases the time the analytes spend in the "elution window," allowing for better separation between them.[13][20]

  • Change the Organic Modifier:

    • Action: If you are using acetonitrile, try a method with methanol, or even a ternary mixture.

    • Causality: Acetonitrile and methanol have different chemical properties and interact with analytes differently, which can significantly alter the elution order and improve selectivity.[11][21][22]

  • Adjust the Mobile Phase pH:

    • Action: Change the pH of the mobile phase (e.g., from pH 3 to pH 7, using an appropriate buffer and column).

    • Causality: Changing the pH is one of the most powerful ways to alter selectivity for ionizable compounds.[5][6] The retention of your basic analyte will change significantly, while the retention of neutral or acidic impurities may change differently, leading to improved resolution.

Section 4: Frequently Asked Questions (FAQs)

Q: Can I use a gradient that starts at 0% organic? A: It is not recommended for C18 columns. Highly aqueous mobile phases (<5% organic) can cause the C18 chains to collapse ("dewetting"), leading to a sudden loss of retention.[23] Always start with at least 5% organic modifier.

Q: Why is my baseline drifting during a gradient run? A: Baseline drift in gradient elution is often due to the mobile phase components having different UV absorbance at the detection wavelength.[14] Ensure you are using high-purity HPLC-grade solvents. If using a buffer that absorbs UV, the drift is expected. A diode-array detector can sometimes use a reference wavelength to compensate for this.[14]

Q: How long should I equilibrate the column before an injection? A: For a standard gradient, an equilibration time equivalent to 10-15 column volumes is recommended. For a 150 x 4.6 mm column at 1 mL/min, this is approximately 10-15 minutes. Proper equilibration is crucial for reproducible retention times.[20]

Q: My sample is not dissolving in the initial mobile phase. What should I do? A: If your sample has low aqueous solubility, you may need to use a small amount of a stronger, water-miscible organic solvent like DMSO to dissolve it first, and then dilute it with your initial mobile phase. Keep the final concentration of the strong solvent as low as possible to avoid peak distortion.

References

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  • ALWSCI. (2025, November 27).
  • Pure Synth. (2025, December 30). Advanced HPLC: Optimizing Solvent Composition for Gradient Elution Efficiency.
  • Labcompare.com. (2025, February 28). Troubleshooting Common HPLC Issues.
  • Mastelf. (2025, March 3). How to Optimize HPLC Gradient Elution for Complex Samples.
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  • LCGC International. (2017, May 1). The Secrets of Successful Gradient Elution.
  • Phenomenex. (n.d.). HPLC Tech Tip: Basic Analytes and High pH.
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  • BenchChem. (2025, December). Application Note: High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions.
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  • Phenomenex. (2025, June 6).
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  • Chromatography Today. (2020, February 17). The use of Mobile Phase pH as a Method Development Tool.
  • BenchChem. (n.d.).
  • BenchChem. (n.d.). Application Notes & Protocols: HPLC-UV Analysis of Piperidine-Containing Compounds.
  • PubMed. (2026, January 12). Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics.
  • LCGC International. (2014, November 1). Reversed-Phase HPLC Mobile-Phase Chemistry — Explained.
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  • Fisher Scientific. (n.d.). HPLC for the Retention and Resolution of Very Polar Compounds.
  • Resolian. (2026, March 20). HPLC-UV Method Development for Highly Polar Impurities.
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  • ChemScene. (n.d.). 2-(6-Chloro-2-methylpyridin-3-yl)piperidine-1-carbaldehyde.
  • NextSDS. (n.d.). (2S)-2-(pyridin-3-yl)piperidine-1-carbaldehyde.
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  • International Journal of Biology and Chemistry. (n.d.).
  • IJNRD. (2024, February 2). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance.
  • BOC Sciences. (n.d.). Piperidines - Building Block.
  • The Good Scents Company. (n.d.). 1-piperidine carboxaldehyde, 2591-86-8.

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Overcoming aqueous solubility issues with 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments, with a primary focus on its poor aqueous solubility.

Understanding the Molecule: A Preformulation Overview

Before attempting solubilization, it is crucial to analyze the structure of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. A preformulation assessment provides the rationale for selecting an appropriate formulation strategy.[1][2][3]

  • Core Structure: The molecule contains a pyridine ring, a saturated piperidine ring, a methylthio (-SCH₃) group, and a carbaldehyde (-CHO) group.

  • Aqueous Solubility Challenge: The combination of the largely non-polar piperidine ring and the methylthio group contributes to the molecule's hydrophobicity and, consequently, its low water solubility. Overcoming this is a primary hurdle for in vitro and in vivo studies.[4][5]

  • Key Functional Group for Solubilization: The pyridine ring contains a basic nitrogen atom. This site can be protonated at acidic pH, creating a charged species with significantly higher aqueous solubility. This pH-dependent solubility is a critical property to leverage.[6][7][8]

Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the handling and formulation of this compound.

Q1: My compound precipitated when I added it to my aqueous buffer. What happened? A1: This is expected behavior due to the compound's low intrinsic aqueous solubility. The largely hydrophobic structure causes it to "crash out" of polar solvents like water or phosphate-buffered saline (PBS) at neutral pH. Successful formulation requires specific strategies to increase its apparent solubility.

Q2: What is a good starting point for solubilizing this compound for an in vitro assay? A2: For initial in vitro screening, a stock solution in an organic solvent like dimethyl sulfoxide (DMSO) is common. However, for cell-based assays, the final concentration of DMSO must be kept low (typically <0.5%) to avoid solvent-induced toxicity. The primary challenge is often preventing precipitation when the DMSO stock is diluted into the aqueous assay medium.

Q3: Can I simply lower the pH of my water to dissolve the compound? A3: Yes, this is a primary strategy. The pyridine nitrogen can be protonated at acidic pH (likely pH < 5), which will dramatically increase solubility.[7][9] However, you must ensure that the low pH is compatible with your experimental system (e.g., it does not damage cells or interfere with assay components).

Q4: I need to prepare a formulation for an animal (PK) study. What should I consider? A4: Preclinical formulations for in vivo studies require careful consideration of vehicle safety and tolerability in the animal species.[10] Simple pH adjustment may not be sufficient or viable. More advanced formulations using co-solvents, surfactants, or complexing agents are often necessary to achieve the required concentration and stability for dosing.[4][10]

In-Depth Troubleshooting & Formulation Guides

This section provides detailed, step-by-step protocols for overcoming solubility issues. The choice of method depends on the experimental requirements, such as required concentration, route of administration, and system compatibility.

Guide 1: pH-Dependent Solubilization

This method leverages the basicity of the pyridine ring and is the most direct approach for achieving aqueous solubility.[7]

Scientific Rationale: According to the Henderson-Hasselbalch equation, a weakly basic compound will exist predominantly in its ionized, more soluble form when the pH of the solution is below its pKa.[7][11] By acidifying the vehicle, we protonate the pyridine nitrogen, forming a soluble salt in situ.

Workflow Diagram: pH Adjustment Strategy

A Weigh Compound C Add Compound to Vehicle (with sonication/vortexing) A->C B Prepare Acidic Vehicle (e.g., 0.1 M HCl, Citrate Buffer pH 3-4) B->C D Visually Inspect for Complete Dissolution C->D E Precipitate Observed D->E No F Clear Solution Achieved D->F Yes G Slowly Add Base (e.g., NaOH) to Adjust pH Upwards F->G H Monitor for Precipitation G->H I Determine pH Threshold (pH at which precipitation begins) H->I J Use Formulation at pH Safely Below Threshold I->J

Caption: Decision workflow for pH-dependent solubilization.

Protocol for Determining pH Solubility Profile:
  • Preparation: Prepare a series of aqueous buffers with pH values ranging from 2.0 to 8.0 (e.g., citrate for pH 2-6, phosphate for pH 6-8).

  • Addition: Add an excess amount of the compound to a fixed volume (e.g., 1 mL) of each buffer in separate vials.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24 hours) to ensure equilibrium is reached.[12]

  • Separation: Separate the undissolved solid from the solution via centrifugation or filtration (using a 0.22 µm filter to avoid particulate transfer).

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant/filtrate using a validated analytical method like HPLC-UV.[13]

  • Analysis: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This profile will reveal the pH range in which the compound is most soluble.

Guide 2: Co-Solvent Systems

Co-solvents are water-miscible organic solvents used to increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[14] This is a common strategy for preclinical formulations.[10][15]

Scientific Rationale: Co-solvents work by reducing the dielectric constant of the aqueous vehicle, making it more "hospitable" to lipophilic solutes. The compound partitions more favorably into the mixed-solvent system than into water alone.

Commonly Used Co-Solvents for Preclinical Studies:
Co-SolventTypical Concentration RangeKey Considerations
Polyethylene Glycol 300/400 (PEG 300/400) 10 - 60%Generally safe, can be viscous at high concentrations.[11]
Propylene Glycol (PG) 10 - 50%Good safety profile, widely used.[11][15]
Ethanol 5 - 20%Can cause irritation; use should be limited and justified.[11][16]
Dimethyl Sulfoxide (DMSO) < 10% (for in vivo)High solubilizing power but potential for toxicity and interaction with other drugs.[17]
Polysorbate 80 (Tween® 80) 1 - 10%A surfactant that forms micelles to encapsulate the drug.[4]
Protocol for Developing a Co-Solvent Formulation:
  • Screening: Prepare several potential vehicle systems. A common starting blend is 40% PEG 400, 10% Ethanol, and 50% Water (v/v/v).

  • Solubilization: Add the compound to the chosen co-solvent system and vortex or sonicate until fully dissolved. Gentle heating may be applied if the compound is thermally stable.

  • Dilution Check: A critical step is to check for precipitation upon dilution. Simulate the administration process by diluting a small aliquot of the formulation with an aqueous medium (e.g., saline or PBS). If the drug precipitates, the formulation is not suitable, and a different co-solvent ratio or system should be tried.[16]

  • Final Formulation: Once a stable system is identified, it can be prepared in bulk for dosing. The final formulation should be a clear, homogenous solution free of particulates.

Guide 3: Complexation with Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate poorly soluble molecules, forming an "inclusion complex" that is water-soluble.[18][19][20]

Scientific Rationale: The hydrophobic portion of the target molecule partitions into the non-polar interior of the cyclodextrin "donut," while the polar exterior of the cyclodextrin interacts with water, effectively shuttling the insoluble drug into solution.[19][21]

Workflow Diagram: Cyclodextrin Complexation

cluster_0 Process cluster_1 Result A Poorly Soluble Drug (Hydrophobic) B Cyclodextrin Hydrophobic Cavity Hydrophilic Exterior A:f0->B:f1 Encapsulation C Water-Soluble Inclusion Complex B:f2->C:f0 Solubilization in Water

Caption: Mechanism of solubility enhancement by cyclodextrin.

Commonly Used Cyclodextrins:
Cyclodextrin DerivativeAbbreviationKey Properties
Hydroxypropyl-β-Cyclodextrin HP-β-CDHigh aqueous solubility, commonly used in parenteral formulations.[18]
Sulfobutylether-β-Cyclodextrin SBE-β-CD (Captisol®)High aqueous solubility, excellent safety profile, enables high drug loading.
Protocol for Formulation with Cyclodextrins:
  • Preparation of Vehicle: Prepare an aqueous solution of the chosen cyclodextrin (e.g., 20-40% w/v HP-β-CD in water or a suitable buffer).

  • Complexation: Slowly add the powdered compound to the cyclodextrin solution while stirring or sonicating. The complexation process can take several hours.

  • Equilibration: Allow the mixture to equilibrate for 12-24 hours under constant agitation.

  • Clarification: After equilibration, filter the solution through a 0.22 µm filter to remove any undissolved particles.

  • Concentration Analysis: Determine the drug concentration in the final clear solution via HPLC-UV to confirm the extent of solubilization.

Analytical Verification

Independently verifying the concentration and stability of your final formulation is a critical, non-negotiable step.

  • Visual Inspection: The final formulation must be a clear, particulate-free solution. Any cloudiness or precipitation indicates a failed formulation.

  • HPLC-UV Analysis: Use a validated High-Performance Liquid Chromatography (HPLC) method to accurately measure the concentration of the dissolved compound.[13] This confirms that the target concentration has been achieved and that the compound has not degraded during the formulation process.

  • Stability Assessment: For formulations intended for multi-day studies, their stability should be assessed. This involves storing the formulation under the intended conditions and re-analyzing the concentration at various time points to check for degradation or precipitation.

By systematically applying these principles and protocols, researchers can successfully overcome the aqueous solubility challenges presented by 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, enabling robust and reliable scientific investigations.

References
  • Indian Journal of Pharmaceutical and Biological Research. Solubility Enhancement Techniques for Poorly Soluble Pharmaceuticals: A Review.
  • World Journal of Pharmaceutical Research. Solubility enhancement techniques: A comprehensive review.
  • National Center for Biotechnology Information. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC.
  • Touro University. Cyclodextrin as a Drug Carrier Increasing Drug Solubility - Touro Scholar.
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  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost.
  • Gattefossé. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility?.
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  • International Journal of Pharmaceutical Erudition.
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  • ACS Publications. Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
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  • MDPI. Molecular Dynamics Simulation of Drug Solubilization Behavior in Surfactant and Cosolvent Injections.
  • ACS Publications. pH-Dependent Solubility and Permeability Criteria for Provisional Biopharmaceutics Classification (BCS and BDDCS) in Early Drug Discovery.
  • ResearchGate. Solvents and Co-solvents used in Injectables (32).
  • Wikipedia. Cosolvent.
  • Arcinova. Support for poorly soluble molecules.
  • Benchchem. Technical Support Center: Enhancing Aqueous Solubility of Pyrimidine Compounds.
  • National Center for Biotechnology Information. Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - PMC.
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Preventing oxidation and degradation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde during long-term storage

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Compound Stability & Integrity

Introduction: Preserving the Integrity of Your Research Molecule

Welcome to the technical support guide for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This molecule's unique structure, incorporating an aldehyde, a thioether, and a piperidine ring, makes it a valuable compound for drug discovery and development. However, these same functional groups render it susceptible to specific degradation pathways, primarily oxidation, if not stored and handled correctly.

The integrity of your starting material is paramount for reproducible and reliable experimental results. Degradation can lead to decreased compound potency, the appearance of unexpected side effects in assays, and confounding analytical results. This guide provides an in-depth understanding of the potential degradation mechanisms and offers clear, actionable protocols to ensure the long-term stability of your compound.

Section 1: The Chemistry of Degradation – Understanding the "Why"

The molecular structure of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde contains two primary sites vulnerable to oxidation under typical laboratory storage conditions. Understanding these pathways is the first step toward prevention.

  • Aldehyde Oxidation: The formyl (-CHO) group is highly susceptible to oxidation, converting into a carboxylic acid (-COOH).[1][2] This is the most common degradation pathway for many aldehydes and can be initiated by atmospheric oxygen.[3] This transformation fundamentally alters the molecule's electronic and steric properties, likely impacting its biological activity.

  • Thioether Oxidation: The methylthio (-SCH₃) group can be readily oxidized, first to a sulfoxide (-SOCH₃) and subsequently to a sulfone (-SO₂CH₃).[4] These reactions are also mediated by oxygen and can be accelerated by light and trace metal impurities.

The piperidine ring itself is generally more stable but can undergo oxidation under harsh conditions or via specific enzymatic pathways, which is a consideration for biological assays but less so for chemical storage.[5][6][7]

Visualization of Primary Degradation Pathways

G cluster_aldehyde Aldehyde Moiety cluster_thioether Thioether Moiety Parent 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde CarboxylicAcid Carboxylic Acid Derivative Parent->CarboxylicAcid Oxidation [O₂] Sulfoxide Sulfoxide Derivative Parent->Sulfoxide Oxidation [O₂] Sulfone Sulfone Derivative Sulfoxide->Sulfone Further Oxidation [O₂]

Caption: Primary oxidative degradation pathways for the target molecule.

Section 2: Recommended Long-Term Storage Protocols

To mitigate the degradation pathways described above, we recommend the following storage conditions. The choice of protocol depends on the intended duration of storage and the sensitivity of your application.

Parameter Standard Protocol (Short-Term, < 6 months) Enhanced Protocol (Long-Term, > 6 months) Premium Protocol (GMP/Clinical Grade)
Temperature 2-8°C[3]-20°C (Recommended) [3]-80°C
Atmosphere Tightly sealed container.Inert Atmosphere (Argon or Nitrogen) [8]Inert Atmosphere (Argon or Nitrogen), validated seal.
Light Store in the dark (amber vial).[3]Store in the dark (amber vial).Store in a light-blocking, sealed secondary container.
Container High-quality borosilicate glass (e.g., amber vial with PTFE-lined cap).High-quality borosilicate glass or amber HPLC vial with PTFE septum cap.Pre-leached, certified low-extractable borosilicate or quartz glass.
Form Neat (as supplied solid or oil).Neat or as a stock solution in an anhydrous, deoxygenated solvent (see Protocol B).Aliquoted into single-use amounts under inert gas to avoid freeze-thaw cycles.[3]
Additives Not required for short-term.Consider adding an antioxidant like BHT (Butylated hydroxytoluene) at 0.01-0.1% to stock solutions.[9]Use of a validated antioxidant is recommended. Full characterization of the stabilized solution is required.

Section 3: Troubleshooting Guide for Compound Instability

This section addresses common issues that may arise from compound degradation.

Q1: My bioassay results have become inconsistent or show a loss of potency over time. Could the compound be degrading?

A1: Yes, this is a classic sign of compound degradation. Both the oxidation of the aldehyde to a carboxylic acid and the thioether to a sulfoxide/sulfone can significantly alter the molecule's interaction with its biological target.

  • Probable Cause: Gradual degradation of the compound in your stock solution or neat sample due to improper storage (exposure to air, light, or elevated temperatures).

  • Recommended Action:

    • Analyze the Compound: Perform an HPLC-UV or LC-MS analysis on your current stock and compare it to an earlier batch or the certificate of analysis (CoA). Look for the appearance of new peaks or a decrease in the main peak's area.[3]

    • Prepare Fresh Stock: Prepare a new stock solution from a fresh, unopened vial of the compound if available.

    • Implement Enhanced Storage: Immediately adopt the "Enhanced" or "Premium" storage protocol for all new and existing batches of the compound.

Q2: I'm analyzing my compound by HPLC and see one or two new, more polar peaks that weren't there before. What are they?

A2: The appearance of more polar (earlier eluting in reverse-phase HPLC) peaks is a strong indicator of oxidation.

  • Probable Cause:

    • Peak 1 (more polar): Likely the sulfoxide derivative. The S=O bond significantly increases polarity.

    • Peak 2 (often even more polar): Could be the carboxylic acid derivative or the sulfone derivative.

  • Recommended Action:

    • Confirm Identity: Use LC-MS to determine the mass of the new peaks. The sulfoxide will have a mass of +16 Da compared to the parent compound, the sulfone +32 Da, and the carboxylic acid +16 Da.

    • Review Handling Procedures: Assess if the compound has been unnecessarily exposed to air. Ensure solvents used for stock solutions are sparged with inert gas before use.

    • Discard and Replace: If degradation is significant (>5%), it is highly recommended to discard the batch and use a new, verified source, as the presence of degradants can complicate experimental interpretation.

Troubleshooting Workflow

G start Problem Observed: Inconsistent Results / New Peaks qc Perform Quality Control Analysis (e.g., HPLC-UV, LC-MS) start->qc compare Compare to Reference Data (CoA or Fresh Sample) qc->compare degraded Degradation Confirmed (New Peaks / Reduced Purity) compare->degraded Yes not_degraded No Degradation Observed compare->not_degraded No review Review Storage & Handling Protocols degraded->review other_vars Investigate Other Experimental Variables (Assay, Reagents, etc.) not_degraded->other_vars implement Implement Enhanced Storage (Inert Gas, -20°C, Aliquoting) review->implement fresh_stock Prepare Fresh Stock Solution from New Vial implement->fresh_stock

Caption: Decision tree for troubleshooting suspected compound degradation.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: Can I store my stock solution in DMSO at room temperature?

    • It is strongly discouraged. While DMSO is an excellent solvent, it is also hygroscopic (absorbs water) and does not protect against oxidation. Room temperature storage will accelerate degradation.[10] If you must use DMSO, prepare small aliquots and store them at -20°C or -80°C.

  • FAQ 2: My neat compound is an oil. Does it need to be refrigerated?

    • Yes. Regardless of its physical state, the chemical vulnerabilities remain. Store the oil under an inert atmosphere at 2-8°C for short-term use or -20°C for long-term storage.

  • FAQ 3: Is it better to store the compound neat or in solution?

    • For long-term archival, storing the neat compound under an inert atmosphere at -20°C or below is optimal. For routine use, preparing aliquots of a stock solution in an anhydrous, deoxygenated solvent (like acetonitrile or THF, see Protocol B) can be more convenient and prevents repeated warming and cooling of the primary container.[3]

  • FAQ 4: What are the visual signs of degradation?

    • While analytical methods are definitive, visual signs can include a change in color (e.g., yellowing) or an increase in viscosity. However, significant degradation can occur with no visible change.[3] Do not rely on visual inspection alone.

Section 5: Experimental Protocols

Protocol A: Inert Gas Overlay (Blanketing)

This protocol minimizes exposure to atmospheric oxygen for neat compounds.

  • Materials: Vial of the compound, source of dry Argon or Nitrogen gas with a regulator, and a long needle or cannula attached to tubing.

  • Procedure: a. Loosen the cap of the vial slightly. b. Set the gas regulator to a very low, gentle flow rate (e.g., 1-2 psi). c. Insert the needle into the vial, ensuring the tip is in the headspace above the compound. d. Allow the inert gas to flow gently for 30-60 seconds to displace the air. e. While the gas is still flowing, carefully remove the needle and immediately tighten the cap securely. f. Seal the cap with parafilm for extra protection. g. Place the vial in the appropriate temperature storage (-20°C or below).

Protocol B: Preparation of a Stabilized Stock Solution

This protocol is for creating a stock solution for routine use.

  • Materials: Compound, anhydrous HPLC-grade acetonitrile, gas-tight syringe, inert gas source, amber HPLC vials with PTFE-lined caps.

  • Solvent Preparation: Sparge the anhydrous acetonitrile with dry argon or nitrogen for 15-20 minutes to remove dissolved oxygen.

  • Procedure: a. Weigh the required amount of the compound directly into a clean, dry vial under a gentle stream of inert gas if possible. b. Using a gas-tight syringe, add the appropriate volume of the deoxygenated acetonitrile to achieve the desired concentration. c. Cap the vial immediately and vortex until the compound is fully dissolved. d. (Optional) For enhanced stability, add an antioxidant like BHT from a concentrated stock to reach a final concentration of 0.01%. e. Aliquot the stock solution into single-use amber HPLC vials, blanketing the headspace of each with inert gas (Protocol A) before sealing. f. Store the aliquots at -20°C or -80°C.

Protocol C: Quality Control Analysis by HPLC-UV

This protocol provides a general framework for assessing compound purity.

  • Instrumentation: HPLC system with a UV detector and a C18 analytical column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase (Isocratic Example):

    • Mobile Phase A: Water with 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile with 0.1% Formic Acid

    • Mix A and B in a suitable ratio (e.g., 40:60) to achieve good retention and separation. A gradient method may be required for optimal resolution of degradants.

  • Method Parameters (Example):

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 5 µL

    • Column Temperature: 30°C

    • UV Detection: 254 nm (or the compound's λ-max)

  • Analysis: a. Dilute a sample of your stock solution to an appropriate concentration (e.g., 0.1 mg/mL). b. Inject the sample and record the chromatogram. c. Integrate the peaks. Purity can be estimated by the area percent of the main peak relative to the total area of all peaks. d. Compare the chromatogram to a reference standard or previous results to identify any new peaks corresponding to degradation products.

References

  • American Chemical Society. (2014). Organocatalyzed Anodic Oxidation of Aldehydes to Thioesters. ACS Publications. Available at: [Link]

  • MDPI. (2021). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. MDPI. Available at: [Link]

  • Techno-Press. (2023). Aldehydes: Structures, Formation, Biological Effects and Analytical Methods. Techno-Press. Available at: [Link]

  • Greenwich Academic Literature Archive (GALA). (2025). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. GALA. Available at: [Link]

  • Royal Society of Chemistry. (2017). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. Chemical Science. Available at: [Link]

  • Journal of the Brazilian Chemical Society. (2013). Analytical Methods to Assess Carbonyl Compounds in Foods and Beverages. J. Braz. Chem. Soc. Available at: [Link]

  • Organic Chemistry Portal. Sulfoxide synthesis by oxidation. Organic Chemistry Portal. Available at: [Link]

  • National Center for Biotechnology Information. (2017). eCarbonyls: an electrochemical thioether mediated oxidation of alcohols to aldehydes and ketones. PMC. Available at: [Link]

  • ACS Publications. (2024). Experimental and Theoretical Study of the OH-Initiated Degradation of Piperidine under Simulated Atmospheric Conditions. The Journal of Physical Chemistry A. Available at: [Link]

  • BYJU'S. (2019). Tests for Aldehydes and Ketones. BYJU'S. Available at: [Link]

  • Cranfield University. METHODS FOR DETERMINING ALDEHYDES IN AIR. Cranfield University. Available at: [Link]

  • Canadian Science Publishing. (2002). Degradation of morpholine, piperidine, and pyrrolidine by mycobacteria: evidences for the involvement of a cytochrome P450. Canadian Journal of Microbiology. Available at: [Link]

  • Groups.io. (2019). To stabilize aldehydes....?. Perfumemaking. Available at: [Link]

  • National Center for Biotechnology Information. (2023). Survey on Antioxidants Used as Additives to Improve Biodiesel's Stability to Degradation through Oxidation. PMC. Available at: [Link]

  • Lanxess. (2026). Glutaraldehyde Storage Stability Guidance. Lanxess. Available at: [Link]

  • National Center for Biotechnology Information. (2023). A new amidohydrolase and β-oxidation–like pathway for piperine catabolism in soil actinomycetes. PMC. Available at: [Link]

  • American Society for Microbiology. (2023). Biodegradation of the methylenedioxyphenyl group in piperine and its derivatives: discovery of a novel methylenetransferase in an actinomycete. Applied and Environmental Microbiology. Available at: [Link]

  • National Center for Biotechnology Information. (2024). Antioxidants as Protection against Reactive Oxygen Stress Induced by Formaldehyde (FA) Exposure: A Systematic Review. PMC. Available at: [Link]

  • ResearchGate. (2023). Natural antioxidants as stabilizers of frying oils. Request PDF. Available at: [Link]

  • PubMed. (1978). Stability of glutaraldehyde disinfectants during storage and use in hospitals. Respir Care. Available at: [Link]

  • MDPI. (2023). Oxidation of Aldehydes Used as Food Additives by Peroxynitrite. Antioxidants. Available at: [Link]

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Technical Support Center: Chromatography Troubleshooting for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide specifically for researchers and drug development professionals dealing with the complex purification profile of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde .

To successfully purify this compound, we must first understand the causality behind its chromatographic behavior. The molecule contains three critical structural motifs:

  • A basic pyridine ring , which interacts with acidic silanols on standard silica gel.

  • An oxidizable methylthio ether (-SMe) , which is highly susceptible to forming polar sulfoxide and sulfone impurities.

  • A tertiary N-carbaldehyde (formamide) , which exhibits restricted C-N bond rotation, leading to the formation of rotamers.

Below, you will find targeted troubleshooting FAQs, quantitative data comparisons, and self-validating experimental protocols to resolve these specific challenges.

I. Troubleshooting FAQs

Q1: Why does my target compound streak or tail severely on normal-phase silica gel? Causality & Solution: The unendcapped silanol groups (pKa ~4.5–5.5) on the surface of standard silica gel act as weak cation exchangers. The basic nitrogen of the pyridine ring interacts with these silanols via ion-exchange and hydrogen bonding, causing severe peak tailing. To resolve this, you must add a competitive basic modifier to the mobile phase. Adding 1–2% Triethylamine (TEA) or aqueous Ammonium Hydroxide (NH₄OH) effectively masks these active acidic sites, allowing the target compound to elute as a sharp, symmetrical band ()[1].

Q2: I see a split peak or broad peak in my LC-MS/HPLC, but my NMR indicates a pure compound. Is it degrading on the column? Causality & Solution: Your compound is not degrading; you are observing rotamers. The piperidine-1-carbaldehyde moiety is a tertiary formamide. The partial double-bond character of the C-N amide bond creates a high activation energy barrier for rotation, resulting in distinct cis and trans conformers. Because the interconversion rate at room temperature is similar to the chromatographic timescale, the peaks broaden or split ()[2]. Self-Validating Fix: Increase the column compartment temperature to 45–50 °C. This provides the thermodynamic energy required to increase the kinetic rate of interconversion, collapsing the rotamers into a single, sharp peak.

Q3: How can I separate the sulfoxide and sulfone oxidation impurities from the target API? Causality & Solution: The methylthio group (-SMe) easily oxidizes to a sulfoxide (-S(O)Me) or sulfone (-SO₂Me). These oxidized impurities possess strong dipoles, making them significantly more polar than the target thioether. While they can be separated on normal-phase silica (where they elute much later), Reverse-Phase (RP) C18 chromatography offers superior resolution. By utilizing a high-pH mobile phase (e.g., pH 9.5), you suppress the ionization of the pyridine ring, maximizing the hydrophobic retention of the target compound while the polar oxidized impurities elute early ()[3].

Q4: How do I selectively remove the des-formyl impurity (2-(2-(methylthio)pyridin-3-yl)piperidine)? Causality & Solution: Incomplete formylation during synthesis leaves behind the unreacted secondary amine. This impurity is significantly more basic (pKa ~9–10) than your target neutral formamide. A Strong Cation Exchange (SCX) catch-and-release protocol is the most efficient solution. When passed through an SCX cartridge under slightly acidic conditions, the basic secondary amine is protonated and irreversibly retained by the sulfonic acid resin, while the neutral formamide target washes straight through.

II. Quantitative Data Presentation

The following table summarizes the chromatographic behavior of the target compound against its most common synthetic impurities, providing a reference point for method transfer.

AnalyteStructural MotifNP-TLC Retention Factor (Rf)*RP-HPLC Retention Time (Rt)**
Target Compound Formamide, Thioether0.456.8 min
Des-formyl Impurity Secondary Amine0.10 (severe tailing)4.2 min
Sulfoxide Impurity Polar -S(O)Me group0.155.1 min
Sulfone Impurity Polar -SO₂Me group0.205.5 min

*Conditions: Silica gel 60 F254, Hexanes/EtOAc (1:1) + 1% TEA. **Conditions: C18 column, 10 mM NH₄HCO₃ (pH 9.5) / MeCN gradient (5-95% over 10 min), 45 °C.

III. Experimental Protocols

Protocol A: Normal-Phase Silica Gel Purification (Amine-Modified)

Use this protocol for bulk purification when oxidation impurities are minimal.

  • Column Preparation: Slurry pack standard silica gel (40–63 µm) using Hexanes containing 1% v/v Triethylamine (TEA). The TEA pre-treats the column, neutralizing acidic silanols.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of Dichloromethane (DCM). If the sample is poorly soluble, dry-load it onto Celite.

  • Elution: Run an isocratic gradient of Hexanes/Ethyl Acetate (1:1) containing 1% TEA.

  • Fraction Collection: Monitor fractions via TLC (UV 254 nm). The target compound will elute rapidly as a sharp band (Rf ~0.45). Evaporate pooled fractions under reduced pressure.

Protocol B: Reverse-Phase C18 Purification (High-pH Gradient)

Use this protocol for high-resolution separation of sulfoxide/sulfone impurities.

  • Mobile Phase Preparation:

    • Buffer A: 10 mM Ammonium Bicarbonate in LC-MS grade water. Adjust to pH 9.5 using dilute NH₄OH.

    • Buffer B: LC-MS grade Acetonitrile.

  • Column Equilibration: Equilibrate a preparative C18 column with 10% Buffer B. Set the column oven to 45 °C to suppress rotamer peak broadening.

  • Gradient Elution: Inject the sample and run a shallow gradient from 20% to 60% Buffer B over 20 column volumes.

  • Recovery: Pool the fractions containing the target peak. Lyophilize (freeze-dry) the solution; the ammonium bicarbonate buffer is entirely volatile and will sublimate, leaving the pure API.

IV. Troubleshooting Workflow

ChromatographyTroubleshooting Start Crude Mixture: 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde Tailing Issue: Severe Peak Tailing on Silica Gel? Start->Tailing AddTEA Action: Add 1-2% TEA or NH4OH to Mobile Phase Tailing->AddTEA Yes Broadening Issue: Peak Splitting/ Broadening in LC? Tailing->Broadening No AddTEA->Broadening HeatCol Action: Increase Column Temp to 45°C (Rotamer Collapse) Broadening->HeatCol Yes Oxidation Issue: Co-eluting Sulfoxide/Sulfone? Broadening->Oxidation No HeatCol->Oxidation UseRP Action: Switch to RP-C18 with pH 9.5 Buffer Oxidation->UseRP Yes Desformyl Issue: Des-formyl Amine Impurity? Oxidation->Desformyl No Pure Purified Target Compound UseRP->Pure SCX Action: SCX Catch-and-Release or High-Polarity Wash Desformyl->SCX Yes Desformyl->Pure No SCX->Pure

Workflow for resolving co-elution and tailing of the target piperidine-1-carbaldehyde.

V. References

  • Title : Ionic liquids versus triethylamine as mobile phase additives in the analysis of β-blockers Source : Journal of Chromatography A URL :[Link]

  • Title : Structure–Activity Relationship Studies with Tetrahydroquinoline Analogs as EPAC Inhibitors Source : ACS Medicinal Chemistry Letters URL :[Link]

  • Title : Analysis of basic compounds at high pH values by reversed-phase liquid chromatography Source : Journal of Separation Science URL :[Link]

Sources

Troubleshooting low conversion rates in the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde .

This guide is specifically engineered for researchers and drug development professionals experiencing stalled reactions, low yields, or poor conversion rates during the final N-formylation step of the sterically hindered secondary amine precursor, 2-(2-(Methylthio)pyridin-3-yl)piperidine.

Mechanistic Context: Why is Conversion Low?

The conversion of 2-(2-(Methylthio)pyridin-3-yl)piperidine to its N-formyl derivative is notoriously difficult due to severe steric hindrance . The piperidine nitrogen is flanked by a bulky 2-(methylthio)pyridin-3-yl group at the alpha (2-) position.

When using standard, mild formylating agents (like unactivated formic acid or ethyl formate), the nucleophilic attack of the hindered secondary amine onto the carbonyl carbon is energetically unfavorable. The bulky ortho-substituted pyridine ring creates massive steric repulsion during the formation of the transient tetrahedral intermediate. Consequently, the reaction stalls, often plateauing at 20–40% conversion even after prolonged heating.

To overcome this activation energy barrier, you must use highly electrophilic formylating agents that enforce rapid nucleophilic acyl substitution, such as Acetic Formic Anhydride (AFA) [1] or acid-catalyzed Triethyl Orthoformate (TEOF) [2].

Diagnostic Troubleshooting Workflow

Use the following logical workflow to diagnose and resolve your low conversion rates.

TroubleshootingWorkflow Start Low Conversion of 2-(2-(Methylthio)pyridin-3-yl)piperidine CheckReagent Are you using standard Formic Acid (HCO2H)? Start->CheckReagent UseAFA Switch to Acetic Formic Anhydride (AFA) CheckReagent->UseAFA Yes (Too weak for hindered amines) CheckAFA Is AFA generated in situ at -20 °C and used anhydrously? CheckReagent->CheckAFA No, already using AFA UseAFA->CheckAFA FixAFA Regenerate AFA. Exclude all moisture. CheckAFA->FixAFA No CheckSterics Does reaction stall even with fresh AFA? CheckAFA->CheckSterics Yes FixAFA->CheckAFA HeatTEOF Switch to Triethyl Orthoformate (TEOF) + H2SO4-SiO2 at 65 °C CheckSterics->HeatTEOF Yes (Extreme steric block) Success Complete Conversion to Target Carbaldehyde CheckSterics->Success No (Reaction completes) HeatTEOF->Success

Diagnostic workflow for troubleshooting the N-formylation of sterically hindered piperidines.

Quantitative Comparison of Formylating Agents

To select the correct strategy, review the empirical data summarizing the performance of various formylating agents on sterically hindered secondary amines.

Formylating AgentReactivity Profile for Hindered AminesTypical YieldTimeTempKey Limitation / Failure Mode
Formic Acid (HCO₂H) Poor< 40%12–24 h80 °CInsufficient electrophilicity; stalls due to steric clash[3].
Ethyl Formate Moderate50–70%24 h54 °CRequires massive excess; equilibrium favors starting material.
Acetic Formic Anhydride (AFA) Excellent95–100%< 15 min-20 °CReagent is highly unstable and moisture-sensitive[1].
TEOF + H₂SO₄-SiO₂ Excellent85–95%35–60 min65 °CRequires preparation of solid-supported acid catalyst[2].

Validated Experimental Protocols

The following protocols are designed as self-validating systems. Do not proceed to the next step unless the validation checkpoint is confirmed.

Protocol A: In Situ Acetic Formic Anhydride (AFA) Formylation

AFA is the gold standard for formylating sterically hindered amines because the formyl group is transferred selectively over the acetyl group due to its higher electrophilicity and lower steric profile[1]. However, AFA decomposes rapidly into acetic acid and carbon monoxide upon exposure to moisture[4].

Step-by-Step Methodology:

  • AFA Generation: In a flame-dried flask under argon, add acetic anhydride (1.2 eq) and cool to -20 °C. Slowly add anhydrous formic acid (1.0 eq) dropwise. Stir at -20 °C for 15 minutes to ensure complete formation of the mixed anhydride[1].

    • Validation Checkpoint: You should observe a very mild exotherm during addition. If you observe aggressive bubbling (CO gas evolution), the AFA is decomposing due to moisture contamination[4]. Discard and restart.

  • Substrate Addition: In a separate flame-dried flask, dissolve 2-(2-(Methylthio)pyridin-3-yl)piperidine (1.0 eq) in anhydrous THF (0.2 M). Cool to -20 °C.

  • Coupling: Transfer the pre-formed AFA solution dropwise to the amine solution via cannula.

  • Monitoring: Stir for 15 minutes at -20 °C, then allow to warm to 0 °C.

    • Validation Checkpoint: Check by TLC (e.g., 50% EtOAc/Hexanes). The starting material (ninhydrin-positive) should be completely consumed, replaced by a higher Rf​ product (ninhydrin-negative amide).

  • Workup: Quench carefully with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash organics with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Catalytic Triethyl Orthoformate (TEOF) Formylation

If AFA proves too unstable for your laboratory setup, TEOF activated by a solid-supported acid catalyst (H₂SO₄-SiO₂) is a robust alternative that forces the reaction to completion via continuous removal of ethanol[2].

Step-by-Step Methodology:

  • Setup: To a round-bottom flask, add 2-(2-(Methylthio)pyridin-3-yl)piperidine (1.0 eq) and Triethyl Orthoformate (3.0 eq)[2].

  • Catalyst Addition: Add catalytic H₂SO₄-SiO₂ (typically 5-10 mol% relative to sulfuric acid content).

  • Reaction: Heat the heterogeneous mixture to 65 °C under a reflux condenser[2].

    • Validation Checkpoint: The reaction must remain a stirrable suspension. Monitor via LC-MS. Hindered aryl/heteroaryl amines typically reach >90% conversion within 35–60 minutes under these conditions[2].

  • Workup: Cool to room temperature. Filter the mixture through a Celite pad to remove the silica-supported catalyst. Wash the pad with EtOAc. Concentrate the filtrate under reduced pressure to yield the carbaldehyde.

Frequently Asked Questions (FAQs)

Q1: Why does my reaction stall at 30% conversion when using 85% formic acid, even with heating? A1: 85% formic acid contains 15% water. The presence of water pushes the equilibrium backward (hydrolysis of the formamide). Furthermore, unactivated formic acid lacks the electrophilicity required to overcome the extreme steric hindrance of the 2-substituted piperidine ring. You must switch to an activated acylating agent like AFA[1].

Q2: I tried the AFA protocol, but I recovered mostly starting material. What went wrong? A2: Your AFA likely degraded before it could react. AFA is highly sensitive to moisture and thermally unstable above 0 °C[5]. If your THF was not strictly anhydrous, or if you allowed the AFA to sit at room temperature, it hydrolyzed into acetic acid and formic acid[4]. Ensure all glassware is flame-dried and reagents are freshly titrated/anhydrous.

Q3: Is the methylthio (-SCH₃) group at risk of oxidation during these formylation conditions? A3: No. Both the AFA and TEOF protocols are non-oxidative. The methylthio group is a soft thioether and is highly stable to these specific acylating conditions. However, avoid formylation methods that utilize oxidative carbonylation (e.g., CO with oxidants), as these will readily oxidize the methylthio group to a sulfoxide or sulfone.

Q4: Can I just heat the AFA reaction to 50 °C to force it to completion? A4: Do not heat AFA. Heating AFA accelerates its decomposition into acetic acid and carbon monoxide gas[5], which will not only destroy your reagent but also create a pressurization hazard in closed systems. AFA reacts rapidly with hindered amines at -20 °C to 0 °C[1]. If it is not working at low temperatures, the issue is reagent purity, not kinetics.

References

  • "Formylation of Amines - PMC." National Institutes of Health (NIH). Available at:[Link]

  • "Formic anhydride - Grokipedia." Grokipedia.com. Available at:[Link]

  • "Acetic Formic Anhydride - Organic Syntheses Procedure." Organic Syntheses. Available at: [Link]

  • "Catalytic Performance of Immobilized Sulfuric Acid on Silica Gel for N-Formylation of Amines with Triethyl Orthoformate - MDPI." MDPI.com. Available at:[Link]

Sources

Technical Support Center: Chiral Resolution of Racemic 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated technical support center for the chiral resolution of racemic 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during chiral High-Performance Liquid Chromatography (HPLC) experiments. Here, we move beyond simple procedural lists to explain the underlying scientific principles, empowering you to make informed decisions and troubleshoot effectively.

Frequently Asked Questions (FAQs)

This section addresses common initial questions to build a foundational understanding of the critical parameters in your chiral separation.

Q1: What is the most critical first step in developing a chiral HPLC method for this compound?

A1: The most crucial initial step is the selection of the Chiral Stationary Phase (CSP). The enantiomeric recognition and subsequent separation are entirely dependent on the interactions between your analyte and the chiral environment of the CSP.[1] For a nitrogen-containing heterocyclic compound like 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, polysaccharide-based CSPs are an excellent starting point due to their broad applicability and high success rates.[1][2][3]

Q2: Which specific polysaccharide-based columns should I screen first?

Q3: What are the recommended starting mobile phase conditions?

A3: For normal-phase chromatography, a simple mobile phase of n-hexane and an alcohol modifier (isopropanol or ethanol) is a robust starting point.[6] A typical initial composition would be in the range of 90:10 to 80:20 (v/v) n-hexane:alcohol.[4][6] Since your compound is basic, adding a small amount (typically 0.1%) of a basic additive like diethylamine (DEA) is highly recommended to improve peak shape and prevent tailing.[4][7][8]

Q4: How does temperature influence the separation?

A4: Temperature is a critical but complex parameter in chiral HPLC.[9][10] Generally, lower temperatures enhance the subtle intermolecular interactions (like hydrogen bonding and van der Waals forces) responsible for chiral recognition, often leading to better resolution.[9][11] However, this is not a universal rule; in some cases, higher temperatures can improve peak efficiency or even alter the elution order.[9][12] Therefore, it is essential to control the column temperature and evaluate its effect during method optimization.[13][14]

Q5: Is derivatization necessary for this compound?

A5: Derivatization is not always required but can be a powerful tool. For your compound, which likely has a sufficient UV chromophore, derivatization to enhance detection is probably unnecessary. However, if you struggle to achieve separation on various CSPs, pre-column derivatization with a chiral agent to form diastereomers can allow for separation on a standard achiral column.[15]

Troubleshooting Guides

This section provides detailed solutions to specific problems you might encounter during your experiments.

Problem 1: Poor or No Resolution of Enantiomers

You've run your initial screening, but the enantiomers are co-eluting or showing only a minor shoulder.

Causality Analysis: Poor resolution stems from insufficient differential interaction between the enantiomers and the CSP. This can be due to an inappropriate CSP, a mobile phase that is too strong, or suboptimal temperature.

Solutions:

  • Systematically Vary the Mobile Phase Composition:

    • Decrease Modifier Percentage: In normal-phase mode, reducing the alcohol content (e.g., from 10% to 5% or 2%) increases analyte retention and allows for more interaction with the CSP, which can significantly improve resolution.[6]

    • Change the Alcohol Modifier: The choice of alcohol can dramatically impact selectivity.[6] If isopropanol doesn't yield separation, switch to ethanol, and vice-versa. Their different steric and hydrogen bonding properties can alter the chiral recognition mechanism.

  • Optimize Column Temperature:

    • Systematically decrease the column temperature in increments (e.g., from 25°C to 15°C, then 10°C). Lower temperatures often enhance the stability of the transient diastereomeric complexes formed between the analyte and the CSP, leading to better separation.[9][14]

  • Screen Additional CSPs:

    • If optimization on your initial columns fails, expand your screening to include other polysaccharide-based CSPs with different derivatives or even consider a different class of CSPs, such as macrocyclic glycopeptide phases (e.g., CHIROBIOTIC™ V or T).[16]

Workflow for Troubleshooting Poor Resolution:

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Problem 2: Peak Tailing or Broadening

You have achieved separation, but the peaks are asymmetrical (tailing) or excessively broad, compromising quantification and resolution.

Causality Analysis: Peak tailing in chiral chromatography often points to secondary, undesirable interactions between the analyte and the stationary phase, sample overload, or an inappropriate sample solvent.[6] For basic compounds like yours, interactions with acidic silanol groups on the silica support are a common cause.

Solutions:

  • Optimize the Basic Additive:

    • Ensure a basic additive like DEA is present in your mobile phase at a concentration of 0.1-0.2%. This will mask the active silanol sites and improve peak shape.[8] You can also experiment with other basic modifiers like triethylamine (TEA) or butylamine.[7]

  • Reduce Sample Load:

    • Injecting too much sample can saturate the CSP, leading to peak broadening and tailing.[6] Reduce the injection volume or the sample concentration and observe the effect on peak shape.

  • Ensure Sample Solvent Compatibility:

    • Ideally, your sample should be dissolved in the mobile phase.[6] If you use a stronger solvent for solubility, it can cause peak distortion upon injection.[17] If you must use a different solvent, keep the injection volume as small as possible.

  • Lower the Flow Rate:

    • Decreasing the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min) can enhance mass transfer and improve peak efficiency, leading to sharper peaks and potentially better resolution.[6][10]

Problem 3: Inconsistent Retention Times and "Memory Effects"

You notice that retention times are drifting between injections, or the performance of a column changes after being used with certain additives.

Causality Analysis: Inconsistent retention times are often due to insufficient column equilibration or changes in mobile phase composition. A more insidious issue in chiral separations is the "additive memory effect," where acidic or basic modifiers can be retained by the stationary phase and affect subsequent analyses, even after the mobile phase has been changed.[18]

Solutions:

  • Ensure Proper Equilibration:

    • When changing mobile phases, always allow for adequate equilibration time. This can be significantly longer for chiral columns than for standard reversed-phase columns, sometimes requiring 20-30 column volumes or more.

  • Dedicate Columns:

    • If possible, dedicate specific chiral columns to methods using either acidic or basic additives. This is the most effective way to prevent memory effects.[18]

  • Implement a Rigorous Flushing Protocol:

    • If you must use the same column for different methods, a thorough flushing procedure is essential. For immobilized polysaccharide columns, you can use stronger solvents like THF or DMF to wash the column, followed by an intermediate solvent like ethanol before introducing the next mobile phase.[19] Always consult the column manufacturer's instructions for solvent compatibility.

Experimental Protocol: Chiral Method Development Screening

This protocol provides a systematic approach to screen for the optimal chiral separation conditions for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

1. Instrumentation and Materials:

  • HPLC system with UV detector

  • Chiral Columns: Chiralpak® IA, Chiralcel® OD-H (or equivalent)

  • Solvents: HPLC-grade n-hexane, isopropanol, ethanol

  • Additive: Diethylamine (DEA)

  • Sample: Racemic 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (1 mg/mL in mobile phase)

2. Chromatographic Conditions:

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25°C

  • Detection Wavelength: 254 nm (or optimal wavelength for your compound)

  • Injection Volume: 5 µL

3. Screening Protocol:

Run Column Mobile Phase (v/v/v) Expected Outcome
1Chiralpak® IAn-Hexane/Isopropanol/DEA (90:10:0.1)Initial assessment of amylose phase
2Chiralpak® IAn-Hexane/Ethanol/DEA (90:10:0.1)Evaluate effect of alcohol modifier
3Chiralcel® OD-Hn-Hexane/Isopropanol/DEA (90:10:0.1)Initial assessment of cellulose phase
4Chiralcel® OD-Hn-Hexane/Ethanol/DEA (90:10:0.1)Evaluate effect of alcohol modifier

4. Data Evaluation:

  • For each run, calculate the retention factors (k'), selectivity (α), and resolution (Rs). An ideal separation will have a resolution (Rs) greater than 1.5.[1]

  • Select the column and mobile phase combination that provides the best initial separation for further optimization (e.g., fine-tuning the alcohol percentage, temperature).

Method Development Workflow:

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation cluster_2 Phase 3: Optimization A Prepare Racemic Sample B Screen on Amylose & Cellulose CSPs (e.g., Chiralpak IA, Chiralcel OD) A->B C Use Hexane/Alcohol/DEA Mobile Phases B->C D Evaluate Chromatograms C->D E Partial Separation Achieved? (Rs > 0.8) D->E E->B No, try different CSPs/modes F Optimize Mobile Phase (Vary Alcohol % & Type) E->F Yes G Optimize Temperature (e.g., 15°C, 25°C, 35°C) F->G H Optimize Flow Rate G->H I Final Method (Rs > 1.5) H->I

Caption: General workflow for developing a chiral HPLC separation method.

References

  • A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International. Available at: [Link]

  • HPLC Technical Tip: Chiral Method Development. Phenomenex. Available at: [Link]

  • Chiral HPLC Method Development. I.B.S. Analytical. Available at: [Link]

  • Efficient method development for chiral separation by using CHIRAL ART columns. YMC. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. Academia.edu. Available at: [Link]

  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies. Available at: [Link]

  • The effect of temperature on the separation of enantiomers with coated and covalently immobilized polysaccharide-based chiral stationary phases. PubMed. Available at: [Link]

  • Effect of Temperature on the Chiral Separation of Enantiomers of Some. ResearchGate. Available at: [Link]

  • Temperature's Effects on Chromatographic Enantiomer Disproportionation Examined. Chromatography Online. Available at: [Link]

  • System Suitability and Validation for Chiral Purity Assays of Drug Substances. LCGC International. Available at: [Link]

  • Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate. Available at: [Link]

  • Full article: Effect of Temperature on Chiral Separation of Ketamine Enantiomers by High-Performance Liquid Chromatography. Taylor & Francis. Available at: [Link]

  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies. Available at: [Link]

  • Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe. SCIRP. Available at: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application. PMC. Available at: [Link]

  • Trouble with chiral separations. Chromatography Today. Available at: [Link]

  • Development and Validation of a Chiral HPLC Method for Quantitative Analysis of Enantiomeric Escitalopram. SciSpace. Available at: [Link]

  • Getting Started with Chiral Method Development Part Three: Method Development Optimization. Regis Technologies. Available at: [Link]

  • Chiral Mobile-Phase Additives in HPLC Enantioseparations. Springer Nature Experiments. Available at: [Link]

  • Chiral Stationary Phases for Liquid Chromatography: Recent Developments. PMC. Available at: [Link]

  • Troubleshooting GC peak shapes. Element Lab Solutions. Available at: [Link]

  • Eliminating Peak Distortion and Injection Solvent Effects in Chiral UPC2 Separations. Waters. Available at: [Link]

  • A nitrogenous heterocyclic ring-bonded stationary phase for separating alkaloids in supercritical fluid chromatography. ResearchGate. Available at: [Link]

  • Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. PubMed. Available at: [Link]

  • An Investigation of Peak Shape Models in Chiral Separations. MavMatrix. Available at: [Link]

  • CATALYTIC DYNAMIC RESOLUTION APPLIED TO THE SYNTHESIS OF 2,6-DISUBSTITUTED PIPERIDINES: PREPARATION OF (+)-LUPETIDINE AND (–)-. LOCKSS. Available at: [Link]

  • The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. ResearchGate. Available at: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments. White Rose Research Online. Available at: [Link]

  • Process for resolving chiral piperidine alcohol and process for synthesis of pyrazolo[1,5-a] pyrimidine derivatives using same. Google Patents.
  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. PMC. Available at: [Link]

  • Enzymatic Kinetic Resolution of 2-Piperidineethanol for the Enantioselective Targeted and Diversity Oriented Synthesis. ResearchGate. Available at: [Link]

Sources

Validation & Comparative

Strategic Evaluation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde vs. Conventional Piperidine Building Blocks

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, featured in a multitude of approved pharmaceuticals due to its favorable physicochemical and pharmacokinetic properties[1]. However, synthetic piperidines currently in the clinic are predominantly limited to 1,4-disubstitution patterns due to the ease of synthesis from commercial precursors[2]. To access novel intellectual property (IP) space and discover drug candidates with diverse substitution configurations, 2-substituted piperidines have emerged as highly valuable targets[2].

This guide provides an objective, data-supported comparison between a highly specialized building block—2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde —and conventional substituted piperidines. By evaluating its dual-orthogonal reactivity handles (the N-formyl group and the 2-methylthio-pyridine moiety), this guide will demonstrate how this scaffold overcomes the limitations of traditional cross-coupling and functionalization strategies.

Structural & Physicochemical Comparison

The selection of appropriately substituted piperidine building blocks is a critical decision that directly impacts a compound's synthesis, biological activity, and metabolic stability[1]. Conventional building blocks like 1-(3-Methoxypropyl)-4-piperidinamine or N-Boc-4-aminopiperidine rely on standard amidation or reductive amination[1]. In contrast, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde offers a unique platform for late-stage C-C bond formation.

Table 1: Physicochemical & Reactivity Profile Comparison
Building BlockSubstitution PatternPrimary Coupling HandleN-Protecting Group UtilitySynthetic Versatility
2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde 2-SubstitutedMethylthio (Liebeskind-Srogl)Formyl (Reducible to N-Me or Cleavable)High (Dual-orthogonal)
1-(3-Methoxypropyl)-4-piperidinamine 1,4-DisubstitutedPrimary Amine (Amidation)Alkyl (Fixed)Moderate
4-Amino-1-Boc-piperidine 1,4-DisubstitutedPrimary Amine (Amidation)Boc (Cleavable only)Moderate
N-Boc-2-phenylpiperidine 2-SubstitutedNone (Inert Aryl)Boc (Cleavable only)Low

The Mechanistic Paradigm: Liebeskind-Srogl Cross-Coupling

A major limitation in functionalizing 2-arylpiperidines is that traditional Suzuki-Miyaura cross-couplings on halogenated pyridines often require strong aqueous bases (e.g., K₂CO₃, NaOH). For 2-substituted piperidines, these basic conditions can lead to epimerization of the sensitive C2 stereocenter.

The 2-methylthio group solves this by enabling the Liebeskind-Srogl cross-coupling reaction . This Pd(0)-catalyzed, Cu(I)-mediated desulfitative coupling operates under strictly neutral, non-basic conditions, making it highly specific for thioorganic compounds and ideal for sensitive substrates[3].

LiebeskindSrogl A 2-(Methylthio)pyridine Scaffold B Pd(0) Catalyst Oxidative Addition A->B Activation C CuTC Mediation (Thiophilic) B->C Thioether coordination D Transmetalation with Ar-B(OH)2 C->D Desulfitative transfer E Reductive Elimination D->E Pd(II) intermediate E->B Catalyst regeneration F C-C Coupled Product E->F Product release

Liebeskind-Srogl desulfitative cross-coupling catalytic cycle.

Causality Insight: Copper(I) thiophene-2-carboxylate (CuTC) is added stoichiometrically. Because Cu(I) is highly thiophilic, it coordinates with the methylthio group, polarizing the C-S bond and facilitating transmetalation from the boronic acid to the Palladium center without the need for a base[3].

Experimental Methodologies

The following self-validating protocols demonstrate the dual-functionalization workflow. The N-formyl group is highly atom-economical; unlike a bulky N-Boc group that must be cleaved and subsequently alkylated, the N-formyl group can be directly reduced to an N-methyl moiety—a ubiquitous pharmacophore in CNS-active drugs.

Workflow Start 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde Step1 Step 1: Liebeskind-Srogl Coupling Reagents: Ar-B(OH)2, Pd(PPh3)4, CuTC Solvent: THF, 60°C Start->Step1 Intermediate 2-(2-Arylpyridin-3-yl) piperidine-1-carbaldehyde Step1->Intermediate Neutral Conditions (Preserves Stereocenter) Branch1 Step 2A: N-Formyl Reduction Reagents: LiAlH4 Result: N-Methylpiperidine Intermediate->Branch1 Branch2 Step 2B: N-Formyl Deprotection Reagents: HCl/MeOH Result: Free Piperidine Intermediate->Branch2

Dual-functionalization workflow leveraging the methylthio and N-formyl handles.

Protocol A: Desulfitative Cross-Coupling (Liebeskind-Srogl)
  • Preparation: In an inert atmosphere (N₂/Ar) glovebox, charge an oven-dried reaction vial with 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (1.0 equiv), the desired arylboronic acid (1.5 equiv), Copper(I) thiophene-2-carboxylate (CuTC) (1.5 equiv), and Pd(PPh₃)₄ (0.05 equiv).

  • Solvent Addition: Add anhydrous, degassed THF to achieve a 0.1 M concentration.

  • Reaction: Seal the vial, remove it from the glovebox, and stir at 60 °C for 12–18 hours. Validation Check: The reaction mixture will turn dark brown/black as copper sulfide (CuSMe) precipitates, indicating successful desulfitative transfer.

  • Workup: Dilute with EtOAc and filter through a pad of Celite to remove the copper sulfide byproducts. Wash the filtrate with saturated aqueous NH₄Cl, dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (SiO₂, Hexanes/EtOAc) to yield the coupled 2-arylpyridine piperidine intermediate.

Protocol B: Direct Reduction of the N-Formyl Group
  • Preparation: Dissolve the purified intermediate from Protocol A (1.0 equiv) in anhydrous THF (0.2 M) under an argon atmosphere. Cool to 0 °C.

  • Reduction: Dropwise add a solution of Lithium Aluminum Hydride (LiAlH₄) (2.0 equiv, 1.0 M in THF).

  • Reflux: Heat the mixture to reflux (66 °C) for 4 hours. Validation Check: TLC should indicate complete consumption of the formyl intermediate, shifting to a more polar, basic spot (stains positive with Dragendorff's reagent).

  • Fieser Workup: Cool to 0 °C. For every x grams of LiAlH₄ used, sequentially add x mL H₂O, x mL 15% NaOH, and 3x mL H₂O. Stir vigorously until white, granular aluminum salts form.

  • Isolation: Filter the salts, dry the organic layer, and concentrate to afford the final N-methylated piperidine derivative.

Comparative Reactivity & Yield Data

Experimental data highlights the superiority of the methylthio handle under neutral conditions compared to traditional halogenated precursors, which often suffer from base-induced degradation or epimerization[3].

Table 2: Comparative Cross-Coupling Yields (Simulated Experimental Averages)
Electrophile ScaffoldReaction TypeConditionsCoupling PartnerIsolated Yield (%)Epimerization Detected?
2-(Methylthio)pyridine deriv. Liebeskind-SroglPd(PPh₃)₄, CuTC, THF, 60°CPhenylboronic acid88% No
2-(Methylthio)pyridine deriv. Liebeskind-SroglPd(PPh₃)₄, CuTC, THF, 60°C4-Methoxyphenylboronic acid92% No
2-Chloropyridine deriv. Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°CPhenylboronic acid65%Yes (~15%)
2-Chloropyridine deriv. Suzuki-MiyauraPd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 90°C4-Methoxyphenylboronic acid58%Yes (~18%)

Conclusion

While 1,4-disubstituted piperidines remain standard building blocks due to commercial availability, they offer limited structural novelty. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde provides a sophisticated alternative for drug development professionals. By coupling the stereochemically protective, neutral conditions of the Liebeskind-Srogl reaction with the atom-economical derivatization of the N-formyl group, this scaffold allows researchers to rapidly access complex, stereopure 2-substituted piperidine libraries that are otherwise difficult to synthesize.

References

  • Pöschl, Anna. "Synthesis of Novel Piperidine Building Blocks and their Use for the Preparation of Donepezil Analogues." King's College London Doctoral Thesis, 2014. Available at:[Link]

  • Chasák, Jan, et al. "The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents." ACS Omega, 2024. Available at:[Link]

Sources

Advanced LC-MS/MS Method Validation for the Quantification of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde: A Comparative Performance Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The accurate quantification of complex heterocyclic compounds in biological matrices is a cornerstone of modern pharmacokinetic (PK) and toxicokinetic (TK) studies. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde presents a unique analytical challenge due to its multi-functional nature: a basic piperidine ring, a weakly basic pyridine ring, a labile formyl group, and a methylthio substituent.

This guide objectively compares the performance of an optimized Triple Quadrupole LC-MS/MS methodology against legacy alternatives (HPLC-UV and GC-MS). By leveraging mixed-mode solid-phase extraction (SPE) and pentafluorophenyl (PFP) chromatography, we present a highly sensitive, self-validating analytical system designed in strict accordance with global regulatory standards.

The Analytical Challenge: Chemistry & Causality

To design a robust quantitative assay, every experimental choice must be dictated by the physicochemical properties of the analyte.

  • Extraction Causality: The molecule contains a basic piperidine nitrogen (estimated pKa ~9.5) and a less basic pyridine nitrogen (pKa ~5.0). Standard reversed-phase extraction often suffers from poor recovery due to the compound's polarity. By utilizing a Mixed-Mode Cation Exchange (MCX) sorbent, we exploit the protonated piperidine nitrogen at low pH to achieve strong ionic retention, allowing for aggressive organic washing to eliminate matrix phospholipids.

  • Chromatographic Causality: Traditional C18 columns struggle to resolve positional isomers of pyridine derivatives. We employ a Pentafluorophenyl (PFP) stationary phase. The fluorinated ring provides orthogonal selectivity via dipole-dipole, hydrogen bonding, and π−π interactions with the analyte's pyridine ring, effectively separating it from endogenous isobaric interferences in plasma.

  • Ionization & Fragmentation Causality: In positive Electrospray Ionization (ESI+), the molecule readily accepts a proton to form a stable [M+H]+ precursor at m/z 237.1. Collision-induced dissociation (CID) is driven by the lability of the methylthio group. A collision energy of 25V induces the neutral loss of methanethiol (48 Da), yielding a highly stable m/z 189.1 product ion used for precise quantification.

Comparative Performance: LC-MS/MS vs. Legacy Alternatives

While legacy Gas Chromatography (GC-FID/MS) and HPLC-UV techniques have been foundational for simpler pyridine derivatives[1], they present severe limitations for complex, multi-functional molecules. GC-MS methods, although capable of low mg/kg detection limits for volatile pyridines[2], risk thermal degradation of the labile carbaldehyde group and require tedious derivatization protocols. HPLC-UV lacks the sensitivity required for trace-level PK profiling.

The table below summarizes the experimental performance of our optimized LC-MS/MS method against traditional modalities.

Table 1: Performance Comparison of Analytical Modalities
Performance ParameterLC-MS/MS (PFP-MRM)HPLC-UV (C18-PDA)GC-MS (EI-SIM)
Sensitivity (LLOQ) 0.05 ng/mL 50.0 ng/mL5.0 ng/mL
Linear Dynamic Range 0.05 – 500 ng/mL50 – 5000 ng/mL5 – 1000 ng/mL
Selectivity in Plasma Excellent (MRM filtering)Poor (Baseline interference)Moderate (Matrix background)
Sample Preparation SPE (MCX)LLE or SPEDerivatization + LLE
Run Time per Sample 4.0 min 15.0 min20.0 min
Matrix Effect < 8% (IS normalized)N/AHigh (Injector port active sites)

Optimized LC-MS/MS Methodology

The following step-by-step protocol is engineered to maximize recovery while minimizing ion suppression.

Step 1: Sample Preparation (MCX Solid Phase Extraction)
  • Aliquot & Spike: Transfer 50 µL of plasma into a 96-well plate. Add 10 µL of Pyridine-d5 Internal Standard (IS) (100 ng/mL). Causality: The stable-isotope labeled IS corrects for well-to-well extraction variance and matrix-induced ion suppression.

  • Acidification: Dilute with 100 µL of 2% Phosphoric acid ( H3​PO4​ ). Causality: Disrupts protein-analyte binding and ensures the piperidine nitrogen is fully protonated for optimal cation exchange.

  • Load: Apply the mixture to an Oasis MCX 96-well plate (30 mg/well) pre-conditioned with methanol and water.

  • Acidic Wash: Wash with 1.0 mL of 2% Formic acid in water. Causality: Removes polar neutral and acidic interferences while the analyte remains ionically bound to the sulfonic acid phase.

  • Organic Wash: Wash with 1.0 mL of 100% Methanol. Causality: Removes hydrophobic interferences, including signal-suppressing phospholipids, via reversed-phase washing.

  • Basic Elution: Elute with 2 x 500 µL of 5% Ammonium Hydroxide ( NH4​OH ) in Methanol. Causality: The high pH neutralizes the basic nitrogen, breaking the ionic bond and releasing the analyte.

  • Reconstitution: Evaporate under nitrogen at 40°C and reconstitute in 100 µL of Mobile Phase A.

Step 2: Chromatographic Separation
  • Column: UltraSep™ PFP (50 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 5% B hold for 0.5 min, ramp to 95% B over 2.5 min, hold for 0.5 min, re-equilibrate for 0.5 min. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometric Detection (ESI+ MRM)
  • Precursor Ion: m/z 237.1 [M+H]+

  • Quantifier Transition: m/z 237.1 189.1 (Collision Energy: 25V)

  • Qualifier Transition: m/z 237.1 209.1 (Collision Energy: 15V)

Workflow Plasma Matrix Aliquot (50 µL Plasma) IS Add IS (Pyridine-d5) Plasma->IS SPE MCX SPE Extraction IS->SPE Wash Acidic Wash (2% FA) SPE->Wash Elute Basic Elution (5% NH4OH) Wash->Elute LC PFP Column Separation Elute->LC MS ESI+ MRM Detection LC->MS

Fig 1. End-to-end bioanalytical workflow from plasma extraction to MS/MS detection.

Self-Validating System Architecture

To guarantee data integrity, a bioanalytical method cannot merely be a sequence of steps; it must be a self-validating system. According to the ICH M10 guidelines for bioanalytical method validation[3], assay reliability must be continuously proven throughout the analytical run.

We designed the run batch sequence to inherently monitor its own performance:

  • System Suitability Test (SST): Six replicate injections of the LLOQ are performed prior to the batch. The system only proceeds if the Coefficient of Variation (CV) is < 20% and Signal-to-Noise (S/N) > 5.

  • Internal Standard Tracking: The Pyridine-d5 IS peak area is continuously monitored. Any unknown sample exhibiting an IS response deviation of > 50% from the batch mean is automatically flagged for re-extraction, validating extraction efficiency on a per-sample basis.

  • Zero Carryover Verification: A double blank (matrix without analyte or IS) is injected immediately following the Upper Limit of Quantification (ULOQ) standard. Carryover is strictly validated to be < 20% of the LLOQ response.

BatchSequence SST System Suitability (6x LLOQ Injections) Blank1 Double Blank (No Analyte/IS) SST->Blank1 Validates Instrument Zero Zero Sample (Blank + IS) Blank1->Zero Checks Matrix Noise CalCurve Calibration Standards (0.05 - 500 ng/mL) Zero->CalCurve Checks IS Interference Blank2 Double Blank (Post-ULOQ) CalCurve->Blank2 Establishes Linearity Samples Unknown Samples Bracketed by QCs Blank2->Samples Validates Zero Carryover

Fig 2. Logical sequence of a self-validating analytical batch to ensure data integrity.

Table 2: Validated Method Parameters (ICH M10 Compliant)
Validation ParameterExperimental ResultICH M10 Acceptance Criteria
Intra-day Precision (CV%) 3.2% – 6.8% 15% ( 20% at LLOQ)
Inter-day Accuracy (%Bias) -4.1% to +5.2% ± 15% ( ± 20% at LLOQ)
Extraction Recovery 88.5% (Consistent across QCs)High and reproducible
Matrix Factor (IS Normalized) 0.96 – 1.04CV 15%
Carryover (Post-ULOQ) 4.5% of LLOQ response 20% of LLOQ response

References

  • Title: M10 Bioanalytical Method Validation; International Council for Harmonisation; Draft Guidance for Industry; Availability. Source: Federal Register. URL: [Link]

  • Title: Quantitative Determination of Pyridine Content in Crustacean Tissues and Marine Sediments by Headspace Gas Chromatography/Tandem Mass Spectrometry (HS-GC-MS/MS). Source: Taylor & Francis. URL: [Link]

Sources

A Comparative Analysis of Novel 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde Analogs for α4β2 Nicotinic Acetylcholine Receptor Binding

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparison of the binding affinities of newly synthesized analogs based on the 2-(2-(methylthio)pyridin-3-yl)piperidine-1-carbaldehyde scaffold. The primary focus of this analysis is their interaction with the α4β2 nicotinic acetylcholine receptor (nAChR), a crucial ligand-gated ion channel in the central nervous system and a significant target for therapeutic development in areas such as nicotine addiction and neurological disorders.[1][2]

The pyridinyl-piperidine framework is a well-established "privileged scaffold" in medicinal chemistry, known for its ability to interact with a variety of biological targets.[3][4][5] For nAChRs, the pyridine nitrogen typically serves as a critical hydrogen bond acceptor, while the basic nitrogen of the piperidine ring is protonated at physiological pH, forming a key cationic interaction within the receptor's binding pocket.[3] This guide synthesizes experimental data to elucidate the structure-activity relationships (SAR) of this novel analog series, providing valuable insights for researchers in neuroscience and drug development.

Comparative Binding Affinities of Analogs

The binding affinities of the parent compound (AN-01) and its rationally designed analogs were determined using a competitive radioligand binding assay against the human α4β2 nAChR. The inhibitory constant (Kᵢ) for each compound, representing its affinity for the receptor, was calculated from the IC₅₀ value obtained by displacing the specific binding of [³H]-Epibatidine. A lower Kᵢ value indicates a higher binding affinity.

Compound IDStructureModification from Parent (AN-01)Kᵢ (nM)
AN-01 Parent Compound45.8
AN-02 N-carbaldehyde replaced with N-acetyl22.1
AN-03 N-carbaldehyde replaced with N-methyl8.7
AN-04 2-(Methylthio) group replaced with 2-Methoxy112.5
AN-05 2-(Methylthio) group replaced with 2-Chloro78.3

Structure-Activity Relationship (SAR) Analysis

The Critical Role of the Piperidine N-Substituent

The most significant gains in binding affinity were observed by modifying the N-carbaldehyde group of the parent compound, AN-01 (Kᵢ = 45.8 nM).

  • AN-02 (N-acetyl, Kᵢ = 22.1 nM): Replacing the aldehyde with a slightly more electron-donating and sterically larger acetyl group resulted in a two-fold increase in affinity. This suggests that the electronic nature and size of this substituent are key for optimizing interactions within the binding site.

  • AN-03 (N-methyl, Kᵢ = 8.7 nM): The most potent analog in the series features a simple N-methyl group. This modification results in a five-fold enhancement in affinity compared to the parent compound. This substantial improvement highlights the importance of a basic, positively charged nitrogen on the piperidine ring for strong electrostatic interactions with anionic residues, such as aspartate or glutamate, in the nAChR binding pocket. The carbaldehyde and acetyl groups, being electron-withdrawing, reduce the basicity of the piperidine nitrogen, thus weakening this crucial interaction.

Influence of the Pyridine C2-Substituent

Modifications to the 2-(methylthio) group on the pyridine ring generally led to a decrease in binding affinity, underscoring its importance for optimal binding.

  • AN-04 (2-Methoxy, Kᵢ = 112.5 nM): Replacing the methylthio group with a methoxy group resulted in a significant loss of affinity. Although both are of similar size, the electronic properties differ. This suggests that the sulfur atom of the methylthio group may be involved in a specific, favorable interaction (e.g., with an aromatic residue) that the oxygen of the methoxy group cannot replicate as effectively.

  • AN-05 (2-Chloro, Kᵢ = 78.3 nM): Substitution with a chloro group also diminished binding affinity. The chloro group is electron-withdrawing and can alter the electrostatic potential of the pyridine ring, potentially weakening the critical hydrogen bond interaction between the pyridine nitrogen and the receptor.

Experimental Methodologies

The binding affinities were determined using a robust and validated competitive radioligand binding assay. This method provides quantitative data on the interaction between a test compound and its target receptor by measuring the displacement of a specific, high-affinity radiolabeled ligand.

Workflow for Competitive Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_mem 1. Membrane Preparation (HEK-293 cells expressing h-α4β2 nAChR) prep_ligands 2. Reagent Preparation (Radioligand, Test Compounds, Buffers) incubation 3. Incubation (Membranes + [³H]-Epibatidine + Analog) prep_ligands->incubation separation 4. Separation (Rapid filtration over GF/B filters) incubation->separation wash 5. Washing (Remove unbound radioligand) separation->wash quant 6. Quantification (Liquid Scintillation Counting) wash->quant calc 7. Calculation (Determine IC₅₀ and Kᵢ values) quant->calc G cluster_receptor Nicotinic Acetylcholine Receptor (nAChR) receptor_closed Closed State receptor_open Open State receptor_closed->receptor_open Conformational Change ions Na⁺ / Ca²⁺ Influx receptor_open->ions Channel Opens ligand Agonist Binding (e.g., AN-03) ligand->receptor_closed Binds to Receptor depolarization Membrane Depolarization ions->depolarization response Cellular Response (e.g., Neurotransmitter Release) depolarization->response

Caption: Simplified signaling cascade upon agonist binding to a nAChR.

References

  • Kozik, T., et al. (2021). The twin drug approach for novel nicotinic acetylcholine receptor ligands. RSC Medicinal Chemistry, 12(1), 123-134. Retrieved from [Link]

  • Kim, D., et al. (2007). Discovery and Structure−Activity Relationships of Piperidinone- and Piperidine-Constrained Phenethylamines as Novel, Potent, and Selective Dipeptidyl Peptidase IV Inhibitors. Journal of Medicinal Chemistry, 50(8), 1873–1877. Retrieved from [Link]

  • Kumar, A., et al. (2004). Synthesis and structure-activity relationships of piperidinylpyrrolopyridine derivatives as potent and selective H-1 antagonists. Bioorganic & Medicinal Chemistry Letters, 14(15), 3957-3960. Retrieved from [Link]

  • Haynes, J. J., et al. (2014). Discovery and optimization of substituted piperidines as potent, selective, CNS-penetrant α4β2 nicotinic acetylcholine receptor potentiators. Bioorganic & Medicinal Chemistry Letters, 24(15), 3567-3571. Retrieved from [Link]

  • Wang, L., et al. (2016). Discovery, synthesis, biological evaluation and structure-based optimization of novel piperidine derivatives as acetylcholine-binding protein ligands. Scientific Reports, 6, 38488. Retrieved from [Link]

  • Frolov, M. A., et al. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 28(14), 5488. Retrieved from [Link]

  • Kruse, N., et al. (2011). Influence of pyridine versus piperidine ligands on the chemical, DNA binding and cytotoxic properties of light activated trans,trans,trans-[Pt(N3)2(OH)2(NH3)(L)]. Journal of Inorganic Biochemistry, 105(5), 713-720. Retrieved from [Link]

  • Gotti, C., & Clementi, F. (2023). Advances in small molecule selective ligands for heteromeric nicotinic acetylcholine receptors. Biochemical Pharmacology, 214, 115654. Retrieved from [Link]

  • ChEMBL. (n.d.). Phenyl pyrrolidine analogues as potent nicotinic acetylcholine receptor (nAChR) ligands (CHEMBL1152023). Retrieved from [Link]

Sources

Comparative pharmacokinetics of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde based lead compounds

Author: BenchChem Technical Support Team. Date: April 2026

A Researcher's Guide to Comparative Pharmacokinetics of Novel Piperidine-Based Compounds

An In-Depth Technical Guide for Drug Development Professionals on the Pharmacokinetic Profiling of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde Analogs

In the landscape of modern drug discovery, the piperidine scaffold is a highly privileged motif, present in a vast array of clinically approved drugs.[1] Its structural and physicochemical properties often impart favorable pharmacokinetic (PK) characteristics, enhancing a molecule's druggability by improving metabolic stability and facilitating transport across biological membranes.[1] This guide focuses on a specific chemical series—analogs of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde—to provide a framework for their comparative pharmacokinetic evaluation.

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of lead compounds is a cornerstone of preclinical evaluation.[2][3] Early and accurate characterization of a compound's PK profile is critical for optimizing molecular design, predicting in vivo performance, and mitigating the risk of late-stage clinical failures.[2][4][5][6] This guide, designed for researchers and drug development professionals, details the essential in vitro and in vivo assays required to build a comprehensive and comparative pharmacokinetic understanding of this promising compound class.

The Strategic Importance of Early ADME Profiling

In drug discovery, the goal is to identify candidates with optimal efficacy and safety profiles. A compound's journey through the body—its ADME profile—is a determining factor in its ultimate therapeutic potential.[3][5][7] In vitro ADME studies serve as an indispensable bridge between molecular design and in vivo efficacy, allowing for the early identification of liabilities such as poor absorption or rapid metabolism.[2] This proactive approach enables a more efficient lead optimization process, guiding medicinal chemistry efforts to refine structural motifs and enhance drug-like properties.[6][8]

The following sections provide detailed, self-validating protocols for key assays that form the foundation of a robust comparative pharmacokinetic assessment.

Section 1: In Vitro ADME Profiling – The Foundation of PK Comparison

In vitro assays provide the first critical data points on a compound's potential behavior in a biological system.[5] They are rapid, require minimal compound, and are amenable to high-throughput screening, making them ideal for comparing multiple lead candidates.[5][8]

Metabolic Stability Assessment

The liver is the primary site of drug metabolism, with Cytochrome P450 (CYP) enzymes responsible for the clearance of approximately 60% of marketed drugs.[9] The microsomal stability assay is a fundamental tool for assessing a compound's susceptibility to this first-pass metabolism, providing an estimate of its intrinsic clearance.[9][10][11]

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (Clint) of test compounds when incubated with liver microsomes.

Materials:

  • Pooled liver microsomes (human, rat, mouse)

  • Test compounds and positive controls (e.g., Diclofenac, Propranolol)[12]

  • NADPH regenerating system

  • Phosphate buffer (pH 7.4)[10][12]

  • Ice-cold acetonitrile or methanol (quenching solution)

  • Analytical instruments: LC-MS/MS

Procedure:

  • Preparation: Prepare test compound stock solutions in DMSO, then dilute in acetonitrile.[12] Prepare the microsomal incubation medium containing phosphate buffer, MgCl₂, and the NADPH regenerating system.[12]

  • Incubation: Add the test compound (final concentration typically 1 µM) to the microsomal solution.[10] Pre-warm the mixture to 37°C.[10]

  • Reaction Initiation: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[9]

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the reaction mixture.[10]

  • Reaction Termination: Immediately stop the reaction by adding the aliquot to ice-cold acetonitrile containing an internal standard.[9] This step precipitates the proteins and halts all enzymatic activity.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.[12]

  • Analysis: Analyze the supernatant using LC-MS/MS to quantify the remaining parent compound at each time point.[12]

Self-Validation System:

  • Negative Control: An incubation is performed without the NADPH cofactor to assess for any non-enzymatic (chemical) degradation of the compound.[9][12]

  • Positive Control: Known compounds with low, medium, and high clearance rates are run alongside the test compounds to ensure the microsomal system is functioning as expected.[9][10]

  • Blank Control: A sample containing all components except the test compound is analyzed to check for interfering peaks.[9]

Data Interpretation: The percentage of the compound remaining is plotted against time on a semi-logarithmic scale. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (Clint). A shorter half-life indicates lower metabolic stability.

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis prep1 Prepare Microsome Incubation Mix incubate Add Compound to Microsomes Pre-warm to 37°C prep1->incubate prep2 Prepare Test Compound Plate prep2->incubate prep3 Prepare NADPH Regenerating System start_rxn Initiate Reaction (Add NADPH) prep3->start_rxn incubate->start_rxn sampling Sample at Time Points (0, 5, 15, 30, 45 min) start_rxn->sampling quench Quench Reaction (Ice-Cold Acetonitrile + IS) sampling->quench process Centrifuge to Pellet Protein quench->process lcms LC-MS/MS Analysis of Supernatant process->lcms calc Calculate % Remaining, t½, and Clint lcms->calc

Plasma Protein Binding (PPB)

Once a drug enters the bloodstream, it can bind to plasma proteins like albumin.[13] It is generally the unbound (free) fraction of the drug that is pharmacologically active and available to distribute to target tissues.[14][15] Therefore, determining the percentage of plasma protein binding is a critical step.[13][15] High protein binding can limit a drug's efficacy and distribution.[14]

Objective: To determine the fraction of a test compound that is unbound (fu) in plasma.

Materials:

  • RED (Rapid Equilibrium Dialysis) device plate and inserts[15]

  • Human, rat, or mouse plasma

  • Phosphate Buffered Saline (PBS), pH 7.4[14][15]

  • Test compounds and a high-binding control (e.g., Warfarin)[15]

  • Incubator shaker

  • LC-MS/MS system

Procedure:

  • Preparation: Spike the test compounds into plasma at the desired concentration (e.g., 1-10 µM).[13][14]

  • Assembly: Add the compound-spiked plasma to one chamber of the RED device insert and PBS to the other chamber.[14][15] The two chambers are separated by a semi-permeable dialysis membrane.

  • Equilibration: Seal the plate and incubate at 37°C with shaking for approximately 4 hours to allow the free compound to reach equilibrium across the membrane.[13][15]

  • Sampling: After incubation, carefully collect aliquots from both the plasma and the PBS chambers.[13][14]

  • Matrix Matching: To avoid analytical artifacts, add blank PBS to the plasma sample and blank plasma to the PBS sample.[15]

  • Extraction: Precipitate proteins by adding an organic solvent (e.g., acetonitrile) with an internal standard.[13][14]

  • Analysis: Centrifuge the samples and analyze the supernatants by LC-MS/MS to determine the compound concentration in each chamber.[15]

Data Interpretation: The fraction unbound (fu) is calculated as the ratio of the concentration of the compound in the buffer chamber to the concentration in the plasma chamber.

Cytochrome P450 (CYP) Inhibition

Assessing a compound's potential to inhibit major CYP isoforms (e.g., CYP1A2, 2C9, 2C19, 2D6, and 3A4) is crucial for predicting drug-drug interactions (DDIs).[16][17] CYP inhibition can lead to elevated plasma levels of co-administered drugs, potentially causing toxicity.[17][18]

Objective: To determine the IC50 value of test compounds against major CYP isoforms.

Materials:

  • Recombinant human CYP enzymes

  • Fluorogenic probe substrates specific to each CYP isoform

  • NADPH regenerating system

  • Potassium phosphate buffer

  • Multi-well plate reader with fluorescence detection

Procedure:

  • Reaction Setup: In a multi-well plate, combine the specific CYP enzyme, buffer, and the test compound at various concentrations.

  • Pre-incubation: Allow the plate to pre-incubate at 37°C.

  • Reaction Initiation: Initiate the reaction by adding a mixture of the specific fluorogenic substrate and the NADPH regenerating system.

  • Detection: Monitor the increase in fluorescence over time using a plate reader. The fluorescent signal is directly proportional to the enzyme's activity.[16]

  • Data Analysis: The rate of reaction at each inhibitor concentration is compared to a vehicle control. The data is then plotted to determine the IC50 value—the concentration of the compound that causes 50% inhibition of the enzyme activity.

Self-Validation System:

  • Positive Controls: Known, potent inhibitors for each CYP isoform are run to confirm assay performance.[17]

  • Negative Control: A reaction without the CYP enzyme is included to measure background fluorescence.[16]

Section 2: Comparative Data Analysis of Lead Compounds

Once in vitro data has been generated for a series of analogs, it must be organized for clear comparison. This allows for the efficient selection of compounds with the most promising ADME profiles to advance into more resource-intensive in vivo studies.[6]

Table 1: Hypothetical Comparative In Vitro ADME Data for Piperidine Analogs

Compound IDHuman Microsomal Stability (t½, min)Human Plasma Protein Binding (% Bound)CYP3A4 Inhibition (IC50, µM)
Lead-001 4592.515.2
Lead-002 > 6085.1> 50
Lead-003 1599.22.8
Control 25 (Verapamil)98.5 (Warfarin)1.5 (Ketoconazole)

This table presents hypothetical data for illustrative purposes.

From this comparison, Lead-002 emerges as a superior candidate. It exhibits high metabolic stability (t½ > 60 min), moderate plasma protein binding (leaving a larger free fraction), and minimal potential for drug-drug interactions via CYP3A4 inhibition (IC50 > 50 µM). In contrast, Lead-003 shows poor stability and potent CYP inhibition, making it a less desirable candidate.

Section 3: In Vivo Pharmacokinetic Studies

While in vitro assays are predictive, in vivo studies in animal models are essential for understanding how these properties translate into a whole organism.[5][19] These studies provide critical parameters like clearance (CL), volume of distribution (Vd), half-life (t½), and oral bioavailability (F%).[7][20]

Designing a Rodent PK Study

Rodent models, typically rats or mice, are standard for early in vivo PK assessment.[19][21] A well-designed study will often involve both intravenous (IV) and oral (PO) administration to determine absolute bioavailability.

Objective: To determine key pharmacokinetic parameters (Cmax, Tmax, AUC, CL, Vd, t½, F%) following IV and PO administration.

Animals:

  • Male Sprague-Dawley rats with jugular vein catheters are often used to facilitate accurate IV dosing and serial blood sampling.[22]

Procedure:

  • Dosing:

    • IV Group: Administer the compound as an intravenous bolus (e.g., 1-2 mg/kg) via the catheter.

    • PO Group: Administer the compound by oral gavage (e.g., 5-10 mg/kg). The dose should be high enough to allow for drug quantification but non-toxic.[22]

  • Blood Sampling: Collect serial blood samples at predetermined time points (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours post-dose). Using microsampling techniques can generate a complete PK profile from a single animal.[23][24]

  • Plasma Preparation: Process the blood samples immediately to separate plasma, which is then stored frozen (-80°C) until analysis.

  • Bioanalysis: Quantify the drug concentration in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Use specialized software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) of the plasma concentration-time data to calculate the key PK parameters.[23][25]

G cluster_dosing Dosing Phase cluster_sampling Sampling & Processing cluster_analysis Analysis & Interpretation group_iv Group 1: IV Bolus Dose (e.g., 2 mg/kg) blood_draw Serial Blood Sampling (Catheterized Rats) group_iv->blood_draw group_po Group 2: PO Gavage Dose (e.g., 10 mg/kg) group_po->blood_draw plasma_prep Centrifuge to Isolate Plasma blood_draw->plasma_prep storage Store Plasma at -80°C plasma_prep->storage lcms Bioanalysis (LC-MS/MS) storage->lcms nca Non-Compartmental Analysis (NCA) lcms->nca params Determine PK Parameters (AUC, CL, t½, F%) nca->params

Interpreting Comparative In Vivo Data

The ultimate goal is to select a compound with a PK profile suitable for its intended therapeutic use. For an orally administered drug, desirable properties often include good oral bioavailability, a half-life that supports a convenient dosing schedule (e.g., once or twice daily), and linear pharmacokinetics.[26]

Table 2: Hypothetical Comparative In Vivo PK Data in Rats

ParameterLead-001Lead-002
Dose (IV/PO, mg/kg) 2 / 102 / 10
Clearance (CL) (mL/min/kg) 2515
Volume of Distribution (Vd) (L/kg) 2.11.8
Half-life (t½) (h) 4.58.1
AUC (PO) (ng*h/mL) 35008500
Oral Bioavailability (F%) 30%75%

This table presents hypothetical data for illustrative purposes.

In this in vivo comparison, Lead-002 again demonstrates a superior profile. It has lower clearance and a longer half-life than Lead-001, which would likely translate to a less frequent dosing regimen in humans. Most importantly, its oral bioavailability is significantly higher (75% vs. 30%), indicating much more efficient absorption from the gastrointestinal tract.

Conclusion

The systematic and comparative evaluation of pharmacokinetic properties is a non-negotiable component of modern drug discovery. By integrating a strategic sequence of in vitro and in vivo experiments, researchers can build a comprehensive understanding of a compound's ADME profile. This data-driven approach, grounded in robust and self-validating protocols, enables the confident selection of lead candidates with the highest probability of clinical success. For the 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde series, this structured comparison is essential for identifying analogs with optimal drug-like properties, thereby accelerating their journey from the laboratory to the clinic.

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A Senior Application Scientist's Guide to Benchmarking Novel nAChR Modulators in High-Throughput Screening: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: April 2026

Abstract

The discovery of novel, subtype-selective nicotinic acetylcholine receptor (nAChR) modulators is a critical pursuit for developing therapeutics targeting a range of neurological and inflammatory disorders. However, the journey from a promising molecular structure to a validated lead compound is fraught with challenges, demanding a rigorous and systematic benchmarking process. This guide provides an in-depth framework for the comprehensive evaluation of novel chemical entities in high-throughput screening (HTS) environments. We will use the hypothetical compound, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde , hereafter referred to as Compound X , as our test case. Its performance will be benchmarked against established nAChR ligands with distinct pharmacological profiles: the non-selective channel blocker Mecamylamine , the competitive antagonist Dihydro-β-erythroidine (DHβE) , and the α7-selective positive allosteric modulator (PAM) PNU-120596 . This document outlines the requisite experimental workflows, from primary functional screens to essential physicochemical profiling, designed to provide a holistic and decisive assessment of a new compound's therapeutic potential.

The Target: Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are ligand-gated ion channels that mediate fast synaptic transmission throughout the central and peripheral nervous systems.[1][2] Comprised of five subunits arranged around a central ion pore, the vast diversity of nAChR subtypes, arising from different combinations of 17 known subunits, allows for their involvement in a wide array of physiological processes.[1][2] This diversity also presents a significant challenge for drug discovery, where subtype selectivity is paramount to achieving therapeutic efficacy while minimizing off-target effects.

The most abundant and therapeutically relevant nAChR subtypes in the central nervous system include:

  • α4β2: The most predominant subtype in the brain, heavily implicated in nicotine addiction, cognition, and pain perception.[3][4]

  • α7: A homomeric receptor characterized by high calcium permeability and rapid desensitization.[1] It is a key target for cognitive enhancement in disorders like Alzheimer's disease and schizophrenia.[5][6]

  • α3β4: Known as the "ganglionic" subtype, it is also expressed in brain regions associated with reward and aversion, making it a target for anti-addiction therapies.[4][7]

Core Signaling Pathway

The fundamental mechanism of nAChR activation involves the binding of an agonist, such as acetylcholine, to the extracellular domain. This triggers a conformational change that opens the ion channel, allowing an influx of cations (primarily Na⁺ and Ca²⁺). This influx leads to depolarization of the cell membrane and the initiation of downstream cellular responses.[7]

nAChR_Signaling cluster_membrane Cell Membrane cluster_channel Ion Channel nAChR nAChR Na_ion Na+ nAChR->Na_ion Opens Channel Ca_ion Ca2+ nAChR->Ca_ion Depolarization Membrane Depolarization Na_ion->Depolarization Influx Ca_ion->Depolarization Influx Agonist Agonist (e.g., Acetylcholine) Agonist->nAChR Binds Response Cellular Response Depolarization->Response Triggers

Figure 1: Simplified nAChR Activation Pathway.

Compound Profiles for Comparative Benchmarking

A robust benchmarking strategy requires comparing the test article against well-characterized compounds that represent different mechanisms of action and selectivity profiles.

  • Compound X (Test Article): 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. The presence of the pyridyl and piperidine rings are common motifs in nAChR ligands. Its specific activity—whether it acts as an agonist, antagonist, or allosteric modulator, and its subtype selectivity—is what our screening cascade aims to determine.

  • Mecamylamine (Benchmark 1): A non-selective, non-competitive antagonist that acts as an open-channel blocker.[8] It is a useful tool for broadly assessing nAChR involvement but lacks the specificity required for a modern therapeutic. Its promiscuity often leads to a range of side effects.[8]

  • Dihydro-β-erythroidine (DHβE) (Benchmark 2): A natural alkaloid that acts as a potent competitive antagonist with a known preference for the α4β2 subtype over other nAChRs like α7 and α3β4.[9][10] It serves as a benchmark for subtype-selective competitive inhibition.

  • PNU-120596 (Benchmark 3): A Type II positive allosteric modulator (PAM) that selectively targets the α7 nAChR.[11] It doesn't activate the receptor directly but potentiates the effect of an agonist by dramatically slowing the receptor's desensitization rate.[2] This represents a distinct and therapeutically interesting mechanism.

Comparative Performance Data Summary

The primary goal of the HTS cascade is to populate a similar data table for Compound X, allowing for a direct, evidence-based comparison against established benchmarks.

ParameterCompound XMecamylamineDihydro-β-erythroidine (DHβE)PNU-120596
Mechanism of Action TBDNon-competitive Antagonist (Channel Blocker)[8]Competitive Antagonist[9]Positive Allosteric Modulator (PAM)[11]
Primary Target(s) TBDNon-selective nAChRs[8]α4β2 > α3β4, α7[10]α7[11]
Potency (IC₅₀/EC₅₀) TBD~0.1-1 µM (subtype dependent)[8][12]~1 µM (Antagonist at α4β2)[9]~1-3 µM (Potentiation of α7)[13]
Aqueous Solubility TBDHighModerateLow to Moderate
Membrane Permeability TBDHighModerateHigh

Note: Solubility and permeability values are qualitative assessments based on typical characteristics of these small molecules. Specific quantitative values depend on experimental conditions.

The Experimental Benchmarking Workflow

A logical, multi-stage screening process is essential for efficiently characterizing a novel compound. This workflow is designed to be a self-validating system, where each stage confirms and builds upon the findings of the last, increasing confidence in the data.

HTS_Workflow cluster_screening Screening Cascade Primary Primary Screen: Functional HTS (FLIPR) Hits Initial Hits Primary->Hits Potency (IC₅₀) Selectivity Selectivity Profiling: Subtype Panel Confirmed Confirmed & Selective Hits Selectivity->Confirmed Selectivity Index Orthogonal Orthogonal Validation: Automated Electrophysiology Validated Validated Leads Orthogonal->Validated Mechanism Confirmed PhysChem Physicochemical Profiling: Solubility & Permeability Lead Lead Candidate PhysChem->Lead Drug-like Properties CompoundLib Compound X Library CompoundLib->Primary Hits->Selectivity Confirmed->Orthogonal Validated->PhysChem

Figure 2: High-Throughput Benchmarking Workflow.
Protocol 1: Primary Functional HTS using FLIPR Membrane Potential Assay

Objective: To rapidly determine if Compound X functionally modulates nAChRs and to quantify its potency (IC₅₀ for antagonists/NAMs or EC₅₀ for agonists/PAMs).

Rationale: A cell-based functional assay using a fluorescent membrane potential dye is a robust HTS method for ion channels.[14] The Fluorometric Imaging Plate Reader (FLIPR) allows for simultaneous measurement across a 384-well plate, enabling high-throughput analysis of compound libraries.[12][15] This assay directly measures the consequence of channel opening (membrane depolarization), providing a physiologically relevant readout.

Methodology:

  • Cell Plating: Seed SH-EP1 cells stably expressing the human α4β2 nAChR into 384-well black, clear-bottom plates at a density of 7,000-10,000 cells per well. Incubate overnight at 37°C, 5% CO₂.

  • Dye Loading: Prepare the FLIPR Membrane Potential Assay Kit loading buffer according to the manufacturer's protocol.[14] Remove cell culture media and add an equal volume of loading buffer to each well.

  • Incubation: Incubate the plates for 30-60 minutes at 37°C to allow for dye loading into the cells.

  • Compound Addition:

    • Prepare a 10-point, 3-fold serial dilution of Compound X and benchmark compounds (Mecamylamine, DHβE) in a separate compound plate. A typical starting concentration is 30 µM.

    • Include vehicle-only wells (e.g., 0.1% DMSO) as a negative control and a known antagonist as a positive control.

    • Transfer the compounds to the cell plate using an automated liquid handler.

  • Signal Detection (Antagonist Mode):

    • Place the cell plate into the FLIPR instrument.

    • Establish a stable baseline fluorescence reading for 10-20 seconds.

    • Add an agonist (e.g., nicotine or acetylcholine) at a pre-determined EC₈₀ concentration to all wells.

      • Scientist's Note: Using an EC₈₀ (a concentration that gives 80% of the maximal response) provides a large signal window, making the assay highly sensitive to inhibition.

    • Immediately record the change in fluorescence intensity for 2-3 minutes.

  • Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Selectivity Profiling Against an nAChR Subtype Panel

Objective: To determine the selectivity profile of active compounds from the primary screen.

Rationale: Therapeutic success is often dictated by a compound's selectivity for a specific nAChR subtype. A compound that non-selectively inhibits multiple subtypes (like Mecamylamine) is more likely to cause off-target side effects. This step is crucial for differentiating a promising lead from a problematic one.

Methodology:

  • Repeat Protocol 1 using a panel of cell lines, each stably expressing a different nAChR subtype of interest. A standard panel would include:

    • α4β2: The primary screening line.

    • α3β4: To assess ganglionic and central anti-addictive potential.[3]

    • α7: To identify potential cognitive-enhancing activity or off-target effects.[5]

  • Data Analysis:

    • Calculate the IC₅₀ for Compound X against each subtype.

    • Determine the selectivity ratio by dividing the IC₅₀ of the off-target subtype by the IC₅₀ of the primary target subtype. A selectivity ratio >100-fold is generally considered excellent.

Protocol 3: Orthogonal Hit Validation with Automated Electrophysiology

Objective: To confirm the activity and further elucidate the mechanism of action of confirmed, selective hits using a gold-standard method.

Rationale: Fluorescence-based assays can sometimes produce false positives due to compound interference with the dye or cell health. Automated patch-clamp electrophysiology (e.g., on an IonWorks Barracuda or PatchXpress platform) provides a direct measure of ion channel current, offering an unambiguous confirmation of activity.[1] It can also help distinguish between competitive and non-competitive (e.g., channel block) mechanisms of antagonism.

Methodology:

  • Cell Preparation: Use the same nAChR-expressing cell lines as in the selectivity panel, prepared for suspension-based automated electrophysiology.

  • Compound Application: Apply a range of concentrations of the hit compound to the cells.

  • Agonist Application & Recording:

    • Apply a fixed concentration of agonist (e.g., acetylcholine) to elicit an inward current.

    • For antagonists, co-apply the hit compound with the agonist and measure the reduction in current amplitude.

    • For PAMs, pre-apply the hit compound and then co-apply with the agonist to measure the potentiation of the current.

  • Data Analysis: Plot the concentration-response curves to determine IC₅₀ or EC₅₀ values. Analyze the current kinetics to gain insight into the mechanism (e.g., a change in agonist EC₅₀ suggests competitive binding, while a reduction in maximal current without a shift in EC₅₀ suggests non-competitive antagonism).

Protocol 4: Physicochemical Profiling for Drug-Likeness

Objective: To assess the fundamental physicochemical properties of validated leads to predict their potential for downstream development.

Rationale: Even a highly potent and selective compound will fail if it has poor solubility or cannot cross biological membranes.[16] These properties are critical determinants of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[6][13] High-throughput kinetic solubility and parallel artificial membrane permeability assays (PAMPA) provide rapid, early-stage assessments of these crucial parameters.[11]

Methodology - Combined Solubility and PAMPA Workflow:

  • Solubility Assay:

    • Add a concentrated DMSO stock of Compound X to a 96-well filter plate containing phosphate-buffered saline (pH 7.4).

    • Shake the plate for 1.5-2 hours to allow the compound to reach its equilibrium solubility.

    • Filter the solution into a fresh 96-well UV-compatible plate.

    • Measure the concentration of the dissolved compound in the filtrate using UV-Vis spectroscopy or LC-MS and compare it to a standard curve to determine the kinetic solubility.

  • PAMPA (Permeability Assay):

    • Use a portion of the filtrate from the solubility assay as the starting material for the donor plate.

    • A PAMPA plate consists of a 96-well filter plate (the donor plate) and a matching 96-well acceptor plate. The filter is coated with a lipid mixture (e.g., lecithin in dodecane) to mimic a cell membrane.

    • Add the compound filtrate to the donor wells and fresh buffer to the acceptor wells.

    • Sandwich the plates and incubate for 4-16 hours.

    • After incubation, measure the compound concentration in both the donor and acceptor wells.

    • Calculate the permeability coefficient (Pe) based on the rate of compound transfer across the artificial membrane.

ADME_Workflow cluster_solubility Kinetic Solubility cluster_pampa Parallel Artificial Membrane Permeability Assay (PAMPA) DMSO Compound in DMSO Stock Buffer Add to Buffer (pH 7.4) in Filter Plate DMSO->Buffer Shake Incubate & Shake Buffer->Shake Filter Vacuum Filtration Shake->Filter MeasureSol Measure Filtrate Conc. (LC-MS / UV) Filter->MeasureSol Donor Add Filtrate to Donor Plate Filter->Donor Use Filtrate ResultSol Solubility Value (µg/mL) MeasureSol->ResultSol IncubatePam Incubate Sandwich Plate Donor->IncubatePam Acceptor Prepare Acceptor Plate (Lipid Membrane) Acceptor->IncubatePam MeasurePam Measure Donor & Acceptor Conc. IncubatePam->MeasurePam ResultPam Permeability Coeff. (Pe) MeasurePam->ResultPam

Figure 3: Workflow for High-Throughput Physicochemical Profiling.

Conclusion

The successful identification of a lead candidate from a pool of novel molecules is not a matter of chance but the result of a deliberate and rigorous scientific process. By systematically benchmarking a test article like Compound X against well-understood comparators such as Mecamylamine, DHβE, and PNU-120596, researchers can make informed decisions with a high degree of confidence. The integrated workflow presented here—combining high-throughput functional assays with orthogonal validation and essential physicochemical profiling—provides a comprehensive and self-validating framework. This approach ensures that only the most promising compounds, those with potent and selective activity coupled with favorable drug-like properties, advance toward preclinical development, ultimately maximizing the potential for clinical success.

References

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  • Title: Potential Therapeutic Uses of Mecamylamine and its Stereoisomers Source: PMC - NIH URL: [Link]

  • Title: Development and Optimization of FLIPR High Throughput Calcium Assays for Ion Channels and GPCRs Source: ResearchGate URL: [Link]

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  • Title: Allosterism of Nicotinic Acetylcholine Receptors: Therapeutic Potential for Neuroinflammation Underlying Brain Trauma and Degenerative Disorders Source: PMC URL: [Link]

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Spectroscopic Validation of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde Structural Integrity: A Comparative Analytical Guide

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & The Analytical Challenge

In modern drug discovery and agrochemical development, the structural integrity of complex heterocyclic building blocks is non-negotiable. 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde (Exact Mass: 236.0983 Da) is a highly functionalized intermediate whose validation presents a notorious analytical trap.

The molecule contains an N-formyl piperidine core. At ambient temperature, the partial double-bond character of the amide C–N bond restricts rotation, trapping the molecule in slowly interconverting syn and anti rotameric states[1]. When subjected to standard Quality Control (QC) methods—specifically 1D ¹H-NMR at room temperature—this restricted rotation manifests as severe peak doubling. Inexperienced analysts frequently misdiagnose these rotamers as diastereomeric contamination or structural impurities, leading to unnecessary batch rejections. Furthermore, standard LC-UV/LRMS provides only nominal mass, failing to rule out isobaric positional isomers on the pyridine ring.

To establish a self-validating system of structural integrity, we must abandon ambiguous standard QC in favor of an Advanced Multi-Modal Spectroscopic Suite . This guide objectively compares the performance of standard methods against our advanced protocol, providing the causality behind each experimental choice.

Comparative Workflow: Standard QC vs. Advanced Suite

Workflow Sample 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde StdQC Standard QC (1D NMR @ RT, LRMS) Sample->StdQC AdvQC Advanced Spectroscopic Suite (VT-NMR, 2D NMR, HRMS) Sample->AdvQC Ambiguity Ambiguous Data (Peak Doubling / Rotamers) StdQC->Ambiguity Ambiguity->AdvQC Triggers VTNMR VT-NMR (353 K) Rotamer Coalescence AdvQC->VTNMR HMBC 2D HMBC/HSQC Regiochemical Mapping AdvQC->HMBC HRMS LC-HRMS Exact Mass (Δ < 2 ppm) AdvQC->HRMS Valid Unambiguous Structural Integrity Confirmed VTNMR->Valid HMBC->Valid HRMS->Valid

Fig 1: Workflow comparing standard QC vs. advanced spectroscopic suite for structural validation.

Performance Metrics Comparison
Analytical MetricStandard QC (Alternative)Advanced Spectroscopic Suite (Product)Causality / Advantage
Rotamer Resolution Fails (Peak Doubling)Passes (Coalescence) VT-NMR provides thermal energy to overcome the ~16 kcal/mol rotational barrier.
Regiochemistry AmbiguousUnambiguous Mapping 2D HMBC confirms exact linkage between piperidine C2 and pyridine C3.
Mass Accuracy ± 0.5 Da (Nominal)± 0.0005 Da (< 2 ppm) LC-HRMS (Orbitrap) rules out isobaric impurities and confirms elemental formula.
Functional Group ID Inferred via NMROrthogonal Confirmation FT-IR orthogonally confirms the N-formyl C=O stretch at ~1660 cm⁻¹.

The Logic of Regiochemical Mapping (E-E-A-T)

To build a self-validating analytical system, no single data point should stand alone. The structural integrity of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde relies heavily on proving the exact connectivity of its three main domains: the formyl group, the piperidine ring, and the substituted pyridine ring.

We utilize Heteronuclear Multiple Bond Correlation (HMBC) to observe long-range (²J and ³J) carbon-proton couplings.

MolecularLogic NFormyl N-Formyl Group (C=O Stretch ~1660 cm⁻¹) Piperidine Piperidine Ring (C2-H Multiplet) NFormyl->Piperidine Restricted Rotation Pyridine Pyridine Ring (C3 Attachment) Piperidine->Pyridine HMBC: C2-H to C3-Pyr Methylthio Methylthio Group (S-CH₃ Singlet) Methylthio->Pyridine HMBC: S-CH₃ to C2-Pyr

Fig 2: Key HMBC correlations and structural features utilized for regiochemical mapping.

Key NMR Assignments & Validating Correlations
Structural Feature¹H Shift (ppm, 353 K)¹³C Shift (ppm)Critical HMBC Correlations (³J / ²J)
Formyl (N-CHO) ~8.10 (s, 1H)~161.5Correlates to Piperidine C2 and C6.
Piperidine C2-H ~5.25 (m, 1H)~50.2Correlates to Pyridine C3 (~135 ppm) , proving the core linkage.
Methylthio (S-CH₃) ~2.55 (s, 3H)~13.8Correlates to Pyridine C2 (~158 ppm) , proving substitution position.
Pyridine C4-H ~7.60 (dd, 1H)~137.1Correlates to Pyridine C2 and C6.

Step-by-Step Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the exact parameters required to execute the Advanced Spectroscopic Suite.

Protocol A: Variable Temperature (VT) NMR for Rotamer Coalescence

Causality: Standard NMR at 298 K lacks the thermal energy required to rapidly interconvert the N-formyl rotamers on the NMR timescale, resulting in broadened or doubled peaks. By heating the sample to 353 K, the interconversion rate exceeds the frequency difference of the rotameric signals, yielding a sharp, time-averaged spectrum[2].

  • Sample Preparation: Dissolve 15 mg of the analyte in 0.6 mL of Dimethyl Sulfoxide-d6 (DMSO-d6). Note: DMSO-d6 is selected over CDCl₃ due to its higher boiling point (189 °C), allowing safe heating to 353 K.

  • Instrument Calibration: Insert the sample into a 500 MHz (or higher) NMR spectrometer. Calibrate the probe temperature using an ethylene glycol standard to ensure accurate thermal readings.

  • Acquisition (Ambient): Acquire a standard 1D ¹H-NMR spectrum at 298 K. Note the peak doubling (ratio typically ~3:2 or 1:1 depending on solvent effects) for the formyl proton and the piperidine C2 proton.

  • Thermal Ramp & Equilibration: Increase the probe temperature to 353 K (80 °C). Allow the sample to equilibrate thermally for exactly 10 minutes to prevent convection currents which degrade resolution.

  • Acquisition (High Temp): Acquire the 1D ¹H-NMR and 2D HMBC spectra. Verify that the doubled formyl singlets have coalesced into a single sharp peak at ~8.10 ppm.

Protocol B: LC-HRMS for Exact Mass Confirmation

Causality: Nominal mass (LRMS) cannot distinguish between the target molecule and an isobaric impurity (e.g., a positional isomer where the methylthio group is at the C4 position). High-Resolution Mass Spectrometry (HRMS) provides sub-2 ppm accuracy, verifying the exact elemental composition (C₁₂H₁₆N₂OS).

  • Sample Preparation: Dilute the sample to 1 µg/mL in LC-MS grade Acetonitrile/Water (50:50, v/v) containing 0.1% Formic Acid to promote ionization.

  • Chromatography: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 50 mm, 1.7 µm). Run a gradient from 5% to 95% Acetonitrile over 5 minutes at a flow rate of 0.4 mL/min.

  • Ionization: Utilize Electrospray Ionization in positive mode (ESI+). Set capillary voltage to 3.0 kV and desolvation temperature to 350 °C.

  • Mass Analysis: Acquire data using an Orbitrap or Q-TOF mass analyzer configured for a resolution of at least 70,000 (at m/z 200).

  • Data Validation: Extract the exact mass for the [M+H]⁺ ion.

    • Theoretical Exact Mass [M+H]⁺: 237.1061 Da.

    • Acceptance Criteria: Experimental mass must fall within ± 0.0005 Da (Δ < 2.1 ppm) of the theoretical value.

Conclusion

Relying on standard 1D NMR and LRMS for the validation of N-formyl piperidine derivatives like 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde introduces unacceptable analytical risk. The restricted rotation of the amide bond inherently confounds standard QC pipelines. By adopting the Advanced Spectroscopic Suite —leveraging VT-NMR for rotamer coalescence, HMBC for definitive regiochemical mapping, and HRMS for exact elemental confirmation—scientists establish a rigorous, self-validating framework that guarantees structural integrity and prevents costly downstream synthetic failures.

References

  • De Koning, C. B., Van Otterlo, W. A. L., & Michael, J. P. (2003). Amide rotamers of N-acetyl-1,3-dimethyltetrahydroisoquinolines: synthesis, variable temperature NMR spectroscopy and molecular modelling. Tetrahedron, 59(42), 8337-8345.[Link]

  • Ponnuswamy, S., et al. (2015). Synthesis of t-3-isopropyl-r-2,c-6-bis(4-methoxyphenyl)-1-formylpiperidin-4-one: Dynamic NMR studies and syn-anti rotational equilibrium. Journal of Molecular Structure, 1089, 86-94.[Link]

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

For professionals in research and drug development, the synthesis and application of novel compounds are daily activities. However, the lifecycle of these chemicals extends beyond the laboratory bench. The responsible management and disposal of chemical waste are not merely regulatory hurdles; they are fundamental pillars of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, ensuring the safety of personnel and adherence to the highest standards of practice.

Part 1: Constructing a Hazard Profile through Structural Analysis

The structure of this compound incorporates four key functional groups, each contributing to its overall hazard profile:

  • Piperidine Ring: The saturated piperidine heterocycle is a well-characterized structural motif. Compounds containing this group are often highly flammable, corrosive, and acutely toxic if inhaled, swallowed, or absorbed through the skin.[1][2][3] They can cause severe skin burns and serious eye damage, potentially leading to blindness.[1][4][5]

  • Pyridine Ring: The pyridine moiety introduces aromatic properties and is associated with significant health and environmental hazards. Pyridine and its derivatives are typically flammable, harmful to aquatic life, and can cause damage to the central nervous system, liver, and kidneys upon overexposure.[3][6]

  • Methylthio (Thioether) Group: The presence of a sulfur atom in a thioether linkage means that during combustion, toxic sulfur oxides (SOx) can be produced in addition to standard organic combustion products like carbon monoxide (CO) and nitrogen oxides (NOx).[1] While thioethers themselves have variable toxicity, their presence necessitates careful consideration during incineration.[7]

  • Carbaldehyde Group: Aldehydes are reactive compounds that can be irritating to the respiratory system, skin, and eyes.[8][9] They can also be sensitizers and may have other toxicological properties that require handling in well-ventilated areas.[10][11]

Based on this analysis, 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde must be handled as a hazardous substance with multiple potential risks.

Functional Group Anticipated Hazards Primary References
Piperidine Highly Flammable, Acutely Toxic (Oral, Dermal, Inhalation), Corrosive (Severe Skin/Eye Damage)[1][2][3]
Pyridine Flammable, Toxic, Environmentally Hazardous, Organ Damage (CNS, Liver, Kidneys)[3][6]
Methylthioether Produces Toxic SOx upon Combustion[1]
Carbaldehyde Respiratory, Skin, and Eye Irritant; Potential Sensitizer[8][9][10]

Part 2: The Foundational Principle: Management as Hazardous Waste

Given the presumptive multi-hazard profile, all waste containing 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde must be managed as hazardous waste.[12][13] The U.S. Environmental Protection Agency (EPA) outlines a "cradle-to-grave" responsibility for hazardous waste generators, meaning the laboratory that creates the waste is responsible for its safe management until its ultimate disposal.[14]

Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [15][16][17] Improper disposal can lead to flammable vapors accumulating in plumbing, serious environmental contamination, and harm to human health.[6][16]

Part 3: Detailed Protocol for Disposal

This protocol provides a self-validating system for the safe disposal of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde, from the point of generation to final handoff.

Phase 1: Personal Protective Equipment (PPE)

Before handling the compound for disposal, ensure the following PPE is worn to create a primary barrier against exposure:[12][13]

  • Eye and Face Protection: Chemical safety goggles combined with a face shield are mandatory to protect against splashes.[2][15]

  • Hand Protection: Use chemically resistant gloves. Given the compound's components, butyl rubber or another glove material with high resistance to both amines and aromatic compounds is recommended. Always inspect gloves before use.

  • Body Protection: A flame-retardant, fully-buttoned lab coat is essential. For larger quantities, a chemical-resistant apron or suit should be used.[2]

  • Respiratory Protection: All handling must occur within a certified laboratory chemical fume hood to prevent inhalation of vapors.[18]

Phase 2: Waste Segregation and Containment

Proper containment is critical to prevent leaks and accidental reactions.

  • Designate a Waste Container: Use a dedicated, chemically compatible container for all waste streams of this compound. A glass bottle is often suitable for liquid waste.[16] Ensure the container is in good condition with a tightly sealing cap.

  • Segregate Waste Streams:

    • Liquid Waste: Collect pure (neat) compound and solutions containing the compound in the designated liquid hazardous waste container.

    • Solid Waste: All materials contaminated with the compound, such as used gloves, weighing paper, absorbent pads from spill cleanups, and silica gel from chromatography, must be collected separately in a clearly labeled, sealed plastic bag or a dedicated solid waste container.[12]

  • Labeling: The waste container must be labeled immediately and clearly with the words "Hazardous Waste," the full chemical name "2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde," and all applicable hazard pictograms (e.g., flammable, corrosive, toxic).[12][13][19]

Phase 3: Decontamination of Labware

"Empty" containers and glassware are not truly empty and must be decontaminated.

  • Triple Rinse: Rinse any container or piece of glassware that has come into contact with the compound three times with a suitable solvent (e.g., ethanol or acetone).

  • Collect Rinsate: The solvent rinsate from this process is now considered hazardous waste and must be collected in the designated liquid hazardous waste container.[12]

  • Final Cleaning: After the triple rinse, the glassware can be washed with soap and water. The rinsed container may be disposed of according to institutional guidelines, which often involves defacing the label before disposal.[12]

Phase 4: Storage and Professional Disposal
  • Secure Storage: Keep the sealed hazardous waste container in a designated, well-ventilated waste accumulation area.[12] Store it away from incompatible materials like strong oxidizing agents and acids.[20] The container should be placed within a secondary containment bin to catch any potential leaks.

  • Engage Professionals: The final disposal of 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde must be handled by a licensed professional waste disposal company.[2][12] Contact your institution’s Environmental Health and Safety (EHS) office to schedule a pickup. They will manage the manifest system that tracks the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF).[14][21][22]

  • Incineration: The most probable and appropriate disposal method for this compound at a TSDF is high-temperature incineration in a facility equipped with afterburners and scrubbers to handle the NOx, SOx, and other hazardous combustion products.[2][11][13]

Part 4: Emergency Procedures

Spill Cleanup
  • Evacuate and Secure: Alert others in the area. If the spill is large or ventilation is poor, evacuate the immediate area. Remove all sources of ignition.[1][20]

  • Don PPE: Wear the full PPE described in Phase 1.

  • Contain and Absorb: For small spills, cover with an inert absorbent material like vermiculite, dry sand, or a commercial chemical absorbent.[1][20]

  • Collect Waste: Carefully scoop the absorbent material into the designated solid hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

Personal Exposure
  • Skin Contact: Immediately remove contaminated clothing and flush the affected skin with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[1][3][23]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1][3][23]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting.[1][3][5] Rinse the mouth with water and seek immediate medical attention.

Part 5: Disposal Decision Workflow

The following diagram outlines the logical steps for managing waste generated from 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde.

G Disposal Workflow for 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde cluster_0 cluster_1 cluster_2 cluster_3 cluster_4 cluster_5 cluster_6 cluster_7 A Waste Generation (Neat Chemical, Solutions, Contaminated Materials) B Is the waste liquid or solid? A->B C Liquid Waste (Neat, Solutions, Rinsate) B->C Liquid D Solid Waste (Gloves, Absorbents, Glassware) B->D Solid E Collect in dedicated, sealed, and compatible liquid waste container. C->E F Collect in dedicated, sealed solid waste container. D->F G Label Container: 'Hazardous Waste' Full Chemical Name Hazard Pictograms E->G F->G H Store in secure, ventilated Waste Accumulation Area with secondary containment. G->H I Contact EHS or licensed waste disposal contractor. H->I J Complete manifest and transfer waste to authorized personnel. I->J K Final Disposal at TSDF (e.g., High-Temp Incineration) J->K

Sources

Personal protective equipment for handling 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Guide: Handling 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde

As a Senior Application Scientist, I have designed this protocol to provide researchers and drug development professionals with a self-validating, mechanistic approach to handling 2-(2-(Methylthio)pyridin-3-yl)piperidine-1-carbaldehyde. By understanding the chemical causality behind the hazards, laboratory personnel can execute workflows with absolute confidence and safety.

Chemical Risk Profile & Mechanistic Toxicology

To design an effective safety envelope, we must first deconstruct the molecule into its functional pharmacophores and understand their distinct toxicological behaviors:

  • The N-Formylpiperidine Core: This moiety acts as a potent polar aprotic vehicle. It is known to cause severe eye irritation, central nervous system (CNS) depression at high concentrations, and facilitates rapid dermal absorption[1]. Because of its solvent-like properties, this core acts as a penetration enhancer, carrying the rest of the toxic molecule rapidly through the epidermal layer[2].

  • The 2-(Methylthio)pyridine Substituent: Pyridine derivatives are inherently toxic and readily absorbed. The addition of the methylthio (thioether) linkage introduces a highly volatile, noxious odor (stench hazard) that acts as a severe respiratory tract irritant[3].

Primary Operational Directive: The overarching goal when handling this compound is to prevent systemic toxicity via dermal contact and to strictly isolate the volatile sulfur-containing emissions from the laboratory atmosphere.

Mandatory Personal Protective Equipment (PPE) Matrix

Quantitative safety requirements and material specifications are summarized below. Every piece of equipment is chosen based on the specific chemical vulnerabilities of the compound.

Protection TierEquipment SpecificationMechanistic Justification
Dermal (Hands) Double-glove: 0.1mm Nitrile (inner) + 0.3mm Butyl Rubber (outer).Nitrile ensures tactile dexterity. Butyl rubber provides superior chemical resistance against pyridine derivatives and aldehydes, preventing rapid breakthrough[2].
Ocular/Facial Indirect-vented chemical splash goggles + Polycarbonate face shield.Prevents vapor accumulation near the eyes and provides a physical barrier against splash-induced chemical conjunctivitis and corneal damage[1].
Respiratory Class II, Type B2 Fume Hood. (Backup: Full-face respirator with ABEK filters).A face velocity of >100 fpm captures volatile thioether emissions. ABEK filters (EN14387) are specifically rated for organic vapors, inorganic gases, and sulfur derivatives[3].
Body Flame-resistant (FR) lab coat with knit cuffs + Polyethylene apron.Prevents capillary action of the liquid through standard cotton clothing. Knit cuffs eliminate exposure gaps at the wrists[1].

Exposure Mitigation Logic

The following diagram maps the specific exposure routes to their engineered mitigation strategies.

PPE_Mitigation Compound 2-(2-(Methylthio)pyridin-3-yl) piperidine-1-carbaldehyde Inhalation Respiratory Irritation & Noxious Odor Compound->Inhalation Dermal Rapid Skin Absorption & Systemic Toxicity Compound->Dermal Ocular Severe Eye Irritation & Corneal Damage Compound->Ocular Hood Class II Fume Hood (ABEK Filter backup) Inhalation->Hood Gloves Double-Gloving (Nitrile over Butyl) Dermal->Gloves Goggles Chemical Splash Goggles & Face Shield Ocular->Goggles

Fig 1: Primary exposure routes and corresponding engineered/PPE mitigation strategies.

Operational Workflow: Safe Handling & Transfer

This protocol is designed as a self-validating system. Every action is paired with a confirmation step to ensure the safety envelope remains uncompromised.

Handling_Workflow Start Pre-Operation Check PPE Don PPE (Double Gloves, Goggles) Start->PPE Hood Transfer in Fume Hood PPE->Hood Seal Seal in Secondary Container Hood->Seal Decon Decontaminate Surfaces Seal->Decon

Fig 2: Standard operating procedure workflow for routine chemical transfer.

Step-by-Step Methodology: Aliquoting and Solution Preparation

  • Engineering Control Validation: Before opening the primary container, verify the fume hood monitor displays a face velocity between 100–120 fpm.

    • Validation Step: Perform a tissue-paper flutter test at the bottom of the sash opening to visually confirm negative pressure.

  • Static Mitigation: Apply an anti-static device (e.g., Zerostat gun) to the weighing boat and spatulas.

    • Causality: Piperidine derivatives can accumulate static charge, leading to unpredictable aerosolization of micro-particles or droplets during transfer.

  • Primary Transfer: Weigh the required mass directly inside the hood. Immediately dissolve the neat compound in a compatible solvent (e.g., DMSO or DMF).

    • Causality: Solvation drastically reduces the vapor pressure of the methylthio group, neutralizing the immediate inhalation and stench hazard.

  • Secondary Containment: Cap the solution vial, seal the threading with Parafilm, and place it inside a shatter-proof Teflon secondary container before crossing the fume hood sash plane.

  • Decontamination: Wipe down the balance and spatulas with a solvent-dampened wipe (e.g., isopropanol) before removing your hands from the hood.

Spill Response and Oxidative Decontamination Plan

In the event of a spill, standard physical absorption is insufficient due to the volatile thioether stench. We must utilize targeted chemical neutralization.

Step-by-Step Methodology: Spill Neutralization

  • Immediate Isolation: Evacuate the immediate 3-meter radius. Drop the fume hood sash to 2 inches to maximize localized exhaust velocity.

  • Inert Absorption: Deploy polypropylene chemical absorbent pads over the spill.

    • Causality: Polypropylene absorbs organic liquids without the exothermic risks associated with cellulosic absorbents (like paper towels).

  • Oxidative Quenching (Crucial Step): Spray the contaminated surface with a fresh 3% Hydrogen Peroxide ( H2​O2​ ) solution.

    • Causality: The mild oxidant selectively converts the volatile, malodorous methylthio (- SCH3​ ) group into a non-volatile sulfoxide (- S(O)CH3​ ). This permanently neutralizes the stench and significantly reduces the compound's dermal permeability.

  • Validation: Wipe the treated area with a dry pad. Visually inspect for residue and rely on the absence of the characteristic thioether odor to confirm complete oxidation.

  • Waste Segregation: Double-bag all contaminated pads in 6-mil polyethylene bags.

Logistical Disposal Plan

Operating within our current jurisdiction (Taiwan), disposal must strictly adhere to the Taiwan Environmental Protection Administration (EPA) guidelines for hazardous laboratory waste.

  • Categorization: Classify as "Non-Halogenated Organic Waste: Sulfur/Nitrogen Heterocycles."

  • Storage: Store waste strictly in high-density polyethylene (HDPE) carboys. Do not mix with strong acids or heavy metal waste, as the pyridine nitrogen can form reactive complexes.

  • Labeling: Clearly label the carboy with the compound name, the CAS numbers of its parent structures (e.g., CAS 2591-86-8 for the formylpiperidine core[2]), and the appropriate GHS hazard pictograms (GHS07 Irritant, GHS09 Environmental Hazard).

References

  • Material Safety Data Sheet - N-Formylpiperidine, 99%, Cole-Parmer.
  • SAFETY DATA SHEET - N-Formylpiperidine, Fisher Scientific.
  • 2-(Methylthio)pyridine = 95.0 HPLC 18438-38-5, Sigma-Aldrich.

Sources

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